3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRMCZBDTDCCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001096 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |
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Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-68-9, 80194-18-9 | |
| Record name | 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080194689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87OR96929T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS number
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
This compound, registered under CAS Number 80194-68-9, is a highly functionalized pyridine derivative that has emerged as a pivotal intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1][2][3] Its structure, featuring a carboxylic acid, a chlorine atom, and a trifluoromethyl group on a pyridine scaffold, offers a unique combination of electronic properties, metabolic stability, and versatile reactivity.[4] The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of parent molecules, making this compound a valuable building block in drug discovery and crop protection science.[4] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and process chemistry insights.
Part 1: Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. This compound typically appears as a white to cream-colored powder or colorless solid.[4][5] A recent study in 2024 elucidated its crystal structure, confirming its molecular geometry and intermolecular interactions, which are crucial for designing new derivatives.[6]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 80194-68-9 (primary), 80194-18-9 (also cited) | [3][7] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Melting Point | 141-143 °C | [5] |
| Boiling Point | 269.6 ± 40.0 °C at 760 mmHg | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| Solubility | Sparingly soluble in water | [4] |
| pKa (Predicted) | 9.99 ± 0.46 | [4] |
| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | [3] |
Part 2: Synthesis and Manufacturing Landscape
A direct, one-pot synthesis of this compound is not prominently described in academic literature. The most logical and industrially relevant pathway involves a multi-step process centering on the synthesis of the key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , followed by selective carboxylation. 2,3,5-DCTF is a high-demand intermediate for several major agrochemicals.[8][9]
Synthesis of the Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
The industrial synthesis of 2,3,5-DCTF typically starts from 3-picoline or its derivatives, involving sequential chlorination and fluorination reactions. The causality behind this choice is economic; 3-picoline is a readily available bulk chemical.
Caption: Proposed synthetic pathway from a chlorinated precursor to the target carboxylic acid.
-
Side-Chain Chlorination: The process often begins with a precursor like 2-chloro-5-(chloromethyl)pyridine. This material undergoes radical chlorination, typically initiated by UV light, to convert the chloromethyl group into a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.[10]
-
Ring Chlorination: The subsequent, more challenging step is the selective introduction of a chlorine atom at the 3-position of the pyridine ring. This is an electrophilic aromatic substitution. To achieve the desired regioselectivity and overcome the deactivating effect of the existing substituents, a Lewis acid catalyst such as antimony trichloride (SbCl₃) is often employed.[10] This yields 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).[11]
-
Fluorination (Halex Reaction): The final step is a halogen exchange reaction where the trichloromethyl group is converted to the trifluoromethyl group. This is accomplished by treating PCMP with anhydrous hydrogen fluoride (HF) at elevated temperatures.[10] This reaction is a cornerstone of industrial organofluorine chemistry.
Proposed Synthesis of the Carboxylic Acid
With 2,3,5-DCTF in hand, the most plausible laboratory-scale method for introducing the carboxylic acid group at the 2-position is via directed ortho-metalation, followed by quenching with carbon dioxide.
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq). The choice of base is critical; LDA is often preferred for its lower nucleophilicity, reducing the risk of side reactions. The lithiation is expected to occur selectively at the 2-position, directed by the 3-chloro substituent.
-
Carboxylation: After stirring for 1-2 hours at -78 °C, quench the reaction by bubbling dry carbon dioxide gas through the solution or by carefully adding crushed dry ice. Allow the mixture to slowly warm to room temperature.
-
Workup and Isolation: Quench the reaction mixture with saturated aqueous ammonium chloride. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylate salt.
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the final product.
Part 3: Chemical Reactivity and Applications
The utility of this molecule stems from its trifunctional nature, providing multiple handles for synthetic elaboration.
Reactivity Profile
-
Carboxylic Acid Group: This is the primary site for derivatization. It can be readily converted into esters, acid chlorides, and, most importantly, amides. Standard coupling reagents (e.g., HBTU, EDC) or conversion to the acid chloride (with SOCl₂ or (COCl)₂) followed by reaction with an amine are common strategies. This reactivity is central to its role as a building block.[4]
-
Pyridine Ring: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the electron-withdrawing trifluoromethyl and chloro groups. This makes it relatively stable and resistant to oxidative degradation but also deactivates it towards electrophilic aromatic substitution.
-
Chloro Substituent: The chlorine at the 3-position is generally not labile but could potentially participate in nucleophilic aromatic substitution (SₙAr) reactions under harsh conditions or in palladium-catalyzed cross-coupling reactions.
Key Applications in Agrochemicals
This carboxylic acid is a known environmental transformation product and metabolite of two major fungicides: Fluopyram and Fluopicolide, underscoring the relevance of its chemical scaffold in biological systems.[2][8][12]
-
Fluopicolide Synthesis: The fungicide Fluopicolide (2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide) is a prime example of this building block's application.[12] While Fluopicolide is formally derived from the corresponding 2-(aminomethyl)pyridine, the synthesis pathways highlight the importance of the core 3-chloro-5-(trifluoromethyl)pyridine skeleton.[13][14][15]
Caption: The compound is a key metabolite of important fungicides.
Part 4: Analytical Characterization
Table 2: Representative Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. | [16] |
| ¹³C NMR | Expected signals for the pyridine ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). | [16] (by inference) |
| Mass Spec (MS) | C₇H₃ClF₃NO₂ Exact Mass: 224.98 | [2] |
| Infrared (IR) | Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). | [16] |
Note: Researchers should always acquire their own analytical data to validate the structure and purity of their materials.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
-
GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the creation of high-value molecules in the life sciences. Its robust synthesis from industrial feedstocks, combined with its versatile reactivity, ensures its continued importance. For researchers in agrochemistry and medicinal chemistry, a thorough understanding of this building block's properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation products.
References
- Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-171.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159021, Fluopicolide.
- Google Patents. (2019). EP3489221A1 - Process for the preparation of fluopicolide.
- European Patent Office. (2020). EP 3713917 B1 - Process for the preparation of fluopicolide.
- Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (2018). CN107814759A - The preparation method of fluopicolide.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, this compound.
- Molbase. (n.d.). This compound | CAS 80194-68-9.
- Wang, Y., et al. (2024). Crystal structure of this compound, C₇H₃ClF₃NO₂. Zeitschrift für Kristallographie - New Crystal Structures.
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
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physicochemical properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Foreword for the Research Professional:
This compound is more than a mere catalog chemical; it is a pivotal building block in the synthesis of modern agrochemicals and a significant metabolite in environmental and toxicological studies.[1][2][3] Its structure, featuring a pyridine core substituted with a carboxylic acid, a chlorine atom, and a trifluoromethyl group, presents a unique combination of properties that are critical to its function and fate. The trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity, features highly desirable in drug discovery and crop protection science.[1]
Notably, this compound has been identified as a key metabolite of the widely used fungicide Fluopyram.[4] Reports of its potential phytotoxic effects, causing growth disorders in sensitive crops like grapevines, underscore the importance of understanding its fundamental physicochemical characteristics.[2][4] These properties govern its solubility, absorption, distribution, and ultimately, its biological activity and environmental impact.
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a synthesized, in-depth analysis of its core properties. We will explore not just the "what" but the "why"—explaining the causality behind experimental choices and providing field-proven protocols. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, enabling a deeper, more functional understanding of this important molecule.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. The structural attributes of this compound are key to interpreting its chemical behavior.
Table 1: Chemical Identifiers [5][6][7]
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 80194-68-9 |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F |
| InChI Key | HXRMCZBDTDCCOP-UHFFFAOYSA-N |
The molecule's architecture dictates its function. The pyridine ring provides a rigid scaffold. The carboxylic acid group at the 2-position is the primary acidic center, crucial for salt formation and hydrogen bonding. The chlorine atom at the 3-position and the potent electron-withdrawing trifluoromethyl (CF₃) group at the 5-position significantly influence the electronic distribution of the pyridine ring, thereby modulating the acidity of the carboxylic acid and the overall lipophilicity and metabolic stability of the compound.[1]
Section 2: Core Physicochemical Properties
The following table summarizes the key physicochemical parameters reported for this compound. It is important to note the variability in some reported values, which can stem from differences in experimental methods, sample purity, or whether the data is experimental versus predicted.
Table 2: Summary of Physicochemical Properties
| Property | Reported Value(s) | Source(s) |
|---|---|---|
| Physical Form | White Powder / Solid | [1][5] |
| Melting Point | 125 - 127 °C | [8] |
| 134.0 - 144.0 °C | [5][9] | |
| pKa (Predicted) | 9.99 ± 0.46 | [1][8] |
| Solubility | Water: Sparingly soluble; Insoluble (4.1E-6 g/L at 25 °C) | [1] |
| Organic: Slightly soluble in DMSO and Methanol | [8] | |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [8] |
| 1.6 ± 0.1 g/cm³ | [10] | |
| Boiling Point (Predicted) | 269.6 ± 40.0 °C at 760 mmHg | [10] |
| Lipophilicity (XLogP3) | 2.1 - 2.2 | [10][11] |
| Crystal System | Triclinic, P-1 |[12] |
Section 3: In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of the most critical physicochemical parameters for any researcher working with this compound, complete with validated experimental protocols.
Acidity (pKa)
Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most critical parameter for any ionizable compound intended for biological or environmental study. It dictates the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability (absorption), and interaction with biological targets. The predicted pKa of ~9.99 suggests this compound is a weak acid.[1][8] However, given the electron-withdrawing nature of the substituents, an experimental verification is essential for accurate modeling of its behavior.
Protocol: Potentiometric Titration for pKa Determination
This protocol provides a robust method for experimentally determining the pKa.
-
System Preparation: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at a controlled temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable co-solvent mixture, such as 50:50 methanol:water. The co-solvent is necessary due to the low aqueous solubility but will require correction to determine the aqueous pKa (Yasuda-Shedlovsky extrapolation).
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M KOH).
-
Data Acquisition: Record the pH value after each incremental addition of the titrant. The increments should be smaller near the equivalence point to ensure high resolution.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.
Trustworthiness: This method is self-validating. The resulting titration curve's shape provides an internal check on the compound's purity and behavior. A sharp, single inflection point is indicative of a clean, monoprotic acid.
Aqueous Solubility
Expertise & Experience: Solubility is a primary determinant of bioavailability and formulation feasibility. The conflicting reports of "sparingly soluble" versus "insoluble" highlight the necessity of a standardized, rigorous determination.[1][8] Thermodynamic solubility, determined via the shake-flask method, is the gold standard, as it reflects the true equilibrium state.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. This duration is critical to allow the system to reach thermodynamic equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully extract an aliquot of the supernatant. Filter the aliquot using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reversed-phase HPLC with UV detection. Prepare a calibration curve using known concentrations of the compound to ensure accurate measurement.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogD)
Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for an ionizable species at a specific pH. The predicted XLogP3 of ~2.2 suggests moderate lipophilicity.[10][11] For an acid like this, LogD is more informative as it accounts for both the neutral and ionized forms. The relationship between LogD, LogP, and pKa is fundamental.
Caption: Relationship between pH, pKa, and LogD.
Protocol: Shake-Flask Method for LogD Determination
-
Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate. This step is critical for accuracy.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).
-
Equilibration: Shake the vial vigorously for several hours to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each layer. Analyze the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases by HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).
Section 4: Stability, Storage, and Handling
Authoritative Grounding & Trustworthiness: Data from suppliers indicates the compound is hygroscopic and should be stored under an inert atmosphere.[8] Recommended storage temperatures vary from 2°C - 8°C to -20°C.[2][8] For long-term integrity, especially for creating reference standards, storage at -20°C in a desiccator under an inert gas (argon or nitrogen) is the most rigorous and trustworthy approach. This minimizes degradation from both moisture and atmospheric oxidation. When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Section 5: Safety Profile
Expertise & Experience: A thorough understanding of a compound's hazard profile is non-negotiable for safe laboratory practice.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][13] Some sources also indicate it is harmful if swallowed, in contact with skin, or if inhaled.[6][11]
-
Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
First Aid Measures:
Conclusion
This compound is a compound of significant scientific interest, defined by a distinct set of physicochemical properties. Its moderate lipophilicity, weak acidic nature, and limited aqueous solubility are direct consequences of its molecular structure. These parameters are not static data points but are critical determinants of its behavior in biological and environmental systems. The protocols and analyses provided herein offer a validated framework for researchers to generate reliable, reproducible data, ensuring the scientific integrity of studies involving this important molecule.
References
- Georganics. (2015, May 6). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID.
- PubChem. (n.d.). This compound.
- Molbase. (n.d.). This compound.
- Tozuda, H., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 135-145.
- Zaller, J. G., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(25), 6975-6982.
- Li, Y., et al. (2024). Crystal structure of this compound, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.
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A-Z Guide to Structure Elucidation: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Abstract
This comprehensive technical guide provides a detailed, multi-technique approach to the definitive structure elucidation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the pharmaceutical and agrochemical industries.[1] This document moves beyond a simple recitation of analytical techniques, offering a strategic workflow grounded in the principles of spectroscopic and crystallographic analysis. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind each experimental step, ensuring a robust and irrefutable structural assignment.
Introduction: The Significance of a Confirmed Structure
The precise molecular structure of a compound is the bedrock of all subsequent research and development. In the case of this compound (Molecular Formula: C₇H₃ClF₃NO₂, Molecular Weight: 225.55 g/mol ), its utility as a synthetic intermediate demands an unambiguous understanding of its atomic connectivity and spatial arrangement.[1][2][3] Any ambiguity can lead to costly errors in synthesis, flawed biological testing, and compromised intellectual property. This guide outlines a systematic and self-validating process to achieve absolute structural confirmation.
The Elucidation Workflow: A Strategic Overview
A successful structure elucidation is not a random application of techniques but a logical progression of experiments, where each result informs the next. Our approach begins with non-destructive spectroscopic methods to piece together the molecular puzzle and culminates in the definitive proof offered by X-ray crystallography.
Caption: The logical workflow for structure elucidation.
Mass Spectrometry: Establishing the Foundation
Objective: To determine the molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) is the initial and critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.
Expected Results & Interpretation:
-
Molecular Ion Peak (M⁺): For C₇H₃ClF₃NO₂, the expected monoisotopic mass is approximately 224.9804 Da.[2][4]
-
Isotopic Pattern: A crucial diagnostic feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic pattern for the molecular ion.[5] The peak at M+2 (containing ³⁷Cl) will have an intensity of roughly one-third of the M⁺ peak (containing ³⁵Cl).[5] This observation is a strong indicator of the presence of a single chlorine atom in the molecule.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for carboxylic acids, detecting the [M-H]⁻ ion.[6]
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Compare the measured exact mass to the theoretical mass calculated for C₇H₃ClF₃NO₂. The mass accuracy should be within 5 ppm. Analyze the isotopic pattern to confirm the presence of one chlorine atom.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Objective: To identify the key functional groups present in the molecule.
FTIR spectroscopy provides rapid and valuable information about the types of chemical bonds present. For this molecule, we are particularly interested in identifying the carboxylic acid and the aromatic pyridine ring.
Expected Absorptions & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding. This is a hallmark of a carboxylic acid dimer.[7][8] |
| ~1700 | C=O stretch (Carboxylic Acid) | A strong absorption in this region is characteristic of the carbonyl group in a carboxylic acid.[8] |
| 1600-1450 | C=C and C=N stretches (Pyridine Ring) | A series of bands in this region confirms the presence of the aromatic pyridine ring. |
| 1300-1100 | C-F stretch (Trifluoromethyl) | The C-F bonds of the trifluoromethyl group typically result in one or more strong absorption bands in this region. |
| Below 800 | C-Cl stretch | The carbon-chlorine stretch is expected in the fingerprint region. |
Table 1: Characteristic IR Absorption Frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Objective: To determine the precise connectivity of the atoms and their chemical environments.
NMR is the most powerful spectroscopic technique for determining the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen framework and the position of the trifluoromethyl group.
Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
Two Aromatic Protons: The pyridine ring has two remaining protons. Due to the substitution pattern, they will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). Their splitting patterns (likely doublets) and coupling constants will provide information about their relative positions.
-
One Carboxylic Acid Proton: A broad singlet, often far downfield (δ 10-13 ppm), corresponding to the acidic proton. Its position can be concentration-dependent, and it may exchange with D₂O.
Expected ¹³C NMR Spectrum:
-
Seven Distinct Carbon Signals:
-
One carbonyl carbon (C=O) in the range of δ 160-180 ppm.
-
Five aromatic carbons of the pyridine ring. The carbons attached to the electronegative chlorine, nitrogen, and trifluoromethyl group will have characteristic chemical shifts.
-
One trifluoromethyl carbon (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms.
-
Expected ¹⁹F NMR Spectrum:
-
One Singlet: Since there are no adjacent protons, the three equivalent fluorine atoms of the trifluoromethyl group will appear as a single sharp signal. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Experimental Protocol: Multi-nuclear NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals and confirm connectivity.
-
-
Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to piece together the molecular structure.
Caption: Predicted structure and key NMR assignments.
Single-Crystal X-ray Diffraction: The Final Word
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.
While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. This technique determines the exact spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been reported, confirming the connectivity and providing detailed geometric parameters.[9] The analysis reveals a triclinic crystal system with space group P-1.[9] This data serves as the final and most authoritative piece of evidence in the structure elucidation process.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. The resulting electron density map will reveal the positions of all non-hydrogen atoms.
Conclusion: A Self-Validating Approach
The elucidation of the structure of this compound is a testament to the power of a multi-technique, logical workflow. Each step, from determining the molecular formula by HRMS to mapping the atomic connectivity by NMR, builds upon the last. The final confirmation by single-crystal X-ray diffraction provides an authoritative and complete structural picture. This systematic approach ensures the scientific integrity of the data and provides the trustworthy foundation required for all subsequent applications of this important chemical entity.
References
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- Crystal structure of this compound, C7H3ClF3NO2. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.
- Kabale University Library Catalog. (n.d.). Crystal structure of this compound, C7H3ClF3NO2.
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- Maybridge. (n.d.). This compound.
- ResearchGate. (2017). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
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- PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method].
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Navigating the Solubility Landscape of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being a critical determinant of bioavailability and therapeutic efficacy. This in-depth technical guide focuses on 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules.[1] This document provides a comprehensive overview of the theoretical and practical aspects of its solubility in organic solvents, addressing the informational needs of researchers, scientists, and drug development professionals. While exhaustive quantitative data for this specific compound is not widely published, this guide synthesizes available information, outlines predictive principles based on its molecular structure, and provides a detailed experimental protocol for systematic solubility determination.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Among these, solubility is a paramount parameter that dictates the concentration of a drug in systemic circulation necessary to elicit the desired pharmacological response.[2][3] Poor aqueous solubility is a major hurdle in formulation development for over 40% of NCEs, often leading to inadequate and variable bioavailability.[2][4] For a drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[2][4] Consequently, understanding and characterizing the solubility of an API in various solvent systems, including organic solvents used during synthesis, purification, and formulation, is a critical activity in pharmaceutical development.[5]
This compound is a notable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][6] Its molecular structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid, suggests a complex solubility profile that warrants detailed investigation.[1] This guide will delve into the factors governing its solubility and provide a robust framework for its experimental determination.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, its solubility in a given organic solvent is a function of its molecular structure and the physicochemical properties of the solvent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C7H3ClF3NO2 | [1][7] |
| Molecular Weight | 225.55 g/mol | [7] |
| Melting Point | 125 - 127 °C | [2] |
| pKa (Predicted) | 9.99 ± 0.46 | [2] |
The presence of a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the pyridine ring significantly influences the molecule's polarity, hydrogen bonding capacity, and overall crystal lattice energy. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The highly electronegative fluorine atoms in the trifluoromethyl group can also participate in weaker hydrogen bonding interactions.
Principles of "Like Dissolves Like"
The adage "like dissolves like" provides a foundational principle for predicting solubility.
-
Polar Solvents: Polar protic solvents, such as methanol, are capable of hydrogen bonding and are expected to show some degree of solubility for this compound due to interactions with the carboxylic acid and pyridine nitrogen. Indeed, it is reported to be slightly soluble in methanol.[2] Polar aprotic solvents, like dimethyl sulfoxide (DMSO), are also expected to be effective solvents due to their ability to accept hydrogen bonds and their high polarity. The compound is also reported to have slight solubility in DMSO.[2]
-
Nonpolar Solvents: Nonpolar solvents are generally poor solvents for polar compounds. However, the presence of the trifluoromethyl and chloro substituents increases the lipophilicity of the molecule, which may impart some solubility in less polar solvents.[1]
Known Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. The available information is summarized in Table 2.
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Acetonitrile | A solution of 100 µg/mL has been prepared. | [4] |
| Water | Sparingly Soluble | [1] |
This limited dataset underscores the necessity for systematic experimental determination of solubility to support formulation and process development activities.
Experimental Determination of Solubility: A Step-by-Step Protocol
The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for solubility determination is illustrated in the following diagram.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., a mixture of organic solvent and a small amount of DMSO). From this stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Alternatively, the samples can be centrifuged, and the clear supernatant can be collected.
-
Sample Analysis: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted samples and the standard solutions by HPLC.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the solubility in the original solvent by taking the dilution factor into account.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and determining this critical parameter. By considering the physicochemical properties of the molecule and applying established experimental methodologies like the shake-flask method, researchers and formulation scientists can generate the necessary data to support drug development activities. A thorough characterization of solubility is an indispensable step in navigating the complex path from a promising chemical entity to a safe and effective pharmaceutical product.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(3), 355-373. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). The importance of solubility in drug discovery and development. Current drug discovery technologies, 9(4), 242-246. [Link]
- Pharmaffiliates. 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid solution (100 ug/ml in acetonitrile). [Link]
- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
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An In-depth Technical Guide to the Synthesis of 3-chloro-5-(trifluoromethyl)picolinic acid
Introduction
3-Chloro-5-(trifluoromethyl)picolinic acid, with the CAS number 80194-68-9, is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern—a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid at the 2-position of the pyridine ring—imparts unique properties to the molecules it helps create. This guide provides a detailed overview of the primary synthetic pathways to this important intermediate, focusing on the underlying chemical principles, experimental protocols, and mechanistic insights.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 3-chloro-5-(trifluoromethyl)picolinic acid reveals a key disconnection at the carboxylic acid group, pointing to 3-chloro-5-(trifluoromethyl)picolinonitrile as a direct precursor. This nitrile can be conceptually derived from a di-halogenated trifluoromethylpyridine through a selective cyanation reaction. The trifluoromethyl group itself is most commonly introduced via a halogen exchange reaction from a trichloromethyl precursor. This trichloromethyl pyridine can be synthesized from a suitable picoline derivative through a series of chlorination steps. This multi-step approach, starting from readily available picolines, represents a common and industrially relevant strategy.
Caption: Retrosynthetic pathway for 3-chloro-5-(trifluoromethyl)picolinic acid.
Primary Synthetic Pathway: A Step-by-Step Guide
The most prevalent synthetic route to 3-chloro-5-(trifluoromethyl)picolinic acid is a multi-step process commencing with a picoline derivative. This pathway is advantageous due to the relatively low cost of the starting materials and the robustness of the individual transformations.
Step 1: Chlorination of the Pyridine Ring and Side Chain
The synthesis typically begins with a suitable picoline, such as 3-picoline. The initial steps involve the chlorination of both the pyridine ring and the methyl group. This can be a one- or two-step process.
From 3-Picoline to 2,3-dichloro-5-methylpyridine:
One approach involves the synthesis of 2,3-dichloro-5-methylpyridine from pyridone, which can be derived from 3-picoline. In a documented procedure, pyridone is reacted with ferric chloride and phosgene, followed by the introduction of chlorine gas in a toluene solvent.[3] This method allows for the selective synthesis of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine, with the product distribution being influenced by the reaction conditions.[3]
From 2-chloro-5-chloromethylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine:
A more direct route starts with a pre-chlorinated picoline derivative like 2-chloro-5-chloromethylpyridine. This substrate undergoes a two-step chlorination process.[4]
-
Side-Chain Chlorination: The initial step is the free-radical photochlorination of the chloromethyl group to a trichloromethyl group. This reaction is typically carried out using chlorine gas under UV irradiation at reflux conditions.[4] The reaction proceeds via a radical chain mechanism, where UV light initiates the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then abstract hydrogen atoms from the methyl group, leading to a carbon-centered radical that reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, thus propagating the chain.
-
Ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to ring chlorination to introduce a chlorine atom at the 3-position. This electrophilic aromatic substitution is catalyzed by a Lewis acid, such as tungsten hexachloride (WCl₆) or antimony trichloride (SbCl₃), at elevated temperatures (e.g., 175 °C).[4][5] The Lewis acid catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich pyridine ring.
Caption: Chlorination sequence to form 2,3-dichloro-5-(trichloromethyl)pyridine.
Experimental Protocol: Synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (a related polychlorinated pyridine)
While a specific protocol for 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-chloromethylpyridine is detailed in patents, a published laboratory procedure for a similar transformation provides valuable insight.[4] In this procedure, 2-chloro-5-chloromethylpyridine is first chlorinated for 8 hours at reflux in the presence of ultraviolet light to yield 2-chloro-5-(trichloromethyl)pyridine. Following the removal of the solvent, tungsten hexachloride is added, and the mixture is heated to 175 °C while chlorine gas is introduced for 6 hours. The product is then isolated by vacuum distillation.[4]
Step 2: Halogen Exchange to Introduce the Trifluoromethyl Group
The conversion of the trichloromethyl group to a trifluoromethyl group is a crucial step, accomplished through a halogen exchange reaction, often referred to as a "Halex" reaction. This transformation is typically carried out using anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures in an autoclave.[6]
Mechanism of Halogen Exchange:
The reaction proceeds via a nucleophilic substitution mechanism where fluoride ions from HF displace the chloride atoms on the trichloromethyl group. The use of a catalyst, such as antimony trichloride (SbCl₃) or tungsten hexachloride (WCl₆), can enhance the reaction rate.[5][6] These catalysts can facilitate the exchange by forming intermediate species that are more susceptible to nucleophilic attack by fluoride. The reaction is driven to completion by the removal of the more volatile HCl gas.
Experimental Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine
In a representative procedure, 2,3-dichloro-5-(trichloromethyl)pyridine is heated with anhydrous hydrogen fluoride in a stainless steel autoclave at 170-180°C under pressure for several hours.[6] A catalyst such as tungsten hexachloride may be employed to improve the yield, which can be as high as 92%.[6] Post-reaction, the crude product is carefully quenched, washed to remove residual acid, and purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[6]
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | [6] |
| Reagent | Anhydrous Hydrogen Fluoride (HF) | [6] |
| Catalyst | Tungsten Hexachloride (WCl₆) | [6] |
| Temperature | 170-180°C | [6] |
| Pressure | 0.2 MPa | [6] |
| Reaction Time | 5 hours | [6] |
| Yield | 92% | [6] |
Step 3: Selective Cyanation of the 2-Position
The next step involves the selective displacement of the chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide group. This is a nucleophilic aromatic substitution (SNAr) reaction.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and trifluoromethyl, is activated towards nucleophilic attack. The cyanide ion (CN⁻), typically from sodium or potassium cyanide, acts as the nucleophile. The reaction proceeds through a two-step addition-elimination mechanism. First, the cyanide ion attacks the carbon atom at the 2-position, which is electron-deficient due to the electronegativity of the adjacent nitrogen atom and the chlorine substituent. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated as the leaving group, and the aromaticity of the pyridine ring is restored, yielding 3-chloro-5-(trifluoromethyl)picolinonitrile.[7]
Experimental Protocol: Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine
A patented procedure describes the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with sodium cyanide in a solvent such as propionitrile.[7] An activating agent, 4-dimethylaminopyridine (4-DMAP), is often used to facilitate the reaction. The mixture is heated at reflux for several hours. After cooling, the reaction is quenched with water, and the product is extracted and purified. Yields in the range of 73-84% have been reported.[7]
Caption: Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid
The final step in this synthetic sequence is the hydrolysis of the nitrile group of 3-chloro-5-(trifluoromethyl)picolinonitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[8]
Mechanism of Nitrile Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon atom more electrophilic. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide, which is also acid-catalyzed, leads to the carboxylic acid and an ammonium ion.[8]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting anionic intermediate is then protonated by water to form an amide. Subsequent saponification of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the final carboxylic acid.[8]
Experimental Protocol: Hydrolysis of a Nitrile (General Procedure)
| Reaction | Conditions | Intermediate | Final Product |
| Acid-Catalyzed Hydrolysis | Reflux with aqueous H₂SO₄ or HCl | Amide | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | Heat with aqueous NaOH, then H₃O⁺ workup | Amide | Carboxylic Acid |
Conclusion
The synthesis of 3-chloro-5-(trifluoromethyl)picolinic acid is a multi-step process that relies on a series of well-established organic transformations. The pathway described, starting from a picoline derivative, offers a robust and scalable route to this valuable intermediate. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions at each stage are crucial for achieving high yields and purity of the final product. This guide provides a solid foundation for researchers and professionals in the fields of agrochemical and pharmaceutical development to approach the synthesis of this and related compounds.
References
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: not available)
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - P
- WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google P
- Cyan
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The Lynchpin of Modern Agrochemicals: A Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a key heterocyclic building block, stands as a cornerstone in the synthesis of advanced agrochemicals and pharmaceuticals. Its strategic substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid moiety on a pyridine ring, imparts unique physicochemical properties that are highly sought after in the development of bioactive molecules. This guide provides an in-depth review of its synthesis, properties, reactivity, and applications, with a particular focus on its role in the creation of next-generation crop protection agents.
Introduction: The Strategic Importance of a Fluorinated Pyridine Carboxylic Acid
The incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry and agrochemicals. The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets. When combined with a pyridine scaffold, a prevalent motif in bioactive compounds, and a reactive carboxylic acid handle, the resulting molecule becomes a versatile platform for chemical innovation.
This compound (CAS No: 80194-68-9) is a prime example of such a strategically designed intermediate.[1][2] Its utility is underscored by its crucial role in the synthesis of several commercially successful agrochemicals.[3][4] This guide will delve into the technical intricacies of this compound, providing a comprehensive resource for researchers and developers in the chemical sciences.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
Key Properties
| Property | Value | Source |
| Molecular Formula | C7H3ClF3NO2 | [1][2] |
| Molecular Weight | 225.55 g/mol | [1][2] |
| CAS Number | 80194-68-9 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 141-143 °C | [5] |
| Boiling Point | 308.7 °C at 760 mmHg | [5] |
| Density | 1.6 g/cm³ | [5] |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. While specific spectra are proprietary, the following are expected characteristic signals based on its structure:
-
¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The carboxylic acid proton would be a broad singlet, also in the downfield region.
-
¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.
-
FTIR (cm⁻¹): Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and various C-Cl, C-F, and aromatic C-H and C=C/C=N stretches.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific industrial processes are proprietary, a general and plausible synthetic route can be outlined based on established organic chemistry principles and literature on related compounds.
A Representative Synthetic Pathway
A common strategy for the synthesis of substituted pyridines involves the construction of the pyridine ring or the modification of a pre-existing one. A likely precursor for this compound is 2,3-dichloro-5-(trifluoromethyl)pyridine, a widely used intermediate in the agrochemical industry.[3][4]
The following diagram illustrates a potential synthetic workflow:
Caption: A plausible synthetic route to the target molecule.
Detailed Experimental Protocol (Representative)
The following is a representative, non-validated protocol based on established chemical transformations. Note: This procedure should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 2-position, directed by the adjacent chloro and pyridyl nitrogen atoms.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture for 1-2 hours, or the mixture is poured over crushed dry ice. The reaction is allowed to slowly warm to room temperature.
-
Workup and Purification: The reaction is quenched with water, and the aqueous layer is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the chloro substituent, and the trifluoromethyl group on the pyridine ring.
-
Carboxylic Acid Group: This group can undergo standard transformations, such as esterification, amide bond formation, and reduction to the corresponding alcohol. Amide formation is a particularly important reaction for the synthesis of many bioactive molecules.
-
Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although the electron-withdrawing nature of the adjacent carboxylic acid and trifluoromethyl group can influence the reactivity of the pyridine ring.
-
Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized. The electron-deficient nature of the ring, due to the trifluoromethyl and chloro substituents, makes it less susceptible to electrophilic aromatic substitution.
Applications in Agrochemical and Pharmaceutical Synthesis
This compound is a highly valued intermediate, primarily in the agrochemical sector.
Key Intermediate in Fungicide Synthesis
A prominent application of this compound is in the synthesis of the fungicide fluopyram .[7] Fluopyram is a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that disrupts the mitochondrial respiratory chain in fungi.
The synthesis of fluopyram from this compound involves the formation of an amide bond with a specific aniline derivative.
Caption: Synthesis of Fluopyram from the title compound.
Broader Utility in Bioactive Molecule Discovery
The versatile reactivity of this compound makes it an attractive starting material for the synthesis of a wide range of other potential agrochemicals and pharmaceuticals. The carboxylic acid handle allows for the introduction of diverse functionalities through amide or ester linkages, enabling the exploration of structure-activity relationships in drug and pesticide discovery programs.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.
Environmental Fate and Toxicology
As a key intermediate and a known metabolite of the fungicide fluopyram, the environmental fate of this compound is of interest.[7] Studies have shown that it can have phytotoxic effects on certain plants, such as grapevines, causing growth disorders similar to those induced by auxin herbicides.[7][8] This highlights the importance of understanding the environmental impact of both the parent agrochemical and its degradation products.
Conclusion
This compound is a testament to the power of strategic molecular design in the development of high-value chemicals. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid function has cemented its role as an indispensable building block in the agrochemical industry and holds continued promise for the discovery of new bioactive compounds. A thorough understanding of its synthesis, properties, and reactivity is paramount for any researcher or developer working in this dynamic field.
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- Robatscher, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic Acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223-7231.
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An In-Depth Technical Guide to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a pivotal intermediate in the modern agrochemical and pharmaceutical industries. Delving into its historical context, this document elucidates the scientific rationale behind its molecular design and traces its development. A detailed examination of its synthesis is presented, with a focus on the key transformations and the causality behind experimental choices. Furthermore, this guide explores the significant applications of this compound, most notably its role as a cornerstone in the synthesis of the broad-spectrum fungicide, Fluopyram. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering field-proven insights and detailed methodologies.
Introduction: The Strategic Importance of a Fluorinated Pyridine Carboxylic Acid
This compound, also known as 3-chloro-5-(trifluoromethyl)picolinic acid, is a highly functionalized heterocyclic compound with the chemical formula C₇H₃ClF₃NO₂ and CAS number 80194-68-9.[1] Its strategic importance in organic synthesis stems from the unique combination of a pyridine ring, a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety. This specific arrangement of functional groups imparts desirable physicochemical properties to molecules that incorporate this scaffold, including enhanced metabolic stability, increased lipophilicity, and potent biological activity.[2]
The trifluoromethyl group, in particular, is a key feature, known for its strong electron-withdrawing nature and its ability to block metabolic pathways in target organisms.[3] Consequently, this compound has emerged as a crucial building block in the synthesis of high-value agrochemicals and pharmaceuticals.[4] Its most prominent application to date is as a key precursor to the fungicide Fluopyram, a testament to the successful translation of its chemical properties into a commercially significant product.[1]
This guide will provide a detailed exploration of the discovery and historical development of this important molecule, followed by an in-depth analysis of its synthesis and a review of its critical applications.
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader history of fluorine chemistry and the strategic incorporation of trifluoromethyl groups into bioactive molecules. The first synthesis of a trifluoromethylated aromatic compound was reported by Swarts in 1898.[3] However, it was not until the mid-20th century that the introduction of trifluoromethyl groups into pyridine rings became a focus of research, with the first report of a trifluoromethylpyridine synthesis in 1947.[3]
The impetus for the development of specifically substituted trifluoromethylpyridines, such as the subject of this guide, arose from the growing demand for novel agrochemicals with improved efficacy and environmental profiles. The early 1980s saw a surge in research and development in this area, driven by the need to create new generations of herbicides and fungicides.[3]
While a definitive, singular "discovery" of this compound is not prominently documented in publicly available literature, its emergence is a logical progression in the field of pyridine chemistry. The synthesis of its key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), from 3-picoline was a significant milestone that paved the way for the creation of a variety of functionalized derivatives.[3] The subsequent development of methods to selectively introduce a carboxylic acid group at the 2-position of the pyridine ring marked the arrival of this compound as a readily accessible and highly valuable synthetic intermediate.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with a readily available industrial feedstock, 3-picoline. The overall strategy involves the sequential chlorination and fluorination of the pyridine ring and the methyl group, followed by the crucial introduction of the carboxylic acid functionality.
Synthesis of the Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
The industrial production of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), the immediate precursor to the target molecule, is a testament to the ingenuity of process chemistry. A common and economically viable route starts with 3-picoline and proceeds through the following key transformations:
Diagram of the Synthetic Pathway to DCTF:
Caption: Synthetic pathway from 3-picoline to DCTF.
Step-by-Step Methodology and Rationale:
-
Initial Chlorination: The synthesis typically begins with the chlorination of 3-picoline to yield 2-chloro-5-methylpyridine. This step introduces the first chlorine atom onto the pyridine ring, activating it for subsequent reactions.
-
Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is then exhaustively chlorinated to form 2-chloro-5-(trichloromethyl)pyridine. This transformation is crucial as the trichloromethyl group will later be converted to the desired trifluoromethyl group.
-
Ring Chlorination: A second chlorine atom is introduced onto the pyridine ring to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This step establishes the correct substitution pattern on the pyridine core.
-
Fluorination: The final step in the synthesis of DCTF is the fluorination of the trichloromethyl group using hydrogen fluoride (HF). This halogen exchange reaction replaces the three chlorine atoms with fluorine atoms, yielding the trifluoromethyl group.
This multi-step synthesis is a well-established industrial process, with various patents detailing specific reaction conditions and catalysts to optimize yield and purity.[5]
Carboxylation of DCTF: The Final Step to the Target Molecule
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) to this compound is the final and most critical step. This transformation involves the selective introduction of a carboxylic acid group at the 2-position of the pyridine ring. A highly effective method for this conversion is palladium-catalyzed carbonylation.
Diagram of the Carboxylation of DCTF:
Caption: Palladium-catalyzed carboxylation of DCTF.
Detailed Experimental Protocol (Illustrative):
While specific industrial protocols are proprietary, a representative laboratory-scale synthesis based on palladium-catalyzed carbonylation principles would involve the following steps:
-
Reaction Setup: A high-pressure reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a suitable solvent (e.g., acetonitrile).
-
Carbonylation: The reactor is purged and then pressurized with carbon monoxide (CO). The reaction mixture is heated to a specified temperature (typically in the range of 100-150 °C) and stirred for several hours.
-
Hydrolysis: After the carbonylation is complete, the reaction mixture is cooled, and the resulting ester or acid chloride intermediate is hydrolyzed by the addition of water or an aqueous acid/base solution.
-
Workup and Purification: The product is extracted into an organic solvent, and the crude this compound is purified by recrystallization or chromatography to yield a white to off-white solid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is a highly efficient catalyst for cross-coupling reactions, including carbonylation. It facilitates the oxidative addition of the aryl chloride bond and the subsequent insertion of carbon monoxide.
-
Phosphine Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired carbonylation reaction.
-
Carbon Monoxide: Carbon monoxide serves as the source of the carbonyl group for the carboxylic acid.
-
Base: The base is necessary to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing catalyst deactivation and side reactions.
This palladium-catalyzed approach offers a direct and efficient route to this compound from the readily available DCTF intermediate.
Key Applications in Agrochemicals and Pharmaceuticals
The unique structural features of this compound make it a highly sought-after building block in the synthesis of complex, biologically active molecules.
Cornerstone of the Fungicide Fluopyram
The most significant application of this compound is as a key intermediate in the synthesis of the fungicide Fluopyram.[1] Fluopyram is a broad-spectrum fungicide developed by Bayer CropScience that is effective against a wide range of fungal pathogens in various crops.[6]
The synthesis of Fluopyram involves the amide coupling of this compound with a specific amine. The presence of the trifluoromethyl group in the final molecule is critical for its fungicidal activity, as it is believed to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[6]
Diagram of the Role in Fluopyram Synthesis:
Caption: Role as a key intermediate in Fluopyram synthesis.
Potential in Pharmaceutical Development
Beyond its established role in agrochemicals, the structural motif of this compound holds significant potential for the development of novel pharmaceuticals. The trifluoromethyl group is a common feature in many modern drugs, where it can enhance efficacy, improve pharmacokinetic properties, and reduce metabolic degradation. The carboxylic acid handle provides a convenient point for further chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery screening.
Conclusion
This compound stands as a prime example of how the strategic combination of key functional groups can lead to a molecule of immense industrial importance. Its history is rooted in the advancements of fluorine chemistry and the targeted design of bioactive compounds. The well-established synthetic route from 3-picoline, culminating in a palladium-catalyzed carbonylation, provides an efficient pathway to this valuable intermediate. As a cornerstone in the synthesis of the highly successful fungicide Fluopyram, its impact on modern agriculture is undeniable. Furthermore, its versatile structure ensures its continued relevance as a building block for the next generation of agrochemicals and pharmaceuticals. This in-depth guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical sciences.
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The Biological Activity of Halogenated Pyridine Carboxylic Acids: A Technical Guide for Researchers
Introduction
Pyridine carboxylic acids, a class of heterocyclic organic compounds, have garnered significant attention in the fields of medicinal chemistry and agrochemistry.[1] The introduction of halogen substituents onto the pyridine ring profoundly influences their physicochemical properties and biological activities.[2][3] This guide provides an in-depth exploration of the diverse biological activities of halogenated pyridine carboxylic acids, including their herbicidal, antimicrobial, anticancer, and neuroprotective effects. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for assessing these activities.
Herbicidal Activity: Disrupting Plant Growth
Halogenated pyridine carboxylic acids are potent herbicides, primarily acting as synthetic auxins.[4] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[5] Notable examples include picloram, clopyralid, and aminopyralid.[5]
Mechanism of Action
Synthetic auxins like halogenated pyridine carboxylic acids bind to auxin receptors in plants, triggering a cascade of downstream effects. This includes the overstimulation of genes involved in cell growth and division, leading to epinasty (twisting of stems and petioles), leaf cupping, and overall abnormal development.[4] The persistence of these herbicides in the environment is a key factor in their efficacy.[5]
Structure-Activity Relationship (SAR)
The herbicidal activity of these compounds is significantly influenced by the nature and position of the halogen substituent. For instance, the presence of a trifluoromethyl group at the 5-position of the pyridine ring has been shown to be crucial for potent herbicidal activity.[6] Furthermore, ester derivatives of these carboxylic acids often exhibit higher activity compared to the free acids or amides.[6]
Experimental Protocol: Seedling Emergence and Growth Bioassay
This protocol provides a method for assessing the herbicidal activity of halogenated pyridine carboxylic acids on a model plant species.
Materials:
-
Test compounds (halogenated pyridine carboxylic acids)
-
Seeds of a susceptible plant species (e.g., cucumber, tomato)
-
Potting soil or a defined growth medium
-
Pots or trays for planting
-
Growth chamber or greenhouse with controlled light and temperature
-
Solvent for dissolving test compounds (e.g., acetone, DMSO)
-
Water
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to achieve the desired test concentrations.
-
Soil Treatment: For pre-emergence assessment, thoroughly mix the test compound solutions with the soil before planting. For post-emergence assessment, apply the solutions to the soil surface after the seedlings have emerged.[7][8]
-
Planting: Fill pots with the treated or untreated (control) soil. Plant a predetermined number of seeds in each pot at a consistent depth.[7]
-
Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle). Water the plants as needed.[9]
-
Assessment: After a defined period (e.g., 14-21 days), assess the herbicidal effects.[7] This can include:
-
Germination rate: Count the number of emerged seedlings in each pot.
-
Visual injury: Score the plants based on a rating scale for symptoms like stunting, chlorosis (yellowing), necrosis (tissue death), and morphological abnormalities (e.g., leaf curling, stem twisting).
-
Biomass: Harvest the above-ground plant tissue, dry it in an oven, and measure the dry weight.
-
-
Data Analysis: Compare the results from the treated pots to the control pots to determine the effect of the compound on plant growth. Calculate the concentration required to cause a 50% reduction in growth (GR50).
Antimicrobial Activity: Combating Pathogens
Halogenated pyridine carboxylic acids have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[10][11] The presence of halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[3]
Mechanism of Action
The precise mechanisms of antimicrobial action can vary. Some compounds may disrupt cell wall synthesis, interfere with essential metabolic pathways, or inhibit DNA replication. For some pyridine derivatives, metal chelation is a proposed mechanism, where the compound sequesters essential metal ions required for microbial growth.[12]
Structure-Activity Relationship (SAR)
The type and position of the halogen atom significantly impact antimicrobial potency. For example, studies have shown that pyridine derivatives with chloro and methoxy substituents can exhibit strong antifungal activity.[11] The presence of a nitrile group has also been found to enhance antimicrobial effects.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15]
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from an overnight culture. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[15]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.[15]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).[16]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[16]
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound in which there is no visible growth.[15][16]
Anticancer Activity: Targeting Malignant Cells
The pyridine scaffold is a key component in numerous anticancer drugs.[17] Halogenated pyridine carboxylic acids have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[9][18]
Mechanism of Action
These compounds can induce cancer cell death through multiple mechanisms, including:
-
Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from proliferating.[6]
-
Apoptosis Induction: They can trigger programmed cell death (apoptosis) through the activation of signaling pathways involving proteins like p53 and JNK.[6]
-
Inhibition of Angiogenesis: Some pyridine derivatives can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow, often by targeting receptors like VEGFR-2.[5][17]
Structure-Activity Relationship (SAR)
The anticancer activity is highly dependent on the substitution pattern. For example, certain pyridine-urea derivatives have shown strong inhibitory activity against breast cancer cells (MCF-7).[5] The nature and position of the halogen can influence the compound's ability to interact with its biological target.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridone Derivative | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [18] |
| Pyridine Derivative | HepG2 (Liver Cancer) | ~µM range | [6] |
| 4H-pyran-fused 2-pyridones | MCF-7 (Breast Cancer) | 8 | [18] |
| 4H-pyran-fused 2-pyridones | HepG2 (Liver Cancer) | 11.9 | [18] |
| 4H-pyran-fused 2-pyridones | A549 (Lung Cancer) | 15.8 | [18] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of halogenated pyridine carboxylic acids.
Neuroprotective Effects
Certain pyridine carboxylic acids, such as picolinic acid, are endogenous metabolites of the amino acid tryptophan via the kynurenine pathway.[21][22] They have been implicated in a variety of neuroprotective effects.[12][22]
Mechanism of Action
The kynurenine pathway is a metabolic pathway that can produce both neurotoxic and neuroprotective compounds. Picolinic acid is considered a neuroprotective metabolite within this pathway.[12] It can antagonize the neurotoxic effects of quinolinic acid, another metabolite in the same pathway, although the exact mechanism is still under investigation.[22]
Signaling Pathway Visualization
Caption: Simplified Kynurenine Pathway showing the production of neurotoxic and neuroprotective metabolites.
Conclusion
Halogenated pyridine carboxylic acids represent a versatile class of compounds with a broad spectrum of biological activities. Their efficacy as herbicides, antimicrobials, anticancer agents, and neuroprotective molecules is intricately linked to their chemical structure, particularly the nature and position of the halogen substituents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in the continued exploration and development of these promising compounds for various applications in agriculture and medicine.
References
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). In PMC.
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- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). Benchchem.
- The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide. (2025). Benchchem.
- Determining Antimicrobial Potency: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Protocols. (2025). Benchchem.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). In PMC.
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies, 11(4), 11-18.
- Agar Dilution (MIC) Susceptibility Test Method. (2023). In YouTube.
- Cell Viability Assays. (2013). In NCBI Bookshelf.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). In Microbe Investigations.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). In YouTube.
- Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. (2025). Benchchem.
- Method for producing 2-halogen-pyridine-carboxylic acid amides. (n.d.). In Google Patents.
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- The physiological action of picolinic acid in the human brain. (2009). International Journal of Tryptophan Research, 2, 71-79.
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). In NIH.
- The Physiological Action of Picolinic Acid in the Human Brain. (2009). In PMC.
- The Physiological Action of Picolinic Acid in the Human Brain. (2009).
- Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (n.d.). In ASA, CSSA and SSSA International Annual Meetings.
- Auxin Bioassay. (n.d.). In Scribd.
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- Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). In YouTube.
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). In Washington State University.
- Conducting a Bioassay For Herbicide Residues. (2016). In NC State Extension Publications.
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A Technical Guide to the Spectroscopic Characterization of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data of this compound. The guide offers not only the predicted spectral data but also detailed experimental protocols and expert interpretation to facilitate a deeper understanding of the molecule's structural features.
Introduction
This compound is a halogenated pyridine derivative with potential applications in the pharmaceutical and agrochemical industries. Its structural complexity, featuring a trifluoromethyl group, a chlorine atom, and a carboxylic acid on a pyridine ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for its identification, purity assessment, and understanding its chemical behavior. This guide provides a detailed analysis of its mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra, offering a foundational understanding for researchers working with this and structurally related compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural elucidation.
Predicted Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | |
| Molecular Weight | 225.55 g/mol | |
| Predicted m/z (M+) | 225.98 | Predicted Data |
| Predicted Major Fragments | 207, 181, 153, 118 | Predicted Data |
Note: The data presented above is predicted and should be confirmed by experimental analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for obtaining an EI-mass spectrum for a solid organic compound like this compound.
-
Sample Preparation: A small amount of the crystalline sample (typically < 1 mg) is introduced into a capillary tube.
-
Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The ion source is set to electron ionization (EI) mode, typically at 70 eV.
-
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe. The probe is gradually heated to volatilize the sample.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-300).
Caption: Experimental workflow for EI-MS analysis.
Data Interpretation
The predicted mass spectrum of this compound is expected to show a molecular ion peak (M+) at approximately m/z 225.98, corresponding to the molecular weight of the compound. The presence of chlorine will result in an isotopic pattern for the molecular ion and chlorine-containing fragments, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak.
Key predicted fragmentation pathways include:
-
Loss of H₂O: A peak at m/z 207, resulting from the loss of a water molecule from the carboxylic acid group.
-
Loss of COOH: A peak at m/z 181, corresponding to the loss of the carboxylic acid group.
-
Further Fragmentation: Subsequent losses of chlorine and/or the trifluoromethyl group would lead to smaller fragments observed at lower m/z values.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch (broad) | 3300-2500 | Carboxylic Acid |
| C=O stretch | 1720-1700 | Carboxylic Acid |
| C=C and C=N stretches | 1600-1450 | Aromatic Ring |
| C-F stretches | 1350-1150 | Trifluoromethyl Group |
| C-Cl stretch | 800-600 | Chloro Group |
Note: The data presented above is predicted and should be confirmed by experimental analysis.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Experimental workflow for ATR-FTIR analysis.
Data Interpretation
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
-
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1720 and 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Aromatic Ring Vibrations: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-F Stretches: Strong absorption bands in the 1350-1150 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-4 | 8.35 | d | ~2.0 |
| H-6 | 8.80 | d | ~2.0 |
| COOH | 11-13 | br s | - |
Note: The data presented above is predicted and should be confirmed by experimental analysis. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~165 |
| C-3 | ~135 |
| C-4 | ~140 |
| C-5 | ~128 (q, J ≈ 35 Hz) |
| C-6 | ~150 |
| COOH | ~168 |
| CF₃ | ~122 (q, J ≈ 275 Hz) |
Note: The data presented above is predicted and should be confirmed by experimental analysis. The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Tuning and Shimming: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans for adequate signal-to-noise.
Caption: Experimental workflow for NMR analysis.
Data Interpretation
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The downfield chemical shifts are due to the deshielding effects of the electronegative nitrogen atom and the electron-withdrawing substituents. The small coupling constant between H-4 and H-6 is characteristic of a meta-coupling. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, and its position can vary.
¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The carbonyl carbon of the carboxylic acid and the carbon attached to it (C-2) will be in the downfield region. The carbon atoms of the pyridine ring will appear in the aromatic region. The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms, and the carbon to which it is attached (C-5) will also appear as a quartet due to two-bond coupling.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data (MS, IR, and NMR) for this compound, along with standard experimental protocols and in-depth interpretation. While the presented data is based on computational predictions, it serves as a valuable reference for researchers and scientists. Experimental verification of this data is crucial for definitive structural confirmation and for establishing a reliable analytical standard for this compound. The information contained herein should facilitate the identification, characterization, and quality control of this compound in various research and development settings.
References
- PubChem. This compound. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- ACD/Labs. (n.d.). NMR Prediction. [Link]
- ChemAxon. (n.d.). NMR Predictor. [Link]
Unlocking the Potential of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid: A Guide to Novel Research Frontiers
An In-depth Technical Guide
Abstract
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a highly functionalized heterocyclic compound, recognized primarily as a key building block in the synthesis of potent insecticides, most notably chlorantraniliprole.[1][2] While its role in existing agrochemical manufacturing is well-established, its intrinsic structural features—a trifluoromethylated and chlorinated pyridine core coupled with a reactive carboxylic acid handle—present a rich scaffold for innovation across diverse scientific disciplines. This guide moves beyond the known applications to delineate promising, under-explored research avenues in medicinal chemistry, next-generation agrochemicals, and materials science. By providing field-proven insights, detailed experimental frameworks, and the scientific rationale behind each proposed venture, we aim to equip researchers, chemists, and drug development professionals with a strategic roadmap for unlocking the full potential of this versatile molecule.
Core Molecular Profile and Strategic Importance
At its core, this compound (CTPCA) is a molecule of strategic importance due to the synergistic effects of its constituent functional groups. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity through strong electronic interactions.[3][4][5] The pyridine ring is a privileged scaffold, found in a multitude of FDA-approved drugs and agrochemicals, valued for its metabolic resistance and ability to form key hydrogen bonds.[6][7] The chloro-substituent further modulates the electronic properties of the ring and serves as a potential site for further synthetic elaboration.[8][9] Finally, the carboxylic acid at the 2-position is a versatile synthetic handle, ideal for derivatization or for acting as a key pharmacophoric element.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80194-68-9 | [10][11] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [12] |
| Molecular Weight | 225.55 g/mol | [11][12] |
| Appearance | White to light yellow powder | [13] |
| Melting Point | 127 °C (decomposes) | [13] |
| IUPAC Name | This compound | [12] |
Research Frontier 1: Medicinal Chemistry and Drug Discovery
The structural motifs within CTPCA are hallmarks of successful therapeutic agents, suggesting a strong rationale for its exploration in drug discovery. The combination of a halogenated pyridine and a CF3 group is a proven strategy for developing metabolically robust and potent drug candidates.[6][14]
Logical Workflow for Drug Discovery
The journey from a core scaffold like CTPCA to a clinical candidate follows a structured, multi-stage process. The carboxylic acid provides the primary vector for diversification, enabling the creation of large libraries for screening, followed by iterative optimization of promising hits.
Caption: High-level workflow for drug discovery starting from the CTPCA scaffold.
A. Strategy: Amide Library Synthesis for Target Screening
The most direct path to discovering novel bioactivity is to leverage the carboxylic acid for amide coupling. This creates a diverse library of compounds that can be tested against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors. The choice of amine coupling partners is critical; using a collection of fragments and known pharmacophores can rapidly generate compounds with drug-like properties.
This protocol describes a robust method for generating a 96-well plate-based amide library using HATU, a reliable coupling reagent that minimizes racemization and side reactions.
-
Stock Solution Preparation : Prepare a 0.2 M stock solution of CTPCA (1 equiv.) and a 0.2 M stock solution of HATU (1.1 equiv.) in anhydrous DMF.
-
Amine Plate Preparation : In a 96-well deep-well plate, dispense 100 µL of a 0.25 M solution of 96 unique primary or secondary amines in anhydrous DMF (1.25 equiv. per well).
-
Activator Addition : To each well of the amine plate, add 120 µL of a 0.4 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF (2.4 equiv.).
-
Initiation of Coupling : In a separate vial, combine the CTPCA and HATU stock solutions. Rapidly dispense 200 µL of this activated mixture into each well of the 96-well plate.
-
Reaction : Seal the plate and agitate at room temperature for 12-16 hours.
-
Work-up & Purification : Quench the reaction by adding 200 µL of water to each well. The library can be purified via preparative HPLC-MS. The final compounds are typically stored as 10 mM DMSO stocks for screening.
B. Strategy: Bioisosteric Replacement to Enhance Druggability
While essential for activity, carboxylic acids can be metabolically labile and often suffer from poor membrane permeability, limiting oral bioavailability.[15][16] Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a proven strategy to overcome these liabilities.[17][18][19]
Table 2: Common Carboxylic Acid Bioisosteres and Their Rationale
| Bioisostere | pKa Range | Key Advantages | Reference(s) |
| Tetrazole | ~4.5 - 4.9 | More lipophilic than -COOH, metabolically stable. | [18][19] |
| Hydroxamic Acid | ~8 - 9 | Strong metal chelator, can form different H-bonds. | [18] |
| Acylsulfonamide | ~3 - 5 | Strongly acidic, can improve solubility and potency. | [17][19] |
This two-step protocol converts the carboxylic acid into a tetrazole, a widely used and highly successful bioisostere found in drugs like losartan.[18]
-
Step 1: Amide Formation and Dehydration to Nitrile :
-
Dissolve CTPCA (1.0 g, 4.43 mmol) in 20 mL of thionyl chloride and reflux for 2 hours to form the acid chloride. Remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in 15 mL of anhydrous THF and cool to 0°C. Bubble ammonia gas through the solution for 30 minutes. Quench with water, extract with ethyl acetate, and dry to yield the primary amide.
-
Suspend the amide in 20 mL of phosphorus oxychloride and heat at 100°C for 3 hours. Cool, pour onto ice, and neutralize with NaOH. Extract with ethyl acetate to obtain the nitrile intermediate: 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.
-
-
Step 2: Cycloaddition to form Tetrazole :
-
Dissolve the nitrile (1.0 equiv.) in 15 mL of DMF. Add sodium azide (1.5 equiv.) and triethylamine hydrochloride (1.5 equiv.).
-
Heat the mixture at 120°C for 18 hours.
-
Cool to room temperature, acidify with 2N HCl to pH ~2, and extract with ethyl acetate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole.
-
Research Frontier 2: Next-Generation Agrochemicals
CTPCA's origin as an insecticide intermediate should not limit its potential within agrochemistry. The pyridine carboxylic acid scaffold is a well-known class of auxinic herbicides, which function by mimicking plant growth hormones, leading to uncontrolled growth and plant death.[20][21] The unique substitution pattern of CTPCA makes it a novel candidate for this class of herbicides.
Logical Workflow for Agrochemical Discovery
The discovery process for new agrochemicals prioritizes efficacy on target pests (weeds, fungi) and selectivity (safety for the crop). Initial high-throughput screens in vitro or in planta are followed by more complex glasshouse trials.
Caption: A streamlined workflow for the discovery of novel herbicides from CTPCA.
A. Strategy: Herbicide Discovery via Auxin Mimicry
The primary hypothesis is that CTPCA or its simple ester derivatives could exhibit herbicidal activity. A simple, rapid, and cost-effective primary screen is essential to test this hypothesis on a range of both weed and crop species.
This assay provides quantitative data on the phytotoxicity of a compound at various concentrations.
-
Test Compound Preparation : Prepare stock solutions of CTPCA and its methyl ester derivative in acetone at 10,000 ppm. Create serial dilutions in water containing 0.5% Tween-20 to achieve final concentrations of 1000, 500, 250, 125, and 62.5 ppm.
-
Plate Preparation : Place a Whatman No. 1 filter paper in a 9 cm petri dish. Pipette 2 mL of a test solution onto the filter paper. Use a water/Tween-20 solution as a negative control.
-
Seed Plating : Arrange 10-15 seeds of selected indicator species onto the moist filter paper. Recommended species include:
-
Monocots (Grasses) : Avena fatua (wild oat), Zea mays (corn)
-
Dicots (Broadleaf) : Amaranthus retroflexus (pigweed), Glycine max (soybean)
-
-
Incubation : Seal the petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.
-
Data Collection : After 7 days, measure the germination percentage, root length, and shoot length for each seedling. Calculate the concentration required to inhibit growth by 50% (GR₅₀) for each species. High activity against weed species (oat, pigweed) and low activity against crop species (corn, soybean) indicates promising selectivity.
B. Strategy: Broader Agrochemical Screening
The trifluoromethylpyridine motif is also prevalent in modern fungicides.[22][23] Derivatives of CTPCA, particularly amides and esters, should be screened against a panel of economically important fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Phytophthora infestans) using standard in vitro mycelial growth inhibition assays.
Research Frontier 3: Materials Science and Coordination Chemistry
The rigid, planar structure and defined coordination vectors (the nitrogen atom and the carboxylate group) make CTPCA an excellent candidate as an organic linker or "strut" for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with ultra-high porosity, with applications in gas storage, catalysis, and separations. The inclusion of both chlorine and a trifluoromethyl group could impart unique properties such as hydrophobicity and thermal stability to the resulting framework.[13][22]
This protocol provides a starting point for discovering new MOFs using CTPCA as the organic linker.
-
Reactant Preparation : In a 20 mL glass vial, combine CTPCA (22.6 mg, 0.1 mmol) and Zinc(II) nitrate hexahydrate (29.7 mg, 0.1 mmol).
-
Solvent Addition : Add 10 mL of a 1:1 mixture of DMF and ethanol.
-
Sonication : Briefly sonicate the mixture for 5 minutes to ensure complete dissolution and homogeneity.
-
Reaction : Seal the vial tightly and place it in a programmable oven. Heat to 110°C over 2 hours, hold at 110°C for 48 hours, and then cool slowly to room temperature over 12 hours.
-
Crystal Isolation : If crystals have formed, carefully decant the mother liquor. Wash the crystals three times with fresh DMF (3 x 5 mL) and then three times with methanol (3 x 5 mL).
-
Activation & Characterization : Dry the crystals under vacuum at 80°C for 12 hours. Characterize the resulting material using Powder X-ray Diffraction (PXRD) to confirm crystallinity and structure, and use gas sorption analysis (N₂ at 77 K) to determine the surface area and porosity.
Conclusion and Future Outlook
This compound stands at the intersection of established utility and untapped potential. While its value as an agrochemical intermediate is undisputed, its true versatility as a core scaffold has yet to be fully realized. The strategic research avenues outlined in this guide—spanning targeted drug discovery, the development of novel herbicides, and the creation of advanced functional materials—are grounded in the fundamental principles of medicinal, agricultural, and materials chemistry. By leveraging the unique electronic and steric properties conferred by its trifluoromethyl and chloro substituents, researchers have a powerful tool at their disposal to drive innovation and address pressing scientific challenges. The detailed protocols and logical workflows provided herein serve as a launchpad for these explorations, inviting the scientific community to look beyond the known and pioneer the next generation of molecules derived from this compelling chemical entity.
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The Trifluoromethyl Group in Pyridine Scaffolds: A Technical Guide to Unlocking Molecular Potential
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine frameworks represents a cornerstone of modern medicinal and agricultural chemistry. This potent, electron-withdrawing moiety dramatically reshapes the physicochemical and biological properties of the parent heterocycle, offering a powerful tool for optimizing molecular behavior. This guide provides an in-depth exploration of the multifaceted role of the CF₃ group in pyridine-containing compounds. We will dissect its profound influence on electronic character, lipophilicity, and metabolic stability, and examine how these modifications translate into enhanced biological activity and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the "trifluoromethyl effect" to engineer next-generation therapeutics and agrochemicals with superior performance profiles.
The Trifluoromethyl Group: A Primer on Its Unique Influence
The trifluoromethyl group is far more than a simple sterically-small substituent. Its properties are dictated by the three highly electronegative fluorine atoms, which create a powerful inductive electron-withdrawing effect and contribute to the exceptional strength and stability of the carbon-fluorine bonds.[1][2] When appended to a pyridine ring, the CF₃ group acts as a powerful modulator of the molecule's intrinsic properties. Unlike a simple methyl group, which is electron-donating, or a halogen like chlorine, the CF₃ group provides a unique combination of steric size (similar to an isopropyl group but with a smaller van der Waals radius than methyl), high lipophilicity, and profound electronic influence without introducing a site for hydrogen bonding.[3][4]
Key attributes imparted by the CF₃ group include:
-
Strong Electron-Withdrawing Nature : Alters the electron density of the pyridine ring, impacting reactivity and basicity.[2][4]
-
Increased Lipophilicity : Enhances a molecule's ability to permeate biological membranes, a critical factor for bioavailability.[1][3][5]
-
Metabolic Stability : The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism, often blocking common metabolic pathways.[1][6][7]
-
Modulation of Binding Affinity : Can improve interactions with biological targets through favorable electrostatic and hydrophobic contacts.[1][3]
Impact on Core Physicochemical Properties
The introduction of a CF₃ group fundamentally alters the physicochemical landscape of the pyridine ring. These changes are predictable and can be strategically exploited during the lead optimization phase of drug and agrochemical development.
Electronic Effects and Basicity (pKa)
The most immediate consequence of adding a CF₃ group is the significant reduction in the basicity of the pyridine nitrogen. The group's potent electron-withdrawing nature (Hammett constant σₚ = 0.54) pulls electron density away from the aromatic ring, making the lone pair of electrons on the nitrogen less available for protonation.[4][8] This results in a markedly lower pKa for the conjugate acid compared to unsubstituted pyridine. This modulation of pKa is critical, as it influences a compound's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.[9][10]
| Compound | pKa (Conjugate Acid) | logD @ pH 7.4 | Hansch Lipophilicity Parameter (π) |
| Pyridine | 5.25 | - | 0.65 (logP) |
| 3-(Trifluoromethyl)pyridine | 2.84[11] | 1.70[4] | +0.88[3] |
| 4-(Trifluoromethyl)pyridine | ~3.5 | ~1.8 | +0.88[3] |
| 2-(Trifluoromethyl)pyridine | ~1.0 | ~1.9 | +0.88[3] |
| Note: pKa and logD values can vary slightly based on experimental conditions. The Hansch parameter (π) represents the contribution of the substituent to lipophilicity. |
Lipophilicity and Membrane Permeability
The CF₃ group is highly lipophilic, and its incorporation invariably increases the overall lipophilicity of a pyridine compound, as quantified by a higher logP or logD value.[1][3][12] This enhanced lipophilicity is a primary driver for improved membrane permeability, which is essential for oral bioavailability in pharmaceuticals and tissue penetration in agrochemicals.[1][13] For example, the conversion of a methyl group to a trifluoromethyl group on a pyridine moiety was found to increase PI3Kδ potency fivefold in the development of Leniolisib, partly by optimizing hydrophilic properties for better stability and solubility.[4]
The Role in Enhancing Metabolic Stability
One of the most valuable contributions of the CF₃ group in drug design is the enhancement of metabolic stability.[1][6] Aromatic rings and methyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and short in vivo half-lives.
The CF₃ group confers stability through two primary mechanisms:
-
Blocking Sites of Metabolism : Replacing a metabolically vulnerable hydrogen or methyl group with a CF₃ group effectively prevents oxidative degradation at that position due to the immense strength of the C-F bond.[1][6][14]
-
Deactivating the Ring : The electron-withdrawing nature of the CF₃ group deactivates the pyridine ring, making it less susceptible to oxidative attack by CYP enzymes.[6]
This "metabolic shield" effect can lead to a longer drug half-life, reduced patient dosing frequency, and a lower overall drug load.[3][9] Studies have shown that trifluoromethyl substitution can provide a "global protective effect," reducing metabolism at other sites on the molecule as well.[15]
Applications in Bioactive Compound Design
The unique combination of properties imparted by the trifluoromethyl group makes trifluoromethylpyridine a "privileged" structural motif in both pharmaceuticals and agrochemicals.[4][16][17][18]
| Compound | Class | Role of Trifluoromethylpyridine Moiety |
| Leniolisib | Pharmaceutical (PI3Kδ inhibitor) | Increased potency, optimized solubility, and metabolic stability.[4] |
| Fluazifop-butyl | Agrochemical (Herbicide) | One of the first major agrochemicals demonstrating the efficacy of the TFMP moiety for crop protection.[4][16] |
| Flonicamid | Agrochemical (Insecticide) | Utilizes a 4-trifluoromethyl-substituted pyridine moiety for its insecticidal activity.[4] |
| Celecoxib | Pharmaceutical (NSAID) | Contains a trifluoromethyl group which contributes to its COX-2 selectivity and metabolic profile.[14] |
| Fluoxetine (Prozac) | Pharmaceutical (Antidepressant) | The trifluoromethyl group on the phenoxy ring is crucial for its activity as a selective serotonin reuptake inhibitor.[14][19] |
The trifluoromethylpyridine core is a versatile building block used to create a wide range of bioactive agents, including fungicides, herbicides, insecticides, and nematicides.[18][20] Its derivatives have been investigated for applications in oncology and as antibacterial agents, where the CF₃ group's lipophilicity can aid in penetrating bacterial cell membranes.[13]
Synthesis of Trifluoromethylated Pyridines
The practical application of trifluoromethylpyridines is underpinned by robust synthetic methodologies. There are three principal strategies for their preparation.[4]
-
Halogen Exchange (Halex) Reaction : This is a common industrial method that starts with a substituted picoline (methylpyridine). The methyl group is first exhaustively chlorinated to a trichloromethyl group (-CCl₃), followed by a fluorine exchange reaction, typically using hydrogen fluoride (HF), to yield the trifluoromethyl group (-CF₃).[4]
-
Pyridine Ring Construction : This approach involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. For example, trifluoromethyl-containing building blocks like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be used in cyclization reactions to form the pyridine core.[4][21]
-
Direct Trifluoromethylation : This involves the direct introduction of a CF₃ group onto a pre-formed pyridine ring. This is often achieved using radical, nucleophilic, or electrophilic trifluoromethylating reagents such as CF₃SO₂Na (Langlois' reagent), TMSCF₃ (Ruppert-Prakash reagent), or Togni reagents.[19][21]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Chlorination and Fluorination of 3-Picoline (Conceptual Workflow)
This protocol is a conceptual representation of a common industrial process and should be adapted and optimized with appropriate safety measures for a laboratory setting.
Objective: To synthesize a key trifluoromethylpyridine intermediate from 3-picoline.
Step 1: Vapor-Phase Chlorination/Fluorination
-
Establish a continuous flow reactor system packed with a suitable transition metal-based catalyst (e.g., iron fluoride).[4]
-
Heat the reactor to a high temperature (>300°C).[4]
-
Introduce a gaseous feed stream of 3-picoline, chlorine gas (Cl₂), and hydrogen fluoride (HF) into the reactor.
-
The reaction proceeds via a simultaneous chlorination of the methyl group and the pyridine ring, followed by halogen exchange to form the trifluoromethyl group.[4]
-
Control the molar ratios of the reactants and the reaction temperature to optimize the yield of the desired product, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[4] Note that multi-chlorinated by-products are often unavoidable.[4]
Step 2: Purification
-
Cool the product stream exiting the reactor to condense the organic compounds.
-
Neutralize any remaining acidic gases (HCl, HF) with an appropriate aqueous base wash (e.g., NaHCO₃ solution).
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Perform fractional distillation under reduced pressure to separate the target 2,5-CTF from starting materials, by-products, and other isomers.
-
Characterize the final product using analytical techniques such as GC-MS, ¹H NMR, and ¹⁹F NMR to confirm identity and purity.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a trifluoromethylpyridine-containing compound.
Materials:
-
Test compound (e.g., 1 mM stock in DMSO)
-
Pooled human or rat liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (Solutions A & B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, known to be rapidly metabolized)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well incubation plate and a thermal shaker
Methodology:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock to 100 µM in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer. Add the microsomal solution to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes in a thermal shaker.
-
Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to all wells except the "no-cofactor" controls. To start the assay, add the test compound to achieve a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% reference.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.
Conclusion and Future Perspectives
The trifluoromethylpyridine moiety is a powerful and validated structural unit for the development of modern pharmaceuticals and agrochemicals.[4][16] Its ability to confer enhanced metabolic stability, modulate lipophilicity, and alter electronic properties provides chemists with a reliable strategy for overcoming common challenges in lead optimization.[1][3][6] The continued development of novel and efficient synthetic methods for accessing diverse trifluoromethylpyridine building blocks will further expand their application.[21][22][23] As our understanding of structure-activity and structure-property relationships deepens, the strategic deployment of the trifluoromethyl group on the pyridine scaffold will remain a key enabler of innovation, leading to the creation of safer, more effective, and more persistent bioactive molecules.
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- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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Methodological & Application
Application Notes and Protocols for 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylic Acid in Agrochemical Development
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pivotal fluorinated building block in the synthesis of modern agrochemicals.[1][2] Its unique structure, featuring a pyridine core substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid moiety, provides a versatile scaffold for developing novel active ingredients.[1][2] The trifluoromethyl group, in particular, is known to enhance biological activity and metabolic stability in agrochemical candidates.[3] This guide provides an in-depth exploration of its application, primarily as a precursor to advanced synthetic auxin herbicides and as a critical metabolite in fungicide development, offering detailed protocols for synthesis and bio-evaluation.
The strategic placement of the reactive carboxylic acid group allows for straightforward derivatization, while the electron-withdrawing nature of the chloro and trifluoromethyl groups influences the molecule's reactivity and its interactions with biological targets.[1][2] This compound serves as a key intermediate in the synthesis of the 6-arylpicolinate class of herbicides and is also recognized as a significant metabolite of the fungicide fluopyram, exhibiting unexpected phytotoxic effects.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80194-68-9 | [5][6] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [5][6] |
| Molecular Weight | 225.55 g/mol | [5][7] |
| Appearance | Colorless solid | [2] |
| IUPAC Name | This compound | [7][8] |
| Solubility | Sparingly soluble in water | [2] |
Part 1: Application in Herbicide Synthesis - The Arylpicolinate Class
The pyridine carboxylic acids represent a significant family of herbicides that function as synthetic auxins.[9][10] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in plant death.[9][10] this compound is a foundational precursor for a new generation of these herbicides known as the 6-arylpicolinates, which include commercially successful products like Arylex™ active and Rinskor™ active.[11][12][13]
The general structure involves coupling an aryl group at the 6-position of the picolinic acid core. The nature and substitution pattern of this "aryl tail" have a profound effect on the herbicidal activity and weed spectrum.[11][12]
Mechanism of Action: Synthetic Auxins
Synthetic auxin herbicides, including the arylpicolinates, disrupt plant homeostasis by binding to auxin receptors.[14] This binding event triggers a cascade of downstream effects, including ethylene production, cell division disruption, and abnormal cell elongation, leading to characteristic symptoms like leaf and stem twisting (epinasty), stunting, and eventual necrosis.[9] The unique binding affinity of arylpicolinates to specific auxin receptors differentiates them from older auxin herbicides, often providing improved efficacy and a different weed control spectrum.[14]
Caption: Synthetic auxin herbicide mode of action workflow.
Protocol 1: Synthesis of a Model 6-Aryl-picolinate Herbicide
This protocol outlines a representative synthesis of a 6-aryl-picolinate derivative via a Suzuki coupling reaction, a common method for creating carbon-carbon bonds.
Objective: To synthesize a model 6-(4-methoxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid methyl ester.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
-
Thionyl chloride (SOCl₂)
-
Methanol (reagent and solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Methodology:
Step 1: Esterification of the Carboxylic Acid
-
Rationale: The carboxylic acid is converted to a methyl ester to prevent interference with the subsequent coupling reaction.
-
In a round-bottom flask under a fume hood, suspend 1.0 eq of this compound in 10 volumes of toluene.
-
Add 1.5 eq of thionyl chloride dropwise at room temperature.
-
Heat the mixture to 80°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and carefully add 5 volumes of methanol. A mild exotherm may be observed.
-
Stir for 1 hour at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3-chloro-5-(trifluoromethyl)picolinate. This can be used directly in the next step.
Step 2: Suzuki Coupling Reaction
-
Rationale: A palladium-catalyzed Suzuki coupling is used to form the C-C bond between the pyridine ring and the aryl group.
-
To the flask containing the crude methyl ester, add 1.2 eq of 4-methoxyphenylboronic acid, 3.0 eq of potassium carbonate, 0.05 eq of palladium(II) acetate, and 0.1 eq of triphenylphosphine.
-
Add a 4:1 mixture of toluene and water as the solvent.
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Rationale: Column chromatography is used to isolate the pure product from residual reactants and catalyst.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure methyl 6-(4-methoxyphenyl)-3-chloro-5-(trifluoromethyl)picolinate.
-
Characterize the final product using techniques such as NMR and Mass Spectrometry.
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Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Trifluoromethylpyridine
Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Drug Discovery
The trifluoromethylpyridine (TFMP) scaffold has become an indispensable structural motif in the design of contemporary agrochemicals and pharmaceuticals.[1][2] The strategic incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, onto the pyridine ring confers a unique combination of physicochemical properties.[2] These include enhanced metabolic stability, increased lipophilicity, and modulated pKa, all of which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Consequently, derivatization of functional groups on the TFMP core, particularly the carboxylic acid group, is a critical step in the synthesis of novel bioactive compounds.[4]
This guide provides a comprehensive overview of the key strategies for derivatizing the carboxylic acid group on trifluoromethylpyridines. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the nuances associated with the inherent electronic properties of this challenging substrate.
The Challenge: Reactivity of Trifluoromethylpyridine Carboxylic Acids
The presence of both the electron-deficient pyridine ring and the strongly electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the carboxylic acid's carbonyl oxygen. This deactivation poses a considerable challenge for standard derivatization procedures. The electron-deficient nature of the pyridine moiety, further exacerbated by the trifluoromethyl group, can also make the ring susceptible to nucleophilic aromatic substitution under certain conditions.[2] Therefore, careful selection of reagents and reaction conditions is paramount to achieve efficient and selective derivatization.
Core Derivatization Strategies
The primary derivatization pathways for the carboxylic acid group on trifluoromethylpyridines involve its conversion into amides, esters, and acyl halides. Each of these transformations opens up a vast chemical space for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR).
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide coupling is arguably the most frequently employed reaction in drug discovery, and for good reason.[5] The resulting amide bond is metabolically robust and provides a key hydrogen bond donor and acceptor, facilitating molecular recognition at the target protein.
Mechanism of Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[6] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Caption: Generalized workflow for amide bond formation.
Recommended Protocols for Trifluoromethylpyridine Carboxylic Acids
Given the electron-deficient nature of trifluoromethylpyridine carboxylic acids, standard coupling conditions may prove sluggish. The following protocols are optimized for these challenging substrates.
Protocol 1.1: EDC/HOBt Mediated Coupling
This is a widely used and generally reliable method for a broad range of substrates. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress side reactions and improve yields, particularly with electron-deficient systems.[5]
| Reagent/Parameter | Typical Conditions | Notes |
| Trifluoromethylpyridine Carboxylic Acid | 1.0 eq | --- |
| Amine | 1.0 - 1.2 eq | Use of a slight excess of the amine can drive the reaction to completion. |
| EDC (EDAC) | 1.2 - 1.5 eq | A common water-soluble carbodiimide coupling agent.[7] |
| HOBt | 1.2 - 1.5 eq | Can be replaced with newer additives like OxymaPure® for improved safety. |
| Base (e.g., DIPEA, NMM) | 2.0 - 3.0 eq | Essential to neutralize the hydrochloride salt of EDC and the HOBt. |
| Solvent | DMF, DCM, or MeCN | Anhydrous conditions are recommended. |
| Temperature | 0 °C to room temperature | Initial addition of EDC at 0 °C can minimize side reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Dissolve the trifluoromethylpyridine carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture.
-
Slowly add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 1.2: HATU Mediated Coupling
For particularly challenging couplings involving sterically hindered amines or highly deactivated carboxylic acids, uronium-based reagents like HATU often provide superior results.
| Reagent/Parameter | Typical Conditions | Notes |
| Trifluoromethylpyridine Carboxylic Acid | 1.0 eq | --- |
| Amine | 1.0 - 1.2 eq | --- |
| HATU | 1.1 - 1.3 eq | Highly efficient coupling reagent. |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 2.0 - 3.0 eq | 2,4,6-Collidine is a good choice for minimizing racemization in chiral substrates. |
| Solvent | DMF, NMP | Anhydrous conditions are crucial. |
| Temperature | 0 °C to room temperature | --- |
| Reaction Time | 1 - 6 hours | Reactions are typically faster than with EDC/HOBt. |
Step-by-Step Methodology:
-
To a solution of the trifluoromethylpyridine carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the EDC/HOBt protocol.
Esterification: Accessing a Different Chemical Space
Ester derivatives of trifluoromethylpyridine carboxylic acids are valuable intermediates and can also exhibit desirable biological activities.
Mechanism of Esterification
Similar to amide bond formation, esterification can be achieved through activation of the carboxylic acid or, more classically, via Fischer esterification under acidic conditions.
Caption: Key esterification strategies.
Recommended Protocols
Protocol 2.1: Fischer Esterification
This classic method is cost-effective but may not be suitable for substrates with acid-labile functional groups.[8][9][10] The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it is formed can drive the reaction to completion.[10]
| Reagent/Parameter | Typical Conditions | Notes |
| Trifluoromethylpyridine Carboxylic Acid | 1.0 eq | --- |
| Alcohol | Large excess (often as solvent) | --- |
| Acid Catalyst (e.g., conc. H2SO4, TsOH) | Catalytic amount (e.g., 5 mol%) | --- |
| Temperature | Reflux | --- |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Suspend the trifluoromethylpyridine carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst.
-
Wash with water and brine, then dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 2.2: Steglich Esterification
This method utilizes a carbodiimide, typically DCC or EDC, and an acylation catalyst, DMAP, and is performed under milder, neutral conditions.[11]
| Reagent/Parameter | Typical Conditions | Notes |
| Trifluoromethylpyridine Carboxylic Acid | 1.0 eq | --- |
| Alcohol | 1.0 - 1.5 eq | --- |
| DCC or EDC | 1.1 - 1.3 eq | DCC will form a urea byproduct that precipitates and can be filtered off. |
| DMAP | 0.1 - 0.2 eq | Highly effective catalyst. |
| Solvent | DCM, THF | Anhydrous conditions are recommended. |
| Temperature | 0 °C to room temperature | --- |
| Reaction Time | 2 - 12 hours | --- |
Step-by-Step Methodology:
-
Dissolve the trifluoromethylpyridine carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
If using DCC, filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer, concentrate, and purify as needed.
Acyl Halide Formation: Gateway to Further Derivatization
Acyl chlorides are highly reactive intermediates that can be readily converted to a wide array of derivatives, including amides, esters, and ketones.[12]
Recommended Protocols
Protocol 3.1: Thionyl Chloride (SOCl2)
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[12] The byproducts, SO2 and HCl, are gaseous, which simplifies work-up.[12]
| Reagent/Parameter | Typical Conditions | Notes |
| Trifluoromethylpyridine Carboxylic Acid | 1.0 eq | --- |
| Thionyl Chloride (SOCl2) | 2.0 - 5.0 eq (can be used as solvent) | --- |
| Catalyst (e.g., DMF) | 1-2 drops | Catalyzes the reaction via the Vilsmeier intermediate. |
| Solvent | Neat or in a non-protic solvent like toluene or DCM | --- |
| Temperature | Room temperature to reflux | --- |
| Reaction Time | 1 - 4 hours | --- |
Step-by-Step Methodology:
-
To the trifluoromethylpyridine carboxylic acid (1.0 eq), add thionyl chloride (3.0 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux for 1-3 hours. The reaction should be performed in a well-ventilated fume hood.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude acyl chloride is often used immediately in the next step without further purification.
Protocol 3.2: Oxalyl Chloride ((COCl)2)
Oxalyl chloride is another excellent reagent for this transformation and often provides cleaner reactions and milder conditions than thionyl chloride.
| Reagent/Parameter | Typical Conditions | Notes |
| Trifluoromethylpyridine Carboxylic Acid | 1.0 eq | --- |
| Oxalyl Chloride | 1.5 - 2.0 eq | --- |
| Catalyst (e.g., DMF) | 1-2 drops | --- |
| Solvent | DCM, THF, Toluene | Anhydrous conditions are essential. |
| Temperature | 0 °C to room temperature | --- |
| Reaction Time | 1 - 3 hours | --- |
Step-by-Step Methodology:
-
Dissolve the trifluoromethylpyridine carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
Troubleshooting and Considerations
-
Low Reactivity: If reactions are sluggish, consider using a more potent activating agent (e.g., HATU instead of EDC), increasing the reaction temperature, or using a more polar aprotic solvent like NMP.
-
Side Reactions: The electron-deficient pyridine ring can be susceptible to nucleophilic attack. Using milder conditions and avoiding strong, non-hindered bases can mitigate this.
-
Purification: The polarity of trifluoromethylpyridine derivatives can vary widely. A systematic evaluation of different solvent systems for column chromatography is often necessary.
-
Moisture Sensitivity: Many of the reagents used in these derivatizations are sensitive to moisture. Ensuring anhydrous conditions through the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical for success.
Conclusion
The derivatization of the carboxylic acid group on trifluoromethylpyridines is a cornerstone of synthetic efforts in agrochemical and pharmaceutical research. While the electronic properties of this scaffold present unique challenges, a judicious choice of reagents and reaction conditions can lead to the efficient synthesis of a diverse range of amides, esters, and other derivatives. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently navigate the synthesis of these valuable compounds.
References
- Vertex AI Search. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Bentham Science. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
- PubMed. (n.d.). Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids.
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
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Application Notes & Protocols: A Guide to Experimental Design for Studying Phytotoxicity in Vitis vinifera
Introduction: The Significance of Phytotoxicity in Viticulture
Vitis vinifera (the common grapevine) is a species of paramount economic and cultural importance. However, grapevines are highly sensitive to a variety of chemical agents, including herbicides, fungicides, and other pesticides, which can lead to significant phytotoxic effects.[1][2] Phytotoxicity manifests as a range of detrimental physiological and biochemical responses in the plant, from visible injury to reduced growth and yield. Herbicide drift from neighboring fields is a particularly common cause of unintended phytotoxicity in vineyards.[1][3] Understanding the mechanisms and consequences of phytotoxicity is crucial for developing sustainable viticultural practices, ensuring crop health, and maintaining wine quality.
These application notes provide a comprehensive framework for researchers, scientists, and professionals in drug development to design and execute robust experiments for studying phytotoxicity in Vitis vinifera. The protocols outlined herein are designed to be both scientifically rigorous and practically applicable, ensuring the generation of reliable and reproducible data.
Part 1: Foundational Principles of Experimental Design
A well-designed experiment is the cornerstone of credible scientific inquiry.[4] When investigating phytotoxicity, the experimental design must account for the inherent biological variability of plants and the specific objectives of the study.
Defining Objectives and Formulating Hypotheses
The first step is to clearly define the research question. Are you screening new compounds for potential phytotoxicity? Are you determining the dose-response relationship of a known phytotoxin? Or are you investigating the physiological mechanisms underlying the toxic effects? A precise objective will guide the formulation of a testable hypothesis.
Example Hypothesis: "Exposure of Vitis vinifera cv. 'Cabernet Sauvignon' to sublethal concentrations of herbicide X will result in a significant reduction in photosynthetic efficiency and an increase in oxidative stress markers compared to untreated control plants."
Key Elements of a Robust Experimental Design
Several core concepts are integral to a sound experimental design for phytotoxicity studies:
-
Treatments: These are the different levels of the factor being tested (e.g., concentrations of a chemical). A negative control (no treatment or vehicle-only) is essential.[5]
-
Replication: Applying each treatment to multiple experimental units (individual plants or groups of plants) is crucial to account for biological variability and increase the statistical power of the experiment.[6]
-
Randomization: Randomly assigning treatments to experimental units helps to minimize bias from unforeseen variations in the experimental environment.[6]
-
Blocking: If there is a known source of variation in the experimental setup (e.g., a temperature gradient in a greenhouse), grouping experimental units into "blocks" can help to account for this variability.[4]
Part 2: Experimental Setup and Plant Material
The choice of plant material and the conditions under which the experiment is conducted are critical for obtaining meaningful results.
Plant Material Selection
-
Cultivar: Different grapevine cultivars can exhibit varying sensitivity to phytotoxic compounds.[2] It is important to select a cultivar relevant to the research question and to report it clearly.
-
Plant Age and Stage: Younger, actively growing tissues are often more susceptible to chemical injury.[7] Experiments should be conducted on plants of a uniform age and developmental stage.
-
Source and Acclimatization: Plants should be sourced from a reputable nursery and acclimatized to the experimental conditions for a sufficient period before the start of the experiment to minimize stress.
Growth Conditions
Whether the experiment is conducted in a greenhouse, growth chamber, or in the field, environmental conditions must be carefully controlled and monitored.[8]
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 22-28°C (day), 15-20°C (night) | Optimal for Vitis vinifera growth. Extreme temperatures can induce stress and confound results.[9] |
| Light | 14-16 hour photoperiod | Mimics natural growing season conditions. |
| Humidity | 50-70% | Prevents water stress and reduces the risk of fungal diseases. |
| Potting Medium | Well-drained, sterile soil or soilless mix | Provides adequate aeration and water retention while minimizing the risk of soil-borne pathogens. |
| Watering | Maintain consistent soil moisture | Avoids drought or waterlogging stress. |
Part 3: Treatment Application and Methodologies
The method of applying the test substance is a critical determinant of the phytotoxic response.
Preparation of Test Solutions
The test substance should be dissolved in a suitable solvent. If a solvent other than water is used, a solvent-only control group must be included to account for any potential phytotoxic effects of the solvent itself.[5]
Application Methods
-
Foliar Spray: This method simulates herbicide drift or the application of foliar-applied agrochemicals.[5] Application should be uniform, and spray volume should be recorded.
-
Soil Drench: This method is used to assess the effects of soil-borne contaminants or systemic pesticides. The volume and concentration of the solution applied to each pot should be consistent.
-
Hydroponics: Growing plants in a nutrient solution allows for precise control over the concentration of the test substance in the root zone.
Dose-Response Studies
To determine the concentration at which a substance becomes phytotoxic, a dose-response study is essential. This typically involves exposing plants to a range of concentrations of the test substance.[10] The results can be used to calculate endpoints such as the EC50 (the concentration that causes a 50% reduction in a measured parameter).
Part 4: Assessment of Phytotoxicity: Endpoints and Protocols
Phytotoxicity can be assessed through a combination of visual, physiological, and biochemical measurements.
Visual Assessment
Visual assessment is a rapid and non-destructive method for evaluating phytotoxicity. Symptoms can include:
-
Chlorosis: Yellowing of leaf tissue.[3]
-
Leaf Deformation: Cupping, curling, or strapping of leaves.[2][7]
-
Stunted Growth: Reduced shoot elongation and smaller leaf size.[2][7]
-
Epinasty: Downward bending of petioles and shoots.[7]
A standardized rating scale should be used to quantify the severity of visual symptoms.
Physiological Measurements
Physiological measurements provide quantitative data on the impact of the phytotoxin on plant function.
Principle: Chlorophyll fluorescence provides a rapid and non-invasive assessment of the efficiency of photosystem II (PSII), a key component of the photosynthetic machinery that is often a target of phytotoxic compounds.
Materials:
-
Portable chlorophyll fluorometer
-
Leaf clips
Procedure:
-
Dark-adapt the leaves for at least 30 minutes using leaf clips. This ensures that all reaction centers of PSII are open.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
Repeat measurements on multiple leaves per plant and multiple plants per treatment.
Principle: Phytotoxic stress can damage cell membranes, leading to an increase in the leakage of electrolytes. This can be quantified by measuring the electrical conductivity of a solution in which leaf tissue has been incubated.[11]
Materials:
-
Conductivity meter
-
Coring tool or hole punch
-
Test tubes
-
Deionized water
-
Water bath
Procedure:
-
Collect leaf discs of a uniform size from treated and control plants.
-
Rinse the discs with deionized water to remove any surface contaminants.
-
Place the discs in test tubes containing a known volume of deionized water.
-
Incubate the tubes at room temperature for a set period (e.g., 24 hours).
-
Measure the initial electrical conductivity (C1) of the solution.
-
Autoclave or boil the tubes to cause complete cell lysis and release of all electrolytes.
-
After cooling to room temperature, measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage using the formula: % Electrolyte Leakage = (C1 / C2) * 100.
Biochemical Assays
Biochemical assays can provide insights into the mechanisms of phytotoxicity at the cellular level.
Principle: Many phytotoxins induce the production of reactive oxygen species (ROS), which can cause lipid peroxidation of cell membranes. Malondialdehyde (MDA) is a major product of lipid peroxidation and can be used as an indicator of oxidative stress.
Materials:
-
Spectrophotometer
-
Mortar and pestle
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Centrifuge
Procedure:
-
Homogenize a known weight of leaf tissue in TCA solution.
-
Centrifuge the homogenate to pellet the debris.
-
Mix the supernatant with TBA reagent.
-
Heat the mixture in a water bath (e.g., 95°C for 30 minutes) to allow the MDA-TBA adduct to form.
-
Quickly cool the reaction on ice and centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance).
-
Calculate the concentration of MDA using its extinction coefficient.
Part 5: Data Analysis and Interpretation
Statistical Methods
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are any statistically significant differences between the means of two or more independent groups.[12]
-
T-test: A t-test is used to compare the means of two groups.[6]
-
Regression Analysis: Regression analysis can be used to model the relationship between the concentration of a phytotoxin and the plant's response.[12]
The choice of statistical test will depend on the experimental design.[13]
Interpretation of Results
The results of the statistical analysis should be interpreted in the context of the initial hypothesis. It is important to consider both the statistical significance and the biological relevance of the findings.
Visualization of Experimental Workflow
Caption: Experimental workflow for phytotoxicity studies in Vitis vinifera.
Causality in Experimental Choices
Caption: Causal relationships in phytotoxicity mechanisms.
References
- An Overview of Experimental Design | Plants for Toxicity Assessment. ASTM International.
- How do herbicide drifts affect your grapevines: Symptoms and vine sustainability. Informit.
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- Herbicide Injury on Grape. UC IPM.
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- OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD.
- Leather, G. R., & Einhellig, F. A. (1988). Bioassay of naturally occurring allelochemicals for phytotoxicity. Journal of Chemical Ecology, 14(10), 1821-1828.
- Phytotoxicity assessment. EPPO database on PP1 Standards.
- Bioassay of naturally occurring allelochemicals for phytotoxicity. Semantic Scholar.
- OECD Guidelines for the Testing of Chemicals. OECD.
- Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. Umweltbundesamt.
- OECD Guidelines for the Testing of Chemicals. Wikipedia.
- Assessment of Phytotoxins Using Different Technologies. Thai Journal of Online Education.
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- Micromorpho-Anatomical Examination of 2,4-D Phytotoxicity in Grapevine (Vitis vinifera L.) Leaves. ResearchGate.
- The Design of Experiment as a Tool to Model Plant Trace-Metal Bioindication Abilities. MDPI.
- Application of statistics in plant and crop research: Important issues. ResearchGate.
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- Physiologic responses and quality attributes of table grape fruit to chitosan preharvest spray and postharvest coating during storage. ResearchGate.
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- Phytochemical Analysis, Cytotoxic, Antioxidant, and Anti-coccidian Activities of Vitis vinifera Leaves Grown in Saudi Arabia. ResearchGate.
- Application of statistics in plant and crop research: important issues. Zemdirbyste-Agriculture.
- Assessment of Sulfur Phytotoxicity on Vitis vinifera Grapevines in Northern Georgia. ResearchGate.
- The Determination of Phytotoxicity. DTIC.
- acute oral toxicity studies of vitis vinifera (grapes) produced by microbial fertigation and foliar spray of panchagavya. ResearchGate.
- Using Statistical Modeling for Assessing Lettuce Crops Contaminated with Zn, Correlating Plants Growth Characteristics with the Soil Contamination Levels. ResearchGate.
- Phytochemical Compounds and Pharmacological Activities of Vitis vinifera L.: An Updated Review. Biointerface Research in Applied Chemistry.
- DETERMINATION OF PESTICIDE RESIDUES IN PICKLED VINE (Vitis vinifera L.) LEAVES BY A VALIDATED LC-MS/MS METHOD. Semantic Scholar.
- Assessment of biochemical and physiological responses of several grape varieties under water. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
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- Grapevine leaves (Vitis vinifera): Chemical characterization of bioactive compounds and antioxidant activity during leave development. ResearchGate.
- Physiological responses of grapevines to biodynamic management. ResearchGate.
- View of Residue study of imidacloprid in grapes (Vitis vinifera L.) and soil. Wiley Online Library.
- (PDF) Evaluation of Phytochemicals Screening and Antioxidant Activity of Vitis Vinifera (Grapes) Fruit Extract using Fenton Reaction. ResearchGate.
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- 13. sare.org [sare.org]
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of Fluopyram and Its Metabolites in Agricultural and Environmental Matrices
Abstract
This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the fungicide fluopyram and its primary metabolites. The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, ensuring high analyte recovery from complex matrices such as fruits, vegetables, and soil. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a detailed, step-by-step protocol, including optimized instrument parameters, comprehensive method validation results, and practical guidance to ensure scientific integrity and reproducibility.
Introduction
Fluopyram, a pyridinyl-ethyl-benzamide fungicide, is widely utilized in agriculture to control a broad spectrum of fungal diseases and nematodes.[1][2][3] Its mode of action involves the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi.[4] Due to its widespread application, the monitoring of fluopyram and its metabolites in food products and environmental samples is crucial for ensuring food safety and assessing environmental impact.[5][6] The primary metabolites of fluopyram that are of toxicological and regulatory relevance include fluopyram-benzamide, fluopyram-7-hydroxy, and fluopyram-pyridyl-carboxylic acid.[6][7]
The complexity of matrices such as fruits, vegetables, and soil necessitates a highly selective and sensitive analytical method for accurate quantification of these residues at trace levels.[8][9] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for pesticide residue analysis due to its superior sensitivity, selectivity, and ability to confirm the identity of analytes.[9][10] This application note details a comprehensive and validated HPLC-MS/MS method for the simultaneous determination of fluopyram and its key metabolites.
Chemical Structures and Analytes
The chemical structures of fluopyram and its primary metabolites targeted in this method are presented below.
Caption: Chemical structures of fluopyram and its metabolite fluopyram-benzamide.
Experimental Workflow
The overall analytical workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Overview of the analytical workflow.
Materials and Reagents
-
Standards: Certified reference standards of fluopyram and its metabolites (fluopyram-benzamide, fluopyram-7-hydroxy, fluopyram-pyridyl-carboxylic acid) with purity >98%.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and primary secondary amine (PSA) sorbent.
-
QuEChERS Kits: Pre-packaged extraction salts and dispersive solid-phase extraction (d-SPE) tubes.[11][12]
-
Syringe Filters: 0.22 µm PTFE filters.
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that simplifies the extraction and cleanup process for pesticide residue analysis in complex matrices.[5][13]
Step-by-Step Protocol:
-
Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.[14]
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
For samples with low water content, add an appropriate amount of deionized water.
-
Add the QuEChERS extraction salt packet (typically containing MgSO₄, NaCl, and sodium citrate).[14]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and anhydrous MgSO₄.[8] The PSA removes organic acids, sugars, and fatty acids, while C18 removes nonpolar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Fluopyram | 397.1 | 207.9 | 24 | 144.9 | 60 |
| Fluopyram-benzamide | 208.0 | 145.0 | 20 | 125.0 | 30 |
| Fluopyram-7-hydroxy | 413.1 | 207.9 | 25 | 144.9 | 62 |
| Fluopyram-pyridyl-carboxylic acid | 300.0 | 256.0 | 15 | 141.0 | 35 |
Note: The specific MRM transitions and collision energies may require optimization on different mass spectrometer models.[10][15]
Method Validation
The analytical method was validated according to internationally recognized guidelines to ensure its suitability for the intended purpose.[16][17] The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18][19]
Linearity
Linearity was assessed by analyzing matrix-matched calibration standards at seven concentration levels ranging from 0.5 to 100 µg/L. The calibration curves for all analytes exhibited excellent linearity with correlation coefficients (R²) greater than 0.99.
Accuracy and Precision
Accuracy was evaluated through recovery studies by spiking blank matrix samples at three concentration levels (low, medium, and high). Precision was determined by calculating the relative standard deviation (RSD) for replicate analyses (n=5) at each spiking level.
Table 2: Accuracy and Precision Data
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Fluopyram | 10 | 95.2 | 4.8 |
| 50 | 98.6 | 3.5 | |
| 100 | 101.3 | 2.9 | |
| Fluopyram-benzamide | 10 | 92.8 | 5.1 |
| 50 | 96.4 | 4.2 | |
| 100 | 99.8 | 3.1 | |
| Fluopyram-7-hydroxy | 10 | 89.5 | 6.3 |
| 50 | 93.2 | 5.5 | |
| 100 | 97.1 | 4.6 | |
| Fluopyram-pyridyl-carboxylic acid | 10 | 85.7 | 7.2 |
| 50 | 90.1 | 6.4 | |
| 100 | 94.5 | 5.8 |
The results demonstrate good accuracy, with recoveries ranging from 85.7% to 101.3%, and excellent precision, with RSDs below 8%.[20]
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from the analysis of low-level spiked samples.
Table 3: LODs and LOQs
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Fluopyram | 0.5 | 1.5 |
| Fluopyram-benzamide | 0.8 | 2.5 |
| Fluopyram-7-hydroxy | 1.0 | 3.0 |
| Fluopyram-pyridyl-carboxylic acid | 1.5 | 5.0 |
The low LODs and LOQs demonstrate the high sensitivity of the method, making it suitable for trace-level residue analysis.[21]
Conclusion
This application note describes a highly sensitive, accurate, and reliable HPLC-MS/MS method for the quantification of fluopyram and its major metabolites in various agricultural and environmental matrices. The use of the QuEChERS sample preparation technique ensures efficient extraction and cleanup, while the optimized HPLC-MS/MS parameters provide excellent chromatographic resolution and detection sensitivity. The comprehensive validation of the method confirms its suitability for routine monitoring and regulatory compliance testing. This protocol serves as a valuable tool for researchers and scientists in the fields of food safety, environmental science, and drug development.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- Calvillo, E. M., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.
- Lehotay, S. J. (2004). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Mol, H. G., & van der Hoff, G. R. (2009). High-Throughput Pesticide Residue Quantitative Analysis Achieved by Tandem Mass Spectrometry with Automated Flow Injection. Analytical Chemistry (ACS Publications).
- Thurman, E. M., & Ferrer, I. (2009). High-Throughput Pesticide Residue Quantitative Analysis Achieved by Tandem Mass Spectrometry with Automated Flow Injection.
- Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis.
- Ferrer, C., et al. (2019). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. MDPI.
- Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
- European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Nguyen, T. D., et al. (2021). A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice. MDPI.
- Abou-Donia, M. A., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6873-6881.
- ResearchGate. (n.d.). Structure of fluopyram and its metabolite 2-trifluoromethyl benzamide.
- U.S. Environmental Protection Agency. (n.d.).
- Mekonnen, A., et al. (2021).
- University of Hertfordshire. (n.d.). Fluopyram. AERU.
- Kim, S., et al. (2023). Uptake of Fungicide Fluopyram from Soil by Scallions during Greenhouse Cultivation.
- Minnesota Department of Agriculture. (n.d.). Fluopyram | New Active Ingredient Review.
- da Silva, J. S., et al. (2022). Optimization and validation of liquid–liquid extraction with low-temperature purification (LLE-LTP) for determining fluopyram fungicide in water samples using HPLC-DAD. Analytical Methods (RSC Publishing).
- Mekonnen, A., et al. (2021).
- ResearchGate. (n.d.). LC-MS/MS parameters for fluopyram metabolite-fluopyram benzamide.
- Wang, Y., et al. (2019). Residue analysis of Fluopyram, Trifloxystrobin and itsmetabolite in fruits and vegetables by UHPLC-MS/MS.
- Grokipedia. (n.d.). Fluopyram.
- ResearchGate. (n.d.). Residue and Dissipation Dynamics of Fluopyram in Cucumber and Soil.
- Central Insecticides Board & Registration Committee. (n.d.).
- Food and Agriculture Organization of the United N
- Chen, M., et al. (2023).
- Martínez-B Quirante, J., et al. (2020). Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops. Journal of the Science of Food and Agriculture, 100(14), 5169-5177.
- De Alwis, H., et al. (2024).
- Li, W., et al. (2017). Simultaneous determination of fluopyram and its metabolite in vegetables using gas chromatography-tandem mass spectrometry.
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- 4. Optimization and validation of liquid–liquid extraction with low-temperature purification (LLE-LTP) for determining fluopyram fungicide in water samples using HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
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- 14. Uptake of Fungicide Fluopyram from Soil by Scallions during Greenhouse Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
Application Note: 1H and 13C NMR Spectral Assignment and Analysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key synthetic intermediate in the development of various agrochemicals and pharmaceuticals.[1][2] Its rigid, highly substituted pyridine core presents a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy. A precise and unambiguous assignment of its ¹H and ¹³C NMR spectra is crucial for reaction monitoring, quality control, and the structural verification of its derivatives. This application note provides a detailed protocol for sample preparation, data acquisition, and a thorough, step-by-step guide to the spectral assignment based on fundamental NMR principles and substituent effects.
Predicted ¹H and ¹³C NMR Spectra: An Educated Approach
Molecular Structure and Numbering:
¹H NMR Prediction:
The structure contains two aromatic protons, H-4 and H-6.
-
H-4: This proton is situated between two powerful electron-withdrawing groups: the chloro group at C-3 and the trifluoromethyl group at C-5. This environment will cause a significant downfield shift. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is adjacent to the nitrogen atom and the trifluoromethyl group, both of which are deshielding. It will also be shifted downfield and will appear as a doublet from coupling to H-4. The coupling constant, a four-bond coupling (⁴J), is expected to be small, typically in the range of 2-4 Hz.
-
-COOH Proton: The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield, typically between 10-13 ppm.[3][4] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[5]
¹³C NMR Prediction:
-
C-2 (Carboxylic Acid): The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the typical range of 165-185 ppm.[3][5]
-
C-3 (bearing Cl): The chloro substituent will cause a downfield shift.
-
C-5 (bearing CF₃): The trifluoromethyl group is strongly electron-withdrawing and will cause a significant downfield shift for C-5. Furthermore, the carbon signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).
-
C-4 and C-6: These carbons, directly bonded to protons, will be influenced by the adjacent electron-withdrawing groups. Their chemical shifts can be predicted using additivity rules, though complex interactions in such a substituted ring can lead to deviations.[6][7][8]
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the fluorine atoms and will be found in a characteristic region of the spectrum.
Experimental Protocols
Sample Preparation
Meticulous sample preparation is the cornerstone of high-quality NMR data acquisition.[9]
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%) and free of paramagnetic impurities, which can cause severe line broadening.[9]
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, often resulting in sharper -COOH proton signals. Chloroform-d (CDCl₃) or acetone-d₆ are also viable alternatives.[10][11]
-
Concentration: For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent.[11][12] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Sample Handling:
-
Weigh the solid sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the solid is completely dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11][13]
-
Ensure the sample height in the tube is approximately 4-5 cm (0.6-0.7 mL).[9][13]
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition Workflow
The following diagram outlines the standard workflow for acquiring high-resolution 1D and 2D NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Data Analysis and Spectral Assignment
This section provides a detailed, logical approach to assigning the signals in the ¹H and ¹³C NMR spectra.
¹H NMR Spectrum Assignment
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |
| H-6 | ~8.9 - 9.2 | Doublet (d) | ⁴JH6-H4 ≈ 2-3 Hz | Adjacent to ring N and deshielded by CF₃. Couples to H-4. |
| H-4 | ~8.4 - 8.7 | Doublet (d) | ⁴JH4-H6 ≈ 2-3 Hz | Deshielded by adjacent Cl and CF₃ groups. Couples to H-6. |
| -COOH | ~11 - 13 | Broad Singlet (br s) | N/A | Highly deshielded, labile proton. Disappears upon D₂O exchange. |
Assignment Logic:
-
Identify the -COOH proton: Look for a very broad signal in the far downfield region (δ > 10 ppm). Confirmation is achieved by adding a drop of D₂O to the sample, which will cause the signal to disappear due to proton-deuterium exchange.[4]
-
Assign the Aromatic Protons: Two doublets will be present in the aromatic region. The coupling constant (J) for both doublets must be identical, as coupling is mutual.[14] The relative assignment of H-4 and H-6 can be confirmed with 2D NMR (NOESY), where a spatial correlation between the -COOH proton and H-6 would be expected.
¹³C NMR Spectrum and DEPT Analysis
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for distinguishing between C, CH, CH₂, and CH₃ groups.
-
DEPT-135: CH/CH₃ signals are positive, CH₂ signals are negative.
-
DEPT-90: Only CH signals are visible.
| Carbon | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | DEPT-135 | DEPT-90 | Assignment Rationale |
| C-2 (-COOH) | ~165 - 170 | Singlet | No Signal | No Signal | Quaternary carbonyl carbon in a typical range for aromatic acids.[5] |
| C-6 | ~150 - 155 | Singlet | Positive | Positive | CH carbon adjacent to N, identified by DEPT. |
| C-3 | ~145 - 150 | Singlet | No Signal | No Signal | Quaternary carbon attached to electronegative Cl. |
| C-4 | ~135 - 140 | Singlet | Positive | Positive | CH carbon, identified by DEPT. |
| C-5 | ~130 - 135 | Quartet (²JCF) | No Signal | No Signal | Quaternary carbon attached to CF₃. Signal split by fluorine. |
| -CF₃ | ~120 - 125 | Quartet (¹JCF) | No Signal | No Signal | Quaternary carbon of the trifluoromethyl group. |
Assignment Logic Workflow:
Sources
- 1. This compound | 80194-68-9 | FC33570 [biosynth.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 9. organomation.com [organomation.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. scribd.com [scribd.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Application Notes & Protocols for the Large-Scale Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 80194-68-9). This valuable compound serves as a critical intermediate in the manufacturing of high-value agrochemicals and pharmaceuticals.[1] The protocol herein is designed for researchers, process chemists, and drug development professionals, emphasizing a robust, scalable, and well-documented synthetic strategy. The narrative explains the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. The core strategy involves a two-step process commencing from the readily available industrial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine.
Introduction and Strategic Overview
This compound is a key building block in modern chemical synthesis. Its structural motifs are present in several commercial products, most notably as a precursor to the fungicide Fluopyram, where it forms the core pyridine scaffold.[2] The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability, making trifluoromethylpyridine (TFMP) derivatives highly sought after in crop protection and medicine.[3]
While various synthetic routes to functionalized pyridines exist, this guide focuses on a strategy optimized for large-scale production, prioritizing safety, efficiency, and atom economy. The selected pathway begins with 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), an intermediate produced in high demand for numerous applications.[2][3] The synthesis proceeds via a palladium-catalyzed alkoxycarbonylation, followed by ester hydrolysis. This approach is advantageous due to the high regioselectivity of the carbonylation at the more reactive 2-position of the pyridine ring and the straightforward nature of the subsequent hydrolysis.
Caption: Key inputs and outputs of the carbonylation step.
Protocol for Large-Scale Alkoxycarbonylation
Safety First: This procedure involves a high-pressure, flammable, and toxic gas (Carbon Monoxide). All operations must be conducted in a specialized high-pressure reactor within a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE) is mandatory.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Molar Eq. | Recommended Grade |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | 69045-84-7 | 215.99 | 1.0 | >98% |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent | >99.8% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.01-0.02 | Catalyst Grade |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 6737-42-4 | 412.44 | 0.02-0.04 | Ligand Grade |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 - 2.0 | >99.5% |
| Carbon Monoxide (CO) | 630-08-0 | 28.01 | Excess | High Purity |
Equipment:
-
High-pressure stainless steel or Hastelloy autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, rupture disc, and temperature controller.
-
Inert gas supply (Nitrogen or Argon).
-
Solvent and reagent transfer lines.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen to establish an inert atmosphere.
-
Reagent Charging:
-
Under a nitrogen blanket, charge the reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), Palladium(II) acetate (0.015 eq), and dppp (0.03 eq).
-
Add anhydrous methanol as the solvent (approx. 5-10 volumes relative to the substrate).
-
Add triethylamine (1.8 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
-
Reaction Execution:
-
Seal the reactor securely.
-
Begin stirring and pressurize the reactor with carbon monoxide to an initial pressure of 10-15 bar.
-
Heat the reaction mixture to 100-120 °C. The pressure will increase with temperature. Maintain the CO pressure within the 20-30 bar range by feeding more gas as it is consumed.
-
Monitor the reaction progress by sampling (if possible) and analyzing via GC or HPLC for the disappearance of the starting material. The typical reaction time is 8-16 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature (< 25 °C).
-
Crucially, vent the excess carbon monoxide safely into a fume hood or a designated scrubbing system.
-
Purge the reactor head-space with nitrogen.
-
Discharge the reaction mixture. The mixture will be a slurry containing the product and triethylamine hydrochloride salt.
-
Filter the mixture to remove the salt. Wash the salt cake with a small amount of fresh methanol.
-
Combine the filtrates and remove the methanol under reduced pressure.
-
The crude residue can be purified by vacuum distillation or recrystallization to yield methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.
-
Part II: Saponification (Ester Hydrolysis)
The second stage is the hydrolysis of the intermediate ester to the final carboxylic acid. Saponification using a strong base is a standard and highly efficient method for this transformation on a large scale.
Protocol for Large-Scale Hydrolysis
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Molar Eq. | Recommended Grade |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | N/A | 239.58 | 1.0 | Crude or Purified |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.5 - 2.5 | Reagent Grade |
| Water | 7732-18-5 | 18.02 | Solvent | Deionized |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | To pH 2-3 | 32-37% |
Equipment:
-
Jacketed glass-lined or stainless steel reactor with a robust agitator, temperature probe, and addition funnel.
-
Filtration equipment (e.g., Nutsche filter-dryer).
Procedure:
-
Reaction Setup:
-
Charge the reactor with the intermediate ester (1.0 eq) and a mixture of water and an optional co-solvent like THF or methanol (5-10 volumes).
-
Prepare an aqueous solution of sodium hydroxide (2.0 eq).
-
-
Saponification:
-
Slowly add the sodium hydroxide solution to the stirred ester suspension. An exotherm will be observed; control the addition rate to maintain the temperature below 50 °C.
-
After the addition is complete, heat the mixture to 60-70 °C and hold for 2-4 hours until the hydrolysis is complete (monitor by HPLC).
-
-
Acidification and Isolation:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly and carefully add concentrated hydrochloric acid to the mixture. This is a highly exothermic neutralization step. Control the addition rate to maintain the temperature below 25 °C.
-
Continue adding HCl until the pH of the slurry is acidic (pH 2-3). The product, this compound, will precipitate as a solid.
-
Stir the resulting slurry for an additional 1-2 hours at 10-15 °C to ensure complete precipitation.
-
-
Purification and Drying:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved. The final product is typically obtained as a white to off-white solid. [1]
-
Process Optimization and Scale-Up Considerations
-
Catalyst Loading: In the carbonylation step, minimizing palladium loading is key to reducing costs. Catalyst screening and optimization may allow for lower concentrations without sacrificing reaction time or yield.
-
Heat Transfer: Both the carbonylation (heating) and hydrolysis (cooling during neutralization) steps have significant thermal demands. On a large scale, ensuring adequate heat transfer through jacketed reactors is critical to maintain control and safety.
-
Mixing: Efficient agitation is vital in the multiphasic carbonylation reaction (solid catalyst, liquid, gas) and during the precipitation of the final product to ensure uniform particle size and prevent clumping.
-
Safety: The trifluoromethylpyridine core can be hazardous. [2]Personnel should avoid inhalation and skin contact. The use of high-pressure CO requires stringent safety protocols and specialized equipment.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and absence of isomeric impurities.
-
HPLC/UPLC: To determine the purity of the final product (typically >98%).
-
Mass Spectrometry (MS): To confirm the molecular weight (225.55 g/mol ). [1]* Melting Point: To compare with literature values as a measure of purity.
References
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (n.d.). rasayanjournal.co.in.
- CN110437139A - A kind of synthetic method of fluopyram - Google Patents. (n.d.).
- CN110437138B - Improved synthesis process of fluopyram - Google Patents. (n.d.).
- Ishihara, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 257–271.
- Ishihara, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. (n.d.).
- Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. (n.d.). pubs.acs.org.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.).
Sources
- 1. This compound | 80194-68-9 | FC33570 [biosynth.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Notes & Protocols: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid as a Versatile Chemical Building Block
Introduction: Unveiling a Privileged Scaffold
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry.[1][2][3] Its unique arrangement of a carboxylic acid, a chlorine atom, and a trifluoromethyl group on a pyridine ring provides a versatile platform for constructing complex molecules with significant biological activity.[4][5] The trifluoromethyl (-CF3) group is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity are known to enhance the metabolic stability, binding affinity, and bioavailability of parent molecules, making it a prized feature in drug discovery and agrochemical design.[4][5] The chlorine atom and the carboxylic acid serve as reactive handles, enabling a wide array of subsequent chemical transformations.
This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols for its key chemical transformations, intended for researchers and professionals in the fields of agrochemical synthesis and pharmaceutical development.
| Property | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)picolinic acid[2] |
| CAS Number | 80194-68-9[1][2][3] |
| Molecular Formula | C₇H₃ClF₃NO₂[1][2] |
| Molecular Weight | 225.55 g/mol [1][2] |
| Appearance | White to off-white solid |
| Storage | Store at 2°C - 8°C[1] |
Core Applications in Synthesis
The strategic placement of reactive groups makes this acid a cornerstone intermediate for two major industrial sectors: agrochemicals and pharmaceuticals.
Agrochemical Synthesis: A New Generation of Herbicides
The most prominent application of this building block is in the synthesis of advanced synthetic auxin herbicides.[6][7] It is a key precursor to the arylpicolinate class of herbicides, which are effective at controlling broadleaf weeds at much lower application rates than traditional auxin herbicides.[6][7]
Case Study: Halauxifen-methyl (Arylex™ active)
Halauxifen-methyl is a post-emergence herbicide developed by Dow AgroSciences for the control of broadleaf weeds.[6][8] The synthesis of Halauxifen-methyl prominently features the 3-chloro-5-(trifluoromethyl)pyridine core. A common synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to construct the biaryl system, a key structural feature of the final product.[6] The carboxylic acid moiety is typically converted to its methyl ester early in the synthetic sequence to facilitate subsequent reactions and purification.[9] This molecule is an environmental transformation product of fungicides like Fluopicolide and Fluopyram, highlighting its relevance in environmental and metabolic studies.[2]
Pharmaceutical Development: Scaffolding for Novel Therapeutics
In drug discovery, the 3-chloro-5-(trifluoromethyl)pyridine scaffold is utilized to create novel therapeutic agents.[4] The pyridine ring acts as a bioisostere for a phenyl ring but with an added hydrogen bond acceptor, which can be crucial for target binding. As mentioned, the -CF3 group is a valuable addition for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The carboxylic acid is a versatile handle for generating libraries of amides, which are among the most common functional groups in approved drugs.
dot digraph "Workflow_General_Reactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endomdot Caption: General reactivity pathways for the title compound.
Experimental Protocols
The following protocols are foundational for leveraging this compound in a research setting. These are generalized procedures and may require optimization for specific substrates.
Protocol 3.1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes the synthesis of an amide, a common step in generating libraries for biological screening. The reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is highly efficient and minimizes side reactions.
Rationale: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
dot digraph "Workflow_Amide_Coupling" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endomdot Caption: Workflow for a typical amide coupling reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 3.2: Fischer Esterification to Methyl Ester
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester, a common intermediate for subsequent cross-coupling reactions.
Rationale: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. A catalytic amount of strong acid (H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. Using methanol as the solvent drives the equilibrium towards the product side.
Step-by-Step Methodology:
-
Setup: Suspend this compound (1.0 eq) in methanol (used as both reagent and solvent) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 5 mol%).
-
Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3.3: Suzuki-Miyaura Cross-Coupling of the Chloro-Pyridine Scaffold
This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is pivotal in synthesizing biaryl compounds like Halauxifen.[6] It is performed on the methyl ester derivative from Protocol 3.2, as the free carboxylic acid can interfere with the catalytic cycle.
Rationale: The mechanism involves three key steps: (1) Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring. (2) Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. (3) Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.
dot digraph "Halauxifen_Synthesis_Concept" { graph [rankdir="TB", splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endomdot Caption: Conceptual workflow for biaryl synthesis.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine methyl 3-chloro-5-(trifluoromethyl)picolinate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting picolinate is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired biaryl product.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. Its unique combination of reactive sites allows for straightforward entry into complex molecular architectures relevant to the agrochemical and pharmaceutical industries. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this valuable compound.
References
- Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23, 2166–2174.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Key Agrochemical Intermediate Supplier in China.
- Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Journal of Agricultural and Food Chemistry, 64(36), 6775-6782.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1436.
- Uneme, H. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 163-176.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. This compound | 80194-68-9 | FC33570 [biosynth.com]
- 2. This compound | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 80194-68-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Testing Auxin-Like Activity in Plants
Introduction: The Pivotal Role of Auxin in Plant Development
Auxin, with indole-3-acetic acid (IAA) as its principal form, stands as a cornerstone of plant biology, acting as a master regulator of nearly every aspect of growth and development.[1] From orchestrating the intricate patterns of organ formation (organogenesis) and vascular development to mediating responses to environmental cues like light (phototropism) and gravity (gravitropism), auxin's influence is profound and pervasive.[1] The precise spatial and temporal distribution of auxin within plant tissues creates concentration gradients that are fundamental to these processes. Consequently, the ability to accurately screen for and quantify auxin-like activity is crucial for researchers in fundamental plant science, agriculture, and pharmacology. The development of synthetic auxins has led to widespread applications, from promoting root growth in cuttings to their use as herbicides, highlighting the importance of understanding their mechanisms of action.[2]
This guide provides a detailed overview of established and contemporary protocols for assessing auxin-like activity, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic basis of each assay, provide step-by-step protocols, and discuss the interpretation of results, ensuring a robust and reliable assessment of compounds with potential auxin activity.
The Molecular Basis of Auxin Action: A Pathway of Targeted Degradation
Understanding the assays for auxin activity requires a foundational knowledge of its molecular signaling pathway. The primary mechanism of auxin perception and response involves a remarkably direct route from signal to transcriptional regulation.[1]
At low auxin concentrations, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They bind to AUXIN RESPONSE FACTORs (ARFs), preventing them from activating the transcription of auxin-responsive genes.[3]
The perception of auxin occurs in the nucleus, where it acts as a "molecular glue." Auxin binds to a receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is part of an SCF (Skp-Cullin-F-box) ubiquitin ligase complex. This binding event stabilizes the interaction between the TIR1 receptor and the Aux/IAA repressor proteins.[3]
This stabilized interaction allows the SCFTIR1 complex to tag the Aux/IAA protein with ubiquitin molecules (ubiquitination). Polyubiquitinated proteins are targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to their transcription and subsequent physiological responses, such as cell elongation.[3][4][5]
Diagram: Canonical Auxin Signaling Pathway
Caption: Workflow for the Avena coleoptile curvature test.
Detailed Protocol: Avena Coleoptile Curvature Test
Materials:
-
Avena sativa (oat) seeds
-
Trays or beakers for germination
-
Glass holders or small vials
-
Agar powder
-
Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA) for standard curve
-
Test compounds
-
Milli-Q water
-
Dark growth chamber or light-proof box
-
Red safe-light for manipulations
-
Scalpel or razor blades
-
Forceps
-
Ruler
-
Camera with a fixed stand
-
Image analysis software (e.g., ImageJ) or protractor
Procedure:
-
Seedling Preparation (Etiolation):
-
Soak Avena sativa seeds in water for 2-4 hours.
-
Sow seeds on moist filter paper or vermiculite in a tray and place in a dark chamber at 22-25°C with high humidity.
-
After 2-3 days, briefly expose seedlings to red light for 2-4 hours to inhibit mesocotyl elongation and promote coleoptile growth. [6][7] * Return to darkness for another 2-3 days until coleoptiles are 20-30 mm long. All subsequent manipulations must be performed under a dim red safe-light.
-
-
Agar Block Preparation:
-
Prepare a 1.5-2% (w/v) agar solution in boiling water (e.g., 2 g agar in 100 mL water). [8] * While the agar is still molten, aliquot it into separate vessels. Add stock solutions of your test compounds and standards (IAA/NAA) to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/L). [6]Prepare a control block with no added auxin.
-
Pour the agar solutions into a shallow mold to a depth of ~2 mm and allow to solidify.
-
Cut the solidified agar into small, uniform blocks (e.g., 2x2x2 mm).
-
-
Coleoptile Decapitation and Application:
-
Select seedlings with straight, uniform coleoptiles.
-
Using a sharp blade, decapitate the top 1-2 mm of the coleoptile tip. [9] * After approximately 3 hours, perform a second decapitation, removing a further 3-4 mm section to ensure no regeneration of the physiological tip. [6] * Carefully pull the primary leaf up slightly from the base so it protrudes from the top of the cut coleoptile. This will serve as a support for the agar block. [6] * Using fine forceps, place one agar block asymmetrically on the cut surface, resting against the primary leaf. Ensure consistent placement for all replicates.
-
-
Incubation and Data Collection:
-
Place the seedlings back in the dark, high-humidity chamber for 90-120 minutes.
-
After incubation, take high-contrast photographs (shadowgraphs) of the coleoptiles against a uniform background.
-
Measure the angle of curvature (α) between the vertical axis of the coleoptile base and the axis of the curved tip. [6] Data Analysis and Expected Results: A standard dose-response curve should be generated using a known auxin like IAA. The curvature angle is plotted against the logarithm of the auxin concentration. The activity of unknown compounds can be quantified by comparing their induced curvature to this standard curve. The response is typically linear over a specific concentration range (e.g., 0.01 to 0.2 mg/L for IAA). [6][7]
IAA Concentration (mg/L) Expected Curvature (degrees) 0 (Control) 0 - 2 0.01 5 - 10 0.05 15 - 20 0.1 25 - 30 0.2 30 - 35 (approaching saturation) | 0.5 | ~35 (saturation) |
-
Table 1: Representative data for an Avena coleoptile curvature test.
Split Pea Stem Curvature Test
This assay is another classic method that relies on the differential growth response of tissues to auxin.
Principle: When a longitudinally split pea stem segment is placed in a solution containing an auxin-like substance, the inner cortical cells and the outer epidermal cells exhibit differential growth. Auxin promotes more significant elongation in the outer epidermal cells compared to the inner, wounded cortical cells. This differential growth causes the two halves of the stem to curve inwards. The degree of curvature is proportional to the logarithm of the auxin concentration. [10]
Diagram: Split Pea Stem Assay Workflow
Caption: Workflow for the split pea stem curvature test.
Detailed Protocol: Split Pea Stem Curvature Test
Materials:
-
Pea seeds (Pisum sativum L.), preferably a dwarf variety.
-
Vermiculite or soil for germination.
-
Dark growth chamber or cabinet.
-
Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose).
-
IAA or other auxins for standards.
-
Test compounds.
-
Petri dishes.
-
Sharp razor blade.
-
Ruler and protractor.
Procedure:
-
Seedling Preparation:
-
Grow pea seedlings in darkness or dim light for 7-9 days until the third internode is well-developed.
-
Select plants with straight, uniform epicotyls.
-
-
Segment Preparation:
-
Excise a segment of 20-30 mm from the third internode, just below the apical hook.
-
Using a sharp razor blade, carefully split the segment longitudinally into two equal halves.
-
-
Incubation:
-
Prepare a dilution series of your test compound and auxin standard (e.g., IAA from 10⁻⁷ to 10⁻⁴ M) in the buffer solution.
-
Place the split segments into petri dishes containing the test solutions. Ensure the segments are fully submerged. Include a buffer-only negative control.
-
Incubate the dishes in the dark at 25°C for 24 hours.
-
-
Data Collection and Analysis:
-
After incubation, remove the segments and measure the angle of inward curvature of the two halves.
-
Plot the average curvature angle against the logarithm of the compound's concentration to generate a dose-response curve.
-
Root Elongation Inhibition Assay
While auxins are known for promoting shoot elongation, they typically inhibit root elongation at concentrations that are optimal for shoots. This inhibitory effect forms the basis of a simple and sensitive bioassay.
Principle: High concentrations of auxin inhibit the elongation of the primary root. This response is highly sensitive and can be used to detect auxin-like activity. The degree of root growth inhibition is proportional to the concentration of the applied auxin. [11][12] Detailed Protocol: Root Elongation Inhibition Assay
Materials:
-
Arabidopsis thaliana, cress (Lepidium sativum), or wheat (Triticum aestivum) seeds.
-
Petri dishes with agar-solidified growth medium (e.g., 0.5x Murashige and Skoog medium).
-
Test compounds and auxin standards (IAA, NAA).
-
Growth chamber with controlled light and temperature.
-
Ruler or digital scanner and image analysis software.
Procedure:
-
Plate Preparation:
-
Prepare sterile plant growth medium and add the desired concentrations of your test compounds and standards before pouring the plates. A typical concentration range for IAA would be 10⁻⁹ to 10⁻⁵ M.
-
-
Seed Plating and Germination:
-
Surface-sterilize seeds (e.g., with 70% ethanol followed by bleach solution).
-
Place seeds in a line on the surface of the agar plates.
-
Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 5-7 days, measure the length of the primary root for each seedling.
-
Calculate the average root length for each treatment and express it as a percentage of the control (no-auxin) treatment.
-
Plot the percentage of root growth inhibition against the compound concentration. Statistical analysis, such as ANOVA followed by Tukey's test, should be used to determine significant differences between treatments. [13][14][15]
Compound Concentration (M) Primary Root Length (% of Control) Control 0 100 ± 5 IAA 10⁻⁸ 85 ± 6 IAA 10⁻⁷ 50 ± 8 IAA 10⁻⁶ 20 ± 4 | Test Cmpd. A | 10⁻⁷ | 65 ± 7 |
-
Table 2: Representative data for a root elongation inhibition assay in Arabidopsis.
Section 2: Molecular and Cellular Reporter Assays
Modern approaches utilize genetic tools to visualize and quantify auxin responses at the cellular level, offering higher sensitivity and spatial resolution.
DR5::GUS Reporter Gene Assay
This is the most widely used molecular reporter system for monitoring auxin response.
Principle: The DR5 promoter is a synthetic promoter containing multiple tandem repeats of a highly active Auxin Response Element (AuxRE), typically TGTCTC or the improved TGTCGG motif. [3][4][5]This promoter is fused to a reporter gene, most commonly uidA (encoding β-glucuronidase, or GUS). In the presence of auxin, the canonical signaling pathway is activated, ARFs bind to the AuxREs in the DR5 promoter, and drive the expression of GUS. The resulting GUS enzyme activity can be visualized through a histochemical staining reaction that produces a blue precipitate, or quantified using a fluorometric assay. The intensity of the blue color or fluorescence is directly correlated with the level of auxin signaling activity. [16][17][18]
Diagram: DR5::GUS Assay Workflow
Caption: Workflow for the DR5::GUS histochemical assay.
Detailed Protocol: Histochemical GUS Staining
Materials:
-
Transgenic plants expressing a DR5::GUS construct (e.g., Arabidopsis thaliana).
-
Test compounds and auxin standards.
-
GUS Staining Solution:
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
0.1% (v/v) Triton X-100
-
1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in DMSO.
-
-
Fixative: 90% acetone (ice-cold).
-
Ethanol series (70%, 85%, 95%, 100%) for clearing.
-
Microscope with differential interference contrast (DIC) optics.
Procedure:
-
Plant Growth and Treatment:
-
Grow DR5::GUS seedlings under standard conditions (e.g., on agar plates or in liquid culture).
-
Apply the test compounds by adding them to the growth medium or submerging the seedlings in a treatment solution. Include positive (e.g., 1 µM NAA) and negative (vehicle only) controls. [19] * Incubate for a period of 4 to 24 hours.
-
-
Staining and Clearing:
-
Harvest the desired tissues (e.g., whole seedlings, roots) and fix them in ice-cold 90% acetone for 20-30 minutes.
-
Rinse the tissues with 100 mM sodium phosphate buffer (pH 7.0).
-
Submerge the tissues in the GUS staining solution. [20]It is advisable to vacuum infiltrate the samples for 5-10 minutes to ensure the substrate penetrates the tissue. [20] * Incubate at 37°C in the dark. The incubation time can range from 1 hour to overnight, depending on the strength of the auxin response. [12] * Stop the reaction by removing the staining solution and adding 70% ethanol.
-
Clear the tissue of chlorophyll by incubating in an ethanol series (e.g., 70%, 85%, 95%) to allow for clear visualization of the blue precipitate. [18]3. Visualization:
-
Mount the cleared tissues on a microscope slide in 50% glycerol.
-
Observe and photograph the pattern and intensity of GUS staining using a microscope. Stronger blue staining indicates higher auxin activity.
-
Conclusion: An Integrated Approach to Auxin Activity Profiling
The selection of an appropriate assay for determining auxin-like activity depends on the specific research question. Classic bioassays like the Avena curvature and split pea stem tests provide a robust, cost-effective method for screening compounds for overall physiological activity. The root elongation assay offers a highly sensitive system, particularly for detecting the inhibitory effects of auxins. For researchers seeking to understand the cellular and tissue-specific responses to a compound, the DR5::GUS reporter assay is an indispensable tool, providing high-resolution spatial and semi-quantitative data on auxin signaling. By employing a combination of these methods, from macroscopic to molecular, researchers can build a comprehensive profile of a compound's auxin-like properties, contributing to advancements in plant biology, agriculture, and drug development.
References
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- Yemm, E., et al. (2013). Identification of auxins by a chemical genomics approach. Plant Physiology, 163(1), 385–398.
- Evans, M. L., & Ray, P. M. (1972). The dosage-response curve for auxin-induced cell elongation: A reevaluation. Planta, 104(1), 1–9.
- Pufky, J., et al. (2003). The auxin-induced transcriptome for etiolated Arabidopsis seedlings using a structure/function approach. Functional & Integrative Genomics, 3(4), 135–143.
- Reig, G., et al. (2018). Rhizoboxes as Rapid Tools for the Study of Root Systems of Prunus Seedlings. HortScience, 53(11), 1636–1641.
- Li, Y., et al. (2016). Histochemical localization of DR5:GUS activity in the cultivar 'Nanguang' and lateral root (LR) density at 9 d in 'Nanguang' and 'Elio'. Journal of Experimental Botany, 67(19), 5693–5705.
- Biology Discussion. (n.d.). Bioassay of Phytohormones.
- Li, X., et al. (2021). Biphasic control of cell expansion by auxin coordinates etiolated seedling development. Science, 372(6547), 1209–1213.
- SelfStudys. (n.d.). Phytohormones.
- Clark, D. G., et al. (2009). High-Throughput Quantification of Root Growth Using a Novel Image-Analysis Tool. The Plant Journal, 59(5), 852–862.
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- Pagès, L. (2014). A statistical approach to root system classification. Frontiers in Plant Science, 5, 157.
- Li, X., et al. (2021). Biphasic Control of Cell Expansion by Auxin Coordinates Etiolated Seedling Development. bioRxiv.
- Wenke, K., et al. (2021). Streptomyces Volatiles Alter Auxin/Cytokinin Signaling, Root Architecture, and Growth Rate in Arabidopsis thaliana via Signaling Through the KISS ME DEADLY Gene Family. International Journal of Molecular Sciences, 22(16), 8567.
- Bykowski, M., et al. (2021). Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of Protochlorophyllide in Arabidopsis thaliana. Frontiers in Plant Science, 12, 700877.
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Application Notes & Protocols: Safe Handling and Storage of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No: 80194-68-9) is a halogenated pyridine derivative that serves as a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Its unique structure, featuring chloro, trifluoromethyl, and carboxylic acid functional groups, makes it a valuable intermediate for developing molecules with enhanced metabolic stability and lipophilicity.[1] This compound is known to be a metabolite of the fungicide Fluopyram.[2][3]
Given its reactive nature and potential physiological effects, adherence to stringent safety protocols during its handling and storage is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to manage this chemical safely and effectively in a laboratory setting. The protocols herein are designed to minimize exposure risk, ensure material integrity, and maintain a secure research environment.
Hazard Identification & Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is a solid, often a fine powder, which presents specific risks upon handling.[4] The primary hazards are associated with direct contact and inhalation.
GHS Hazard Classification Summary
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][5][6] | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2][5][6] | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[5][6] | Warning | |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] | Warning |
Scientist's Note (Expertise & Causality): The irritant properties of this compound are typical for functionalized aromatic acids. The trifluoromethyl and chloro groups can influence the compound's reactivity and interaction with biological tissues. The primary physical risk comes from its form as a fine powder, which can be easily aerosolized during transfer, leading to inadvertent inhalation and respiratory tract irritation. A risk assessment must be performed before any new procedure involving this compound.
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal equipment, is essential.
Engineering Controls
These are the first line of defense, designed to remove the hazard at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a properly functioning and certified laboratory chemical fume hood.[7][8][9] This ensures that any dust or vapors are contained and exhausted.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential fumes.[7][10]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance of the work area.[10][11]
Personal Protective Equipment (PPE)
PPE is mandatory to protect personnel from exposure that cannot be eliminated through engineering controls.[7]
Required PPE for Handling
| Body Area | Protection | Standard | Rationale |
| Eyes/Face | Chemical splash goggles | ANSI Z87.1 / EN 166 | Protects against accidental splashes and airborne dust, preventing serious eye irritation.[5][10][12] |
| Hands | Nitrile or Neoprene Gloves | EN 374 | Provides a barrier against skin contact.[7][8] Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately if contamination is suspected. |
| Body | Fully-buttoned Laboratory Coat | N/A | Prevents contamination of personal clothing and protects against minor splashes.[8][11] |
| Respiratory | NIOSH/MSHA-approved respirator | NIOSH/MSHA | Required only if engineering controls fail or if handling large quantities where dust generation is unavoidable.[10][11] |
Protocols for Safe Handling
Adherence to a systematic workflow minimizes risk. The following protocols must be followed for all procedures involving this compound.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Protocol 3.1: Weighing and Preparing Solutions
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place all necessary equipment (analytical balance, weigh paper, spatulas, glassware) inside the hood.
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Aliquot Compound: Carefully retrieve the stock container from its designated storage location. Inside the fume hood, gently open the container. Use a clean spatula to transfer the desired amount of the solid onto weigh paper or directly into a tared container. Avoid any scooping motions that could generate dust.[5][10]
-
Close Container: Securely close the primary container immediately after aliquoting.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth and any contaminated weigh paper into the designated solid hazardous waste container.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[5]
Storage & Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
Protocol 4.1: Chemical Storage
-
Container: Always store the compound in its original, tightly sealed container or a compatible, clearly labeled secondary container.[8][13]
-
Location: Store the container in a designated, locked cabinet or area.[5][6][13] The storage area must be cool, dry, and well-ventilated.[8][10][13]
-
Segregation: Store this compound away from incompatible materials. As a carboxylic acid, it must be segregated from strong bases. Also, keep it away from strong oxidizing agents.[11]
-
Ignition Sources: Keep the storage area free from heat and sources of ignition.[8][12]
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Controlled Room Temperature | Prevents potential degradation. Store in a cool place.[8][13] |
| Atmosphere | Dry | Keep container tightly closed to prevent absorption of atmospheric moisture.[8] |
| Light | Protect from Direct Light | Store in an opaque container in a cabinet to prevent potential photodegradation. |
| Security | Store Locked Up[5][6][13] | Prevents unauthorized access. |
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[5][11] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[5] Seek immediate medical attention.
Accidental Spills
-
Small Spill (in a fume hood):
-
Ensure all appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or earth.[7][9]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[5]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.[11]
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containers: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent material) and liquid waste in separate, compatible, and clearly labeled, sealed containers.[11]
-
Labeling: The waste container label must include the full chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's EHS office in accordance with all local, state, and federal regulations.[5][13] Do not dispose of this chemical down the drain.[5]
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Georganics. (2015, May 6). SAFETY DATA SHEET: 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID. [Link]
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]
- PubChem. This compound. [Link]
- Cole-Parmer. Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. [Link]
- Mol-Instincts. This compound. [Link]
- ACS Publications. (2019, June 10). This compound, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. [Link]
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Application Notes and Protocols for Studying Dose-Dependent Effects on Grapevines
Introduction: The Critical Role of Dose-Response Studies in Viticulture
Grapevines (Vitis vinifera L.) are a globally significant crop, and optimizing their growth, yield, and grape quality is paramount for the viticulture industry. The application of various substances, including fertilizers, pesticides, and biostimulants, is a common practice to manage vine health and productivity. However, the efficacy and potential phytotoxicity of these substances are intrinsically dose-dependent. An insufficient dose may be ineffective, while an excessive dose can lead to detrimental effects on the vine, the environment, and the economic viability of the vineyard.[1][2] Therefore, understanding the dose-dependent effects of any treatment is fundamental to developing sustainable and effective vineyard management strategies.
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and professionals in the field to design and execute robust dose-response studies on grapevines. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data for informed decision-making.
I. Pre-Experimental Planning and Design: Laying the Foundation for Success
A well-conceived experimental design is the cornerstone of a successful dose-response study. Careful consideration of the following factors will minimize variability and enhance the reliability of the results.
Plant Material Selection and Acclimatization
The choice of grapevine material is critical and should be guided by the specific research question.
-
Cultivar and Rootstock: Select a cultivar and rootstock combination relevant to the intended application of the substance being tested. Different grapevine genotypes can exhibit varied responses to treatments.[3]
-
Source and Health Status: Obtain certified, disease-free plant material from a reputable nursery to avoid confounding effects from pre-existing pathogens.[4]
-
Uniformity: Select vines of uniform age, size, and vigor to minimize inherent biological variability.
-
Acclimatization: Whether in a greenhouse or a designated field plot, allow the vines to acclimate to the experimental conditions for a sufficient period before initiating treatments. This reduces transplant shock and ensures that the observed responses are due to the treatments.
Experimental Unit and Replication
-
Potted Vines vs. Field-Grown Vines:
-
Potted Vines: Offer greater control over environmental variables such as soil composition, water, and nutrient availability. They are ideal for initial screening and mechanistic studies.
-
Field-Grown Vines: Provide a more realistic representation of commercial vineyard conditions but are subject to greater environmental variability.
-
-
Experimental Design: A completely randomized design (CRD) or a randomized complete block design (RCBD) is typically employed.[5] RCBD is preferred in field trials to account for spatial variability in soil or microclimate.
-
Replication: Each treatment level, including the control, should be replicated multiple times (a minimum of 3-5 replicates is recommended) to ensure statistical power.
Dose Selection and Preparation
-
Dose Range: The selection of doses should be based on preliminary studies, literature review, or manufacturer's recommendations. It is crucial to include a zero-dose control (placebo) and a range of doses that are expected to produce a measurable response, from suboptimal to potentially supra-optimal or inhibitory.
-
Logarithmic vs. Linear Spacing: A logarithmic or geometric progression of doses is often more efficient for capturing the full dose-response curve than a linear progression.
-
Solution Preparation: Detail the precise method for preparing the treatment solutions, including the solvent used (e.g., water, ethanol) and the concentration of any adjuvants or surfactants.
II. Experimental Workflow: From Application to Analysis
The following diagram illustrates the overarching workflow for a dose-dependent study on grapevines.
Caption: A generalized workflow for conducting dose-dependent studies on grapevines.
III. Detailed Protocols for Treatment Application
The method of application should mimic the intended use of the substance in a vineyard setting.
Soil Application (Drench)
This method is suitable for substances that are taken up by the roots, such as fertilizers and systemic pesticides.
Protocol:
-
Pre-Treatment Watering: Ensure the soil is moist but not saturated before application to facilitate even distribution of the treatment solution.
-
Volume Calculation: Calculate the volume of the treatment solution to be applied to each pot or vine based on the pot size or a defined area around the vine trunk.
-
Application: Slowly and evenly pour the calculated volume of the treatment solution onto the soil surface.
-
Control: Apply an equal volume of the solvent (e.g., water) without the active ingredient to the control group.
-
Post-Application Care: Maintain a consistent irrigation schedule for all experimental units.
Foliar Application (Spray)
This method is used for substances that are absorbed through the leaves, such as foliar fertilizers, contact pesticides, and some biostimulants.[6][7]
Protocol:
-
Timing: Apply foliar sprays during the cooler parts of the day (early morning or late evening) to maximize leaf absorption and minimize evaporation and the risk of leaf burn.[1]
-
Spray Preparation: Prepare the spray solutions and include a non-ionic surfactant if recommended to improve coverage.
-
Application: Use a calibrated sprayer to apply the solution to the foliage until runoff, ensuring thorough coverage of both the adaxial and abaxial leaf surfaces.
-
Control: Spray control plants with the solvent and surfactant solution.
-
Drift Prevention: In field trials, take precautions to prevent spray drift between adjacent plots with different treatments.
IV. Data Collection and Endpoint Analysis: Quantifying the Grapevine Response
The choice of parameters to measure will depend on the expected mode of action of the substance being tested. A multi-faceted approach, combining physiological, biochemical, and molecular analyses, will provide a comprehensive understanding of the dose-dependent effects.
Physiological and Growth Parameters
These measurements provide an overall assessment of the plant's health and vigor.
| Parameter | Method | Rationale |
| Photosynthetic Rate, Stomatal Conductance, Transpiration | Gas Exchange Analyzer (e.g., LI-COR) | Provides insights into the impact on primary metabolism and water relations.[8][9] |
| Chlorophyll Content | SPAD meter or Spectrophotometry | An indicator of photosynthetic capacity and nitrogen status.[6] |
| Leaf Area | Leaf Area Meter or Image Analysis Software | Quantifies the impact on vegetative growth. |
| Shoot Length and Internode Distance | Calipers or Ruler | Measures the effect on shoot elongation and vigor. |
| Pruning Weight | Scale | An integrated measure of the season's vegetative growth. |
| Yield and Berry Composition | Manual Harvesting and Analysis | Assesses the impact on reproductive growth and fruit quality (e.g., soluble solids, titratable acidity, pH). |
Biochemical Assays
These assays can reveal the underlying metabolic and stress responses.
| Parameter | Method | Rationale |
| Relative Water Content (RWC) | Gravimetric Method | Assesses the plant's water status and tolerance to drought stress.[10][11] |
| Membrane Stability Index (MSI) | Electrical Conductivity | Indicates the extent of cellular membrane damage under stress.[10] |
| Proline and Soluble Sugars | Spectrophotometry | Measures the accumulation of osmolytes, which is a common response to abiotic stress.[10] |
| Antioxidant Enzyme Activity (e.g., SOD, CAT, APX) | Spectrophotometric Assays | Quantifies the plant's capacity to scavenge reactive oxygen species (ROS) generated under stress.[3][11] |
| Lipid Peroxidation (MDA content) | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Measures oxidative damage to cell membranes.[11] |
| Hormone Levels (e.g., ABA, IAA) | LC-MS/MS or ELISA | Elucidates the role of phytohormones in mediating the response to the treatment.[11][12] |
Molecular Analysis
Gene expression studies can provide a deeper understanding of the molecular mechanisms underlying the observed physiological and biochemical responses.
Protocol: Gene Expression Analysis by RT-qPCR
-
Sample Collection and Storage: Collect leaf or root tissue at specific time points after treatment, immediately freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA using a commercially available kit or a CTAB-based protocol.
-
RNA Quality and Quantity Assessment: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Primer Design and Validation: Design and validate primers for target genes involved in relevant pathways (e.g., stress response, photosynthesis, hormone signaling) and reference genes for normalization.[13][14][15]
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or probe-based chemistry.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.
V. Data Analysis and Interpretation: Drawing Meaningful Conclusions
Appropriate statistical analysis is crucial for interpreting the results of a dose-response study.
Statistical Analysis
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences among the treatment groups for each measured parameter.[16]
-
Mean Separation Tests: If the ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD, Duncan's multiple range test) to identify which treatment means are significantly different from each other.
-
Regression Analysis: Fit dose-response curves (e.g., linear, quadratic, logistic) to the data to model the relationship between the dose and the response.[17][18][19] This allows for the estimation of key parameters such as the effective dose (ED50) or the optimal dose.
The following diagram illustrates the logical flow of statistical analysis for dose-response data.
Caption: A flowchart for the statistical analysis of dose-response experimental data.
VI. Conclusion: Towards Evidence-Based Viticulture
The methodologies presented in this guide provide a robust framework for conducting comprehensive dose-dependent studies on grapevines. By adhering to these protocols, researchers can generate reliable and reproducible data that will contribute to a deeper understanding of how various substances affect grapevine physiology, biochemistry, and molecular biology. Ultimately, this knowledge will empower the viticulture industry to develop more precise, effective, and sustainable practices for grapevine management, leading to improved grape quality and vineyard productivity.
VII. References
-
Christensen, L. P. (1978). Grapevine nutrition and fertilization in the San Joaquin Valley. University of California, Division of Agricultural Sciences.
-
Ezzhaouani, A., et al. (2021). Physiological and biochemical responses to drought stress in some autochthonous grapevines of Turkey. Acta Horticulturae, 1321, 19-26.
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Ghanem, M. E., et al. (2023). Physiological, biochemical and elemental responses of grafted grapevines under drought stress: insights into tolerance mechanisms. Frontiers in Plant Science, 14, 1186812.
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Gil, E., & Escolà, A. (2009). A Study of Dosage Adjustment for Pesticide Application in Vineyards. ASABE Technical Library.
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He, M., et al. (2023). Physiological, biochemical and molecular responses associated with drought tolerance in grafted grapevine. Plant Physiology and Biochemistry, 196, 526-537.
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Jones, H. G. (2020). Grapevine Responses to Heat Stress and Global Warming. Plants, 9(12), 1754.
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Keller, M. (2020). The Science of Grapevines. Academic Press.
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Liu, G. T., et al. (2012). Global transcriptome and gene co-expression network analyses reveal regulatory and non-additive effects of drought and heat stress in grapevine. BMC Genomics, 13, 320.
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Mota, R. V., et al. (2016). Response of grapevine (Vitis vinifera L.) leaves to different leaf fertilizers under a semi-arid condition. Journal of Plant Nutrition, 39(14), 2042-2049.
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Pergher, G., & Petris, R. (2008). Pesticide Dose Adjustment in Vineyard Spraying and Potential for Dose Reduction. Transactions of the ASABE, 51(1), 53-60.
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Rocheta, M., et al. (2020). Transcriptome Analysis of 'Kyoho' Grapevine Leaves Identifies Heat Response Genes Involved in the Transcriptional Regulation of Photosynthesis and Abscisic Acid. Agronomy, 10(9), 1345.
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Sun, X., et al. (2022). Transcriptomic analysis of grapevine in response to ABA application reveals its diverse regulations during cold acclimation and deacclimation. Horticulture Research, 9, uhac009.
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Wang, L., et al. (2019). Differential Expression of Genes in Response to Temperature Conditions Selected by Transcriptome Analysis of Grapevine Leaves. Korean Journal of Horticultural Science & Technology, 37(4), 453-463.
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Williams, L. E. (2003). Fertilizer Management for Grapevines. University of California Agriculture and Natural Resources.
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Winkler, A. J., et al. (1974). General Viticulture. University of California Press.
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Zsófi, Z., et al. (2021). Climate Change Effects on Grapevine Physiology and Biochemistry: Benefits and Challenges of High Altitude as an Adaptation Strategy. Frontiers in Plant Science, 12, 763034.
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Bobeica, N., et al. (2015). Influence of Grapevine Training Systems on Vine Growth and Fruit Composition: A Review. American Journal of Enology and Viticulture, 66(1), 1-17.
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Deluc, L. G., et al. (2007). Gene expression analysis of grapevine (Vitis vinifera L.) leaves in response to infection with the biotrophic fungus Erysiphe necator. Plant Science, 172(4), 793-805.
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Food and Agriculture Organization of the United Nations. (2021). FAOSTAT: Pesticides Use.
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Gramaje, D., & Armengol, J. (2012). Hot water treatment for the control of grapevine trunk diseases. Phytopathologia Mediterranea, 51(1), 133-145.
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Jackson, R. S. (2008). Wine Science: Principles and Applications. Academic Press.
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Poni, S., et al. (2018). A systematic review and meta-analysis of vineyard techniques used to delay ripening. OENO One, 52(3), 223-238.
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Smart, R., & Robinson, M. (1991). Sunlight into Wine: A Handbook for Winegrape Canopy Management. Winetitles.
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Ritz, C., & Streibig, J. C. (2005). Bioassay and dose-response curves. A practical guide. In Dose-Response Analysis of Herbicides. CRC Press.
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Seber, G. A., & Wild, C. J. (2003). Nonlinear Regression. John Wiley & Sons.
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Snedecor, G. W., & Cochran, W. G. (1989). Statistical Methods. Iowa State University Press.
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Belz, R. G. (2022). Evaluating several dose-response curves with a common zero level. CABI Agriculture and Bioscience, 3(1), 1-8.
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Finney, D. J. (1971). Probit Analysis. Cambridge University Press.
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Khan, M. A., et al. (2015). Lethal and behavioral effects of selected novel pesticides on adults of Trichogramma pretiosum (Hymenoptera: Trichogrammatidae). Pest Management Science, 71(12), 1640-1648.
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R Core Team. (2023). R: A language and environment for statistical computing. R Foundation for Statistical Computing.
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Moreau, D. (2022). A simple and efficient way to analyse several dose-response curves with a common intercept. CABI Agriculture and Bioscience, 3(1), 1-9.
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Iorizzo, M., et al. (2021). A Design of Experiments Strategy to Enhance the Recovery of Polyphenolic Compounds from Vitis vinifera By-Products through Heat Reflux Extraction. Molecules, 26(16), 4945.
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Bianchi, F. M., et al. (2020). Experimental design of the treatments on potted grape plants in the greenhouse. A scheme of the assays and analyses performed is reported. Insects, 11(11), 785.
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Nogales, A., et al. (2019). Field experimental design. T 0, control treatment; T 1, inoculated Crimson grapevines. Plants, 8(11), 499.
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Prieto-Ano, M., et al. (2025). Influence of Grapevine Training Systems on Vine Growth and Fruit Composition: A Review. Agronomy, 15(8), 1589.
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Juárez-Maldonado, A., et al. (2024). Foliar Application of Nanoselenium Enhances Drought Tolerance in Brassica oleracea var. italica Through Antioxidant Reinforcement and Pigment Stabilization. Plants, 13(1), 123.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial for advancing research and development projects.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes.
Table of Contents
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Overview of Synthetic Strategies
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Primary Synthetic Route: Cyanation and Hydrolysis
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Troubleshooting Guide & FAQs: Step 1 - Cyanation
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Troubleshooting Guide & FAQs: Step 2 - Hydrolysis
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Alternative Synthetic Route: Organometallic Carboxylation
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Troubleshooting Guide & FAQs
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Purification of the Final Product
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Troubleshooting Guide & FAQs
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Detailed Experimental Protocols
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References
Overview of Synthetic Strategies
The synthesis of this compound, also known as 3-chloro-5-(trifluoromethyl)picolinic acid, typically proceeds through a multi-step sequence.[1][3] The most commonly employed and reliable route involves the conversion of a commercially available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, into the target carboxylic acid. This is generally achieved via a two-step process: nucleophilic substitution of the 2-chloro substituent with a cyanide group, followed by hydrolysis of the resulting nitrile.
An alternative, though potentially more challenging, approach involves the direct carboxylation of a suitable pyridine precursor using an organometallic intermediate, such as a Grignard or organolithium reagent.
Primary Synthetic Route: Cyanation and Hydrolysis
This robust two-step method is often the preferred route due to the availability of the starting materials and the generally reliable nature of the reactions.
Caption: Alternative organometallic pathway to the target molecule.
Troubleshooting Guide & FAQs
Q1: I am having difficulty forming the Grignard or organolithium reagent. What are the critical parameters?
A1: The formation of these reagents is highly sensitive to reaction conditions.
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Moisture and Air: These reactions must be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). All glassware should be flame-dried, and solvents must be anhydrous.
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Solvent Choice: Ethereal solvents like THF or diethyl ether are typically used for Grignard and organolithium reactions.
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Precursor Reactivity: The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent can affect the reactivity of the pyridine ring.
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Lithiation: For directed orthometalation at the 2-position, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required. The presence of lithium chloride can sometimes accelerate LDA-mediated lithiations. [4] Q2: My carboxylation reaction is giving a low yield of the desired carboxylic acid. What could be the issue?
A2: Low yields in carboxylation reactions can stem from several factors.
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Purity of CO₂: Use high-purity, dry carbon dioxide. This can be achieved by passing the gas through a drying tube or by using solid CO₂ (dry ice).
-
Addition of CO₂: The organometallic reagent should be added to a well-stirred slurry of dry ice in an anhydrous ether, or CO₂ gas should be bubbled through the solution of the organometallic reagent at low temperature.
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Side Reactions: The organometallic reagent is a strong base and can react with any acidic protons present. It can also be involved in side reactions if the temperature is not well-controlled.
Q3: I am getting a mixture of regioisomers. How can I improve the selectivity for the 2-carboxylic acid?
A3: Regiocontrol is a significant challenge in the functionalization of substituted pyridines.
-
Directed Ortho-Metalation: Using a directing group or a sterically hindered base like LDA can favor metalation at the 2-position.
-
Halogen-Metal Exchange: If starting from an iodinated precursor at the 2-position, a halogen-metal exchange reaction can provide the organometallic reagent at the desired position with high regioselectivity.
Purification of the Final Product
Purification of this compound is crucial to obtain a product of high purity, which is often required for subsequent applications.
Troubleshooting Guide & FAQs
Q1: My product is difficult to crystallize. What solvents should I try?
A1: Finding a suitable crystallization solvent system is key.
-
Solvent Screening: Screen a range of solvents with varying polarities. Good single solvents for crystallization are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices include water, ethanol, isopropanol, acetonitrile, toluene, or mixtures of these.
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Solvent/Anti-Solvent System: If a single solvent is not effective, try a solvent/anti-solvent system. Dissolve the crude product in a good solvent at an elevated temperature, and then slowly add a poor solvent (the anti-solvent) until turbidity is observed. Then, allow the solution to cool slowly.
Q2: After crystallization, my product still contains impurities. What are the likely impurities and how can I remove them?
A2: Common impurities can include starting materials, intermediates, and byproducts from side reactions.
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Unreacted Nitrile/Starting Material: If the hydrolysis or cyanation was incomplete, these may be present. Recrystallization should be effective in removing these.
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Decarboxylation Product: If decarboxylation has occurred, the resulting 3-chloro-5-(trifluoromethyl)pyridine may be present. This is more volatile and might be partially removed during drying under vacuum.
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Inorganic Salts: If the work-up was not thorough, inorganic salts may be present. These are typically removed by dissolving the crude product in an organic solvent, washing with water, and then proceeding with crystallization.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques should be used to confirm the purity and identity of the final product.
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Melting Point: A sharp melting point close to the literature value (around 141-143 °C) is a good indicator of purity. [1]* Spectroscopy:
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¹H NMR and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
FTIR: To confirm the presence of the carboxylic acid functional group (broad O-H stretch and a C=O stretch).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
-
Chromatography:
-
TLC: To quickly assess the purity and compare with starting materials.
-
HPLC: For a quantitative assessment of purity. [5]
Property Value Source CAS Number 80194-68-9 [6] Molecular Formula C₇H₃ClF₃NO₂ [6] Molecular Weight 225.55 g/mol [6] Appearance White to cream powder [1] Melting Point 141-143 °C [1] Boiling Point 269.6 ± 40.0 °C at 760 mmHg [7] | Density | 1.6 ± 0.1 g/cm³ | [7]|
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Detailed Experimental Protocols
Protocol 1: Synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
This protocol is a representative procedure and may require optimization.
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., propionitrile), add 4-(dimethylamino)pyridine (DMAP) (1.05 eq). 2. Heat the mixture to reflux and stir overnight. 3. Cool the reaction mixture to room temperature.
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Add a solution of sodium cyanide (1.5 eq) in water. 5. Stir the mixture vigorously for 5 hours at room temperature. 6. Dilute the reaction with water and separate the organic phase.
-
Wash the organic phase with water and 2M HCl. 8. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Hydrolysis of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
This protocol is a representative procedure and may require optimization.
-
To the crude 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture in an ice bath.
-
If a precipitate forms, collect it by filtration. If not, carefully adjust the pH to approximately 2-3 with a base (e.g., concentrated NaOH) while cooling to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to afford this compound.
References
- Chemistry of Amides. (2024, September 30). In Chemistry LibreTexts.
- Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. (n.d.).
- This compound | C7H3ClF3NO2 | CID 2821908 - PubChem. (n.d.).
- This compound | CAS 80194-68-9. (n.d.).
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - MDPI. (2020, December 1).
- Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. (n.d.).
- This compound, 97%, Thermo Scientific Chemicals. (n.d.).
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.).
- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF - Scribd. (n.d.).
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem. (n.d.).
- Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC - NIH. (n.d.).
- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents. (n.d.).
- Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents. (n.d.).
- Crystal structure of this compound, C7H3ClF3NO2. (2024, November 4).
- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL. (2022, April 22).
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).
- Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (n.d.).
- The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. (2025, August 6).
- This compound (C007B-092489). (n.d.).
- Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
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Technical Support Center: Overcoming Purification Challenges for Halogenated Pyridine Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with halogenated pyridine compounds. As a cornerstone in pharmaceuticals, agrochemicals, and material science, the purity of these compounds is paramount.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently encountered purification issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions in a direct question-and-answer format, providing concise explanations and immediate guidance.
Q1: Why do my halogenated pyridine compounds show significant peak tailing in reverse-phase HPLC?
A: Peak tailing is a frequent issue with pyridine derivatives, primarily due to the basic nitrogen atom in the pyridine ring interacting strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[4] This interaction leads to multiple retention mechanisms, causing the peak to tail. For halogenated pyridines, the electron-withdrawing nature of the halogen can influence the pKa of the pyridine nitrogen, but the basic character is often retained.
Q2: I'm observing co-elution of my target compound with an impurity. How can I improve chromatographic separation?
A: Improving separation requires altering the selectivity of your chromatographic system. Consider these strategies:
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can modify the ionization state of your halogenated pyridine or the impurities, which can significantly impact their retention and selectivity.[4]
-
Change Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase like phenyl, cyano, or a polar-embedded phase can offer alternative interaction mechanisms, leading to better separation.[4]
-
Solvent System Optimization: Systematically screen different solvent systems to find the optimal mobile phase for your specific separation.[5]
Q3: My purified halogenated pyridine is discolored (yellow or brown). What is the likely cause and how can I fix it?
A: Discoloration often indicates the presence of impurities or degradation products.[6] Purification by distillation, potentially after treatment with an oxidizing agent like potassium permanganate (KMnO₄), can often yield a colorless product.[6]
Q4: How should I store purified, anhydrous halogenated pyridines?
A: Anhydrous pyridine and its derivatives should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light, which can cause degradation.[6]
Q5: Can I use crystallization to purify my halogenated pyridine compound?
A: Yes, crystallization is a powerful technique for obtaining high-purity solid compounds.[7] The success of this method is highly dependent on the selection of an appropriate solvent or solvent system, which often requires experimental screening.[7]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific purification challenges, grounded in scientific principles.
Issue 1: Persistent Peak Tailing in Chromatography
Symptoms: Chromatographic peaks for your halogenated pyridine are asymmetrical with a pronounced trailing edge.
Causality: The basic nitrogen of the pyridine ring interacts with acidic silanol groups on the silica stationary phase. This secondary interaction is stronger than the primary hydrophobic interaction, leading to a portion of the analyte being retained longer, causing the peak to tail.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Experimental Protocol: Reducing Peak Tailing
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small amount of triethylamine (TEA) (0.1-1%) to your mobile phase.[5] TEA will preferentially interact with the active silanol sites, masking them from your halogenated pyridine.[5]
-
pH Adjustment: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic pyridine. However, be mindful of the stability of your compound and column at low pH.
-
-
Alternative Stationary Phases:
Issue 2: Dehalogenation During Purification
Symptoms: Loss of the halogen atom from your pyridine compound, confirmed by mass spectrometry or NMR, during purification.
Causality: Dehalogenation can occur under certain conditions, particularly with more reactive halogens (I > Br > Cl > F). This can be catalyzed by certain metals, bases, or even light, and may be more prevalent at elevated temperatures. Some purification methods can inadvertently promote this degradation. For instance, catalytic reduction can occur under certain conditions.[8]
Troubleshooting Strategies:
| Purification Step | Potential Cause of Dehalogenation | Recommended Action |
| Chromatography | Active sites on silica or alumina; prolonged exposure to certain mobile phases. | Use deactivated (end-capped) silica gel.[5] Work at lower temperatures if possible. |
| Distillation | High temperatures. | Use vacuum distillation to lower the boiling point. |
| Work-up | Presence of reducing agents or certain metal contaminants. | Ensure all reagents and solvents are pure. Consider adding a radical scavenger if free-radical-mediated dehalogenation is suspected. |
Issue 3: Difficulty with Crystallization
Symptoms: The halogenated pyridine compound fails to crystallize from solution, oils out, or forms an impure solid.
Causality: Successful crystallization depends on the compound's solubility profile in the chosen solvent system. The solution must be supersaturated for crystals to form. Impurities can also inhibit crystal growth or co-crystallize with the product.[9][10]
Troubleshooting Crystallization:
Caption: Decision tree for troubleshooting crystallization.
Experimental Protocol: Systematic Solvent Screening for Recrystallization
-
Solubility Testing: In small test tubes, test the solubility of your crude halogenated pyridine in a range of solvents (e.g., hexanes, ethyl acetate, ethanol, water) at room temperature and upon heating.
-
Ideal Solvent Profile: An ideal solvent will dissolve the compound when hot but not at room temperature.[10]
-
Anti-Solvent Method: If a single ideal solvent cannot be found, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a miscible "anti-solvent" (in which it is insoluble) until turbidity persists. Then, heat to redissolve and cool slowly.[11]
Part 3: Purity Assessment
Accurate assessment of purity is critical. A combination of analytical techniques should be employed.
| Analytical Technique | Information Provided | Considerations for Halogenated Pyridines |
| NMR Spectroscopy | Structural confirmation and purity assessment. | ¹H, ¹³C, and halogen-specific NMR (e.g., ¹⁹F) are invaluable for confirming the presence and position of the halogen.[7] |
| LC-MS | Purity and molecular weight confirmation.[7] | Can help identify dehalogenated byproducts or other impurities. |
| Gas Chromatography (GC) | Purity of volatile compounds.[6][12] | Useful for analyzing volatile halogenated pyridines and their isomers.[6] |
| Melting Point | Indication of purity for solid compounds. | A sharp melting point close to the literature value suggests high purity.[10] |
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Overcoming challenges in the purification of pyridine compounds - Benchchem. (URL: )
- Technical Support Center: Purification of Pyridin-4-ol Deriv
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds - Benchchem. (URL: )
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (URL: [Link])
- CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google P
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: [Link])
- What is best method to remove pyridine from a reaction mixture?
- Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF - ResearchG
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv. (URL: [Link])
- Selective halogenation of pyridines and diazines via unconventional intermedi
- Recrystallization - Chemistry LibreTexts. (URL: [Link])
- Recrystalliz
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: [Link])
- Troubleshooting common issues in pyridine synthesis - Benchchem. (URL: )
- Recrystallization and Melting Point Analysis - YouTube. (URL: [Link])
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Technical Support Center: Optimizing Reaction Conditions for Derivatives of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the derivatization of this compound.
The unique structure of this compound, featuring a pyridine ring with chloro, trifluoromethyl, and carboxylic acid functional groups, makes it a valuable building block in the creation of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries.[2] However, its electronic properties can present specific challenges in achieving optimal reaction conditions. This guide will provide the causal explanations behind experimental choices to empower you to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am experiencing low yields when trying to form an amide derivative from this compound and a primary/secondary amine. What are the likely causes and how can I improve the yield?
Answer: Low yields in amide coupling are a frequent challenge and can stem from several factors, primarily related to the activation of the carboxylic acid and the reactivity of the amine. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3]
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more electrophilic species to readily react with the amine.
-
Solution 1: Carbodiimide Coupling Agents: Utilize common carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. For improved efficiency and to suppress side reactions, it is often beneficial to use additives.[4]
-
Protocol: Dissolve the carboxylic acid (1 equivalent) in an aprotic solvent like DMF or DCM. Add N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and EDC (1.2 equivalents). Stir at room temperature for 15-60 minutes to pre-activate the acid before adding the amine (1.2 equivalents).[3]
-
-
Solution 2: Uronium/Aminium or Phosphonium Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for amide bond formation, especially with sterically hindered substrates.[5]
-
Protocol: In a suitable solvent like DMF, combine the carboxylic acid (1 equivalent), HATU (1.1 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir for a few minutes before adding the amine (1.2 equivalents).[5]
-
-
-
Steric Hindrance: The substituents on both the pyridine ring and the amine can sterically hinder the reaction.
-
Reaction Conditions: Temperature and reaction time can significantly impact yield.
Issue 2: Difficulty in Ester Formation (Esterification)
Question: I am struggling with the esterification of this compound with an alcohol. What methods are most effective?
Answer: Standard Fischer esterification (acid-catalyzed reaction with an alcohol) can be sluggish with this substrate due to the electron-withdrawing nature of the pyridine ring and its substituents. More robust methods are generally required.
Potential Causes & Solutions:
-
Low Reactivity of the Carboxylic Acid: The electronic properties of the starting material can decrease the nucleophilicity of the carbonyl oxygen, hindering protonation in acid-catalyzed esterification.
-
Solution 1: Conversion to Acid Chloride: This is a highly reliable method. The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acid chloride is much more reactive and will readily react with the alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct.[6]
-
Protocol:
-
Carefully add thionyl chloride (1.2-1.5 equivalents) to the carboxylic acid, optionally in a solvent like DCM or toluene. Heat the mixture at reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., DCM) and add the alcohol (1.1 equivalents) and pyridine (1.2 equivalents) at 0 °C, then allow to warm to room temperature.
-
-
-
Solution 2: Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid for reaction with an alcohol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) is often crucial for efficient esterification.
-
Issue 3: Unwanted Side Reactions
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I mitigate them?
Answer: The structure of this compound presents a few potential avenues for side reactions.
Potential Side Reactions & Mitigation Strategies:
-
Hydrolysis of the Product: Amide and ester derivatives can hydrolyze back to the carboxylic acid, especially under acidic or basic conditions with prolonged heating.[7][8]
-
Mitigation: Use anhydrous solvents and reagents. During workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
-
Racemization (for chiral amines/alcohols): In amide coupling, the use of some activating agents, particularly carbodiimides without additives, can lead to racemization of chiral centers adjacent to the carbonyl group.[4]
-
Mitigation: Additives like HOBt or NHS are known to suppress racemization when used with carbodiimides. Alternatively, phosphonium and aminium reagents like HATU are generally better at preserving stereochemical integrity.[4]
-
-
Reaction at the Pyridine Nitrogen: While less common under standard derivatization conditions, the pyridine nitrogen is basic and can potentially be alkylated or acylated, especially with highly reactive electrophiles.
-
Mitigation: This is generally not a major concern during amide or ester formation from the carboxylic acid. However, if using highly reactive reagents, careful control of stoichiometry and temperature is advised.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for derivatization reactions of this compound?
A1: The choice of solvent is critical for reaction success.
-
For Amide Coupling: Aprotic polar solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are most commonly used.[3]
-
For Esterification (via acid chloride): Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.
-
It is crucial to use anhydrous solvents to prevent hydrolysis of activated intermediates or the final product.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common and effective techniques.
-
TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more definitive information, confirming the mass of the desired product and helping to identify any major byproducts.
Q3: What are the best practices for purifying the final derivatives?
A3: Purification strategies will depend on the properties of the synthesized derivative.
-
Extraction: A standard aqueous workup is often the first step. This typically involves washing the organic layer with a mild acid (e.g., 5% HCl), a mild base (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials and coupling reagents.[3]
-
Column Chromatography: This is the most common method for obtaining highly pure material. The choice of silica gel and the eluent system will depend on the polarity of your compound.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Q4: Can the trifluoromethyl group or the chloro substituent interfere with the reaction?
A4: Both the trifluoromethyl and chloro groups are strong electron-withdrawing groups. This has two main effects:
-
Increased Acidity: They increase the acidity of the carboxylic acid.
-
Decreased Nucleophilicity of the Pyridine Ring: They deactivate the pyridine ring towards electrophilic substitution. For the derivatization of the carboxylic acid group, these substituents generally do not directly interfere but rather influence the reactivity of the starting material, as discussed in the troubleshooting sections. They are typically stable under most standard coupling and esterification conditions. The presence of these groups can enhance properties like lipophilicity and metabolic stability in the final molecule, which is often desirable in drug discovery.[2]
Q5: Are there any specific safety precautions I should take when working with derivatives of this compound?
A5: Standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents used in your synthesis for specific hazard information.[9] Reagents like thionyl chloride and phosgene are highly toxic and corrosive and require special handling.[10]
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key decision-making processes and reaction pathways.
Caption: Decision workflow for amide coupling.
Caption: Key pathways for esterification.
Quantitative Data Summary
The following table provides a general overview of reaction conditions for common derivatization methods. Note that optimal conditions will vary depending on the specific substrates used.
| Reaction Type | Reagents & Additives | Base | Typical Solvent | Temp (°C) | Time (h) |
| Amide Coupling | EDC, NHS/HOBt | None or mild base | DCM, DMF | 20-25 | 2-12 |
| HATU | DIPEA | DMF | 20-25 | 1-4 | |
| SOCl₂, then amine | Pyridine/TEA | DCM, THF | 0 to 25 | 1-6 | |
| Esterification | SOCl₂, then alcohol | Pyridine | DCM, THF | 0 to 25 | 2-8 |
| EDC, DMAP | None | DCM | 20-25 | 4-16 |
References
- Ujita, M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 169–176.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary).
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- ResearchGate. (n.d.). Pyridine Side-Chain Carboxylic Acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-143.
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides.
- Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4513-4518.
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- PubChem. (n.d.). This compound.
- Chem-Space. (n.d.). This compound.
- PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 772(2), 239-249.
- ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
- Georganics. (2016). 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheet.
- ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with....
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
- Cambridge Crystallographic Data Centre. (2024). Crystal structure of this compound, C7H3ClF3NO2.
- Wikipedia. (n.d.). Phosgene.
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stability issues of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in aqueous solutions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions during experimental workflows. The information herein is synthesized from established chemical principles and data from structurally related compounds to provide a scientifically grounded resource.
Introduction to the Stability Profile
This compound is a complex heterocyclic compound with multiple functional groups that influence its stability in aqueous environments. The electron-withdrawing nature of the chloro and trifluoromethyl substituents, combined with the carboxyl group at the 2-position of the pyridine ring, creates a unique reactivity profile. Users may encounter degradation of the compound, leading to variability in experimental results. This guide will address the primary modes of degradation: hydrolysis, decarboxylation, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in aqueous solutions?
A1: Based on its chemical structure, the three primary degradation pathways are:
-
Hydrolysis: The displacement of the chlorine atom at the 3-position by a hydroxyl group.
-
Decarboxylation: The loss of the carboxylic acid group at the 2-position as carbon dioxide.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
Q2: How does pH affect the stability of the compound in my aqueous stock solutions?
A2: The pH of your aqueous solution is a critical factor.[1][2][3][4]
-
Acidic Conditions (pH < 4): May promote hydrolysis of the chloro group. The protonated pyridine ring can also influence the rate of decarboxylation.[5]
-
Neutral Conditions (pH 6-8): Generally, the compound will be more stable. However, gradual hydrolysis and decarboxylation can still occur over time, especially with elevated temperatures.
-
Basic Conditions (pH > 8): Can accelerate the hydrolysis of the chloro group. The deprotonated carboxylate form may have a different decarboxylation rate compared to the protonated form.[6]
Q3: I'm observing a loss of my compound in solution even when stored in the dark. What could be the cause?
A3: If photodegradation is ruled out, the most likely causes are hydrolysis and/or thermal decarboxylation. Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, a process that can be accelerated by heat.[5][6][7][8][9] Both electron-withdrawing and electron-releasing substituents at the 3-position of picolinic acid have been shown to accelerate decarboxylation.[6][7]
Q4: Can I autoclave my solutions containing this compound?
A4: Autoclaving is not recommended . The high temperatures and pressures will significantly accelerate both hydrolysis of the chloro group and decarboxylation of the carboxylic acid.
Q5: What are the expected degradation products I might see in my analysis?
A5: Depending on the degradation pathway, you may observe the following:
-
From Hydrolysis: 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid.
-
From Decarboxylation: 3-chloro-5-(trifluoromethyl)pyridine.
-
From Photodegradation: A complex mixture of products, potentially including hydroxylated and dehalogenated species.[10]
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating stability issues with this compound in your experiments.
Issue 1: Inconsistent results or loss of compound activity over time.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Degradation in Stock Solution | 1. Prepare a fresh stock solution in a suitable solvent (see Q1 in FAQs). 2. Analyze the aged stock solution by HPLC or LC-MS to identify degradation products.[11] 3. Compare the performance of the fresh versus aged stock solution in your assay. | - Prepare fresh stock solutions for each experiment. - If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. - Use a buffered aqueous solution at a slightly acidic to neutral pH (e.g., pH 5-7) for short-term storage. |
| Degradation During Experiment | 1. Evaluate the pH, temperature, and light exposure of your experimental setup. 2. Run a time-course experiment to determine the rate of degradation under your specific experimental conditions. | - Minimize the duration of experiments at elevated temperatures. - Protect solutions from light by using amber vials or covering glassware with aluminum foil. - Maintain a consistent and appropriate pH throughout the experiment. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Hydrolysis Product | 1. The hydrolysis product, 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid, will be more polar. Expect an earlier elution time in reverse-phase HPLC. 2. Confirm the identity by LC-MS (look for a mass corresponding to the replacement of Cl with OH). | - Use anhydrous solvents for preparing stock solutions if possible. - Prepare aqueous solutions immediately before use. - Avoid high pH buffers. |
| Decarboxylation Product | 1. The decarboxylation product, 3-chloro-5-(trifluoromethyl)pyridine, will be less polar. Expect a later elution time in reverse-phase HPLC. 2. Confirm the identity by LC-MS (look for a mass corresponding to the loss of CO2). | - Avoid elevated temperatures. - Be mindful that both acidic and basic conditions can influence decarboxylation rates of substituted picolinic acids.[5][7] |
| Photodegradation Products | 1. Photodegradation can lead to multiple, often complex, product peaks.[10] 2. Compare chromatograms from experiments conducted in the dark versus those exposed to light. | - Work under yellow light or in a dark room. - Use amber-colored labware. - Wrap clear containers in aluminum foil. |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability
-
Solution Preparation: Prepare a series of buffered aqueous solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a constant ionic strength.
-
Incubation: Add a known concentration of this compound to each buffered solution. Incubate aliquots at a controlled temperature (e.g., 25°C and 40°C) in the dark.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each solution.
-
Quenching and Analysis: Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or acidifying if necessary. Analyze the concentration of the parent compound and any degradation products by a validated HPLC method.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH and temperature condition to determine the degradation kinetics.
Protocol 2: Assessment of Photostability
-
Solution Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water mixture) in a quartz or borosilicate glass container.
-
Light Exposure: Expose the solution to a controlled light source (e.g., a UV lamp at a specific wavelength or a broad-spectrum light source). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Time-Point Analysis: At various time points, withdraw aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation.
-
Data Analysis: Compare the degradation in the light-exposed sample to the control to isolate the effect of light.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways.
Caption: Factors influencing degradation.
Summary of Stability Considerations
| Factor | Effect on Stability | Recommendations |
| pH | Highly influential on both hydrolysis and decarboxylation rates. | Maintain solutions at a slightly acidic to neutral pH (5-7) for short-term use. Avoid strongly acidic or basic conditions. |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions at low temperatures (-20°C or below). Avoid heating solutions. |
| Light | Can induce photodegradation. | Protect solutions from light, especially UV radiation. Use amber vials and work in low-light conditions. |
| Solution Age | Degradation is time-dependent. | Prepare aqueous solutions fresh and use them promptly. |
References
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Ingenta Connect. [Link]
- Ashworth, M. R. F., et al. (1958). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed). [Link]
- Sato, K., et al. (2007).
- Papadaki, M., et al. (2016).
- Anwar, S., et al. (2009). Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. PubMed. [Link]
- Jia, A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
- O'Neill, A. T., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega. [Link]
- Nambo, M., et al. (2022).
- Jeschke, P. (2018). The importance of trifluoromethyl pyridines in crop protection. PubMed. [Link]
- Rajagopalan, N., et al. (2016). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.
- Frei, A., et al. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science. [Link]
- Zhang, Z., et al. (2020). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. [Link]
- Copelli, S., et al. (2022). Influence of pH on the Kinetics of Hydrolysis Reactions: The Case of Epichlorohydrin and Glycidol.
- PubChem. This compound. PubChem. [Link]
- Copelli, S., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Publishing. [Link]
- Wang, D., et al. (2024).
- Chen, S., et al. (2020). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. MDPI. [Link]
- Quora. Why does the pH fall during hydrolysis?. Quora. [Link]
- Abdel-Moety, E. M., et al. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. [Link]
- Kong, X.-Y., et al. (2024). Crystal structure of this compound, C7H3ClF3NO2. De Gruyter. [Link]
- den Hertog, H. J., & van der Plas, H. C. (1964). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.
- Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
- Gailus, N., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
- Poulsen, M. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Bobde, Y., et al. (2022). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Molecules. [Link]
Sources
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Technical Support Center: A Guide to Troubleshooting Poor Resolution in HPLC Analysis of Pyridine Carboxylic Acids
Welcome to the technical support center dedicated to resolving the common challenges associated with the High-Performance Liquid Chromatography (HPLC) analysis of pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving optimal separation for these compounds. Here, we will delve into the fundamental principles governing their chromatographic behavior and provide practical, in-depth solutions to common problems in a direct question-and-answer format.
Fundamental Principles: The Challenge of Pyridine Carboxylic Acids
Pyridine carboxylic acids, including their various isomers (e.g., picolinic, nicotinic, and isonicotinic acids), present a unique set of challenges in HPLC.[1][2] Their structures, which feature both a basic pyridine ring and an acidic carboxylic acid group, make them polar, ionizable, and zwitterionic.[1] This dual nature means that their retention and selectivity are highly sensitive to the mobile phase pH.[3][4] The subtle differences in the positions of the carboxylic acid group among isomers result in very similar physicochemical properties, making their separation a difficult task that requires highly selective chromatographic conditions.
The key to successful separation lies in understanding and manipulating the ionization state of both the analyte and the stationary phase. The pKa of the carboxylic acid group and the pyridine ring are critical parameters in this regard.
| Compound | Common Name | Approximate pKa (Carboxylic Acid) | Approximate pKa (Pyridine Ring) |
| Pyridine-2-carboxylic acid | Picolinic Acid | ~1.0 | ~5.2 |
| Pyridine-3-carboxylic acid | Nicotinic Acid (Niacin) | ~4.8 | ~2.1 |
| Pyridine-4-carboxylic acid | Isonicotinic Acid | ~4.9 | ~1.7 |
| Pyridine-2,3-dicarboxylic acid | Quinolinic Acid | pKa1 ≈ 2.43, pKa2 ≈ 4.76 | - |
Note: pKa values can vary slightly depending on the experimental conditions. The table presents generally accepted aqueous pKa values.[5][6]
As the mobile phase pH changes, the degree of ionization of the carboxylic acid and the pyridine ring will change, altering the molecule's overall polarity and its interaction with the stationary phase.[7] This is the primary tool for manipulating retention and achieving resolution.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your HPLC analysis of pyridine carboxylic acids.
Q1: Why are all my peaks broad and tailing?
Broad and tailing peaks are often a sign of undesirable secondary interactions between the analytes and the stationary phase, or a mismatch between the sample solvent and the mobile phase.
Answer:
-
Secondary Silanol Interactions: Pyridine carboxylic acids, with their basic pyridine ring, are prone to strong interactions with acidic residual silanol groups on the surface of traditional silica-based C18 columns.[8] This is a common cause of peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10]
-
Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[11]
-
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad peaks.
Q2: I have poor resolution between my isomers. How can I improve their separation?
Poor resolution is a common problem when analyzing isomers of pyridine carboxylic acids due to their similar properties.[12]
Answer:
Improving resolution requires a systematic approach to optimizing your chromatographic conditions.
-
Mobile Phase pH Adjustment: The most powerful tool for manipulating the selectivity of pyridine carboxylic acids is the mobile phase pH.[3][13]
-
Explanation: By adjusting the pH, you can alter the ionization state of the carboxylic acid and pyridine functional groups. Since the pKa values of the isomers differ, changing the pH will have a differential effect on their net charge and hydrophobicity, thus influencing their retention times and potentially increasing their separation.[7]
-
Actionable Step: Perform a pH scouting study. Prepare mobile phases with buffered aqueous components at different pH values (e.g., from pH 2.5 to 5.5). It is crucial to operate at a pH that is at least one unit away from the pKa of the analytes to ensure reproducible retention times.[13]
-
-
Stationary Phase Selection: A standard C18 column may not provide sufficient selectivity.
-
Solution: Consider using a mixed-mode column that combines reversed-phase and ion-exchange properties.[1][2] These columns can exploit the subtle differences in both the hydrophobic and ionic characteristics of the isomers, leading to enhanced resolution.[1] Phenyl columns can also be a good choice as they offer alternative selectivity through pi-pi interactions with the pyridine ring.[9]
-
-
Organic Modifier: The type and concentration of the organic solvent in the mobile phase can also affect selectivity.
-
Actionable Step: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the interactions with the stationary phase and improve separation. Also, optimizing the gradient slope in a gradient elution method can significantly impact resolution.
-
Q3: My retention times are drifting and not reproducible. What is causing this?
Shifting retention times can make peak identification and quantification unreliable.[8] The most common culprits are related to the mobile phase and column equilibration.
Answer:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analysis.[8] This is especially true when using buffered mobile phases or running gradient methods.
-
Solution: Ensure that you flush the column with at least 10-20 column volumes of the initial mobile phase before your first injection.[14]
-
-
Poorly Buffered Mobile Phase: If the mobile phase pH is not properly controlled, small variations can lead to significant changes in the ionization state of the pyridine carboxylic acids, causing retention time drift.[12] This is particularly problematic if the mobile phase pH is close to the pKa of one of your analytes.[4]
-
Solution: Always use a buffer in your aqueous mobile phase. The buffer concentration should be sufficient to resist pH changes (typically 10-25 mM). Ensure the chosen buffer has a pKa within one pH unit of your desired mobile phase pH for optimal buffering capacity.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and the kinetics of partitioning, leading to shifts in retention time.[14]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout your analysis.[8]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting poor resolution.
Caption: Interplay of key parameters in HPLC method development.
By understanding the unique chemical nature of pyridine carboxylic acids and systematically addressing the common chromatographic challenges, you can develop robust and reliable HPLC methods for their accurate analysis.
References
- Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- SIELC Technologies.
- Veeprho. (2025, February 1).
- SciSpace. (2015, February 24).
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- HPLC Troubleshooting Guide.
- Axion Labs. HPLC problems with very polar molecules.
- Moravek.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- PubMed. (2001, October 15). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
- Agilent.
- Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- IMTAKT.
- ResearchGate. pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
- Benchchem.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- SIELC Technologies.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- alwsci. (2025, November 18).
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- PubMed. (1999, October 29). Non-suppressed conductivity and indirect UV detection of carboxylic acids in environmental samples by ion-exclusion chromatography using 2,6-pyridinedicarboxylic acidic eluent.
- ResearchGate. (2025, August 10).
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. veeprho.com [veeprho.com]
- 4. moravek.com [moravek.com]
- 5. jinjingchemical.com [jinjingchemical.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Minimizing Phytotoxic Effects of Fluopyram Application in Vineyards
This technical support guide is designed for researchers, scientists, and viticulturists to understand and mitigate the potential phytotoxic effects associated with the use of fluopyram-containing fungicides in vineyards. Our goal is to provide a comprehensive resource that combines in-depth scientific knowledge with practical, field-proven insights to ensure the effective and safe use of this important disease management tool.
Introduction: The Duality of Fluopyram in Viticulture
Fluopyram is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, valued for its efficacy against a range of fungal pathogens in vineyards, including powdery mildew and Botrytis cinerea.[1][2][3][4] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme (complex II) in the mitochondrial respiratory chain of fungal cells, which disrupts ATP production and ultimately leads to fungal cell death.[1][2][5] While highly effective, field observations have revealed instances of phytotoxicity in grapevines (Vitis vinifera), characterized by herbicide-like symptoms.
Crucially, research has demonstrated that these phytotoxic effects are not directly caused by the fluopyram molecule itself, but rather by one of its metabolites: 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) .[1][2][5][6][7] PCA has been shown to induce auxin-like responses in grapevines, leading to growth distortions.[1][2][5][6] This guide will focus on understanding the mechanisms behind PCA-induced phytotoxicity and provide actionable strategies to minimize its occurrence.
Troubleshooting Guide: Diagnosing and Addressing Fluopyram-Related Phytotoxicity
Unexpected symptoms in the vineyard following a fungicide application can be alarming. This section provides a structured approach to diagnosing potential fluopyram-related phytotoxicity and outlines corrective actions.
Table 1: Symptomology and Corrective Actions
| Symptom | Potential Cause & Explanation | Recommended Action & Rationale |
| Leaf Epinasty and Distortion: Downward curling or twisting of young leaves, sometimes resembling a "jellyfish" shape.[8] | PCA-Induced Auxin-like Effects: The fluopyram metabolite, PCA, mimics the action of auxin herbicides, leading to abnormal cell elongation and leaf deformation.[1][2][5][6] This is the most prominent symptom of fluopyram-related phytotoxicity in grapevines. | 1. Confirm the Source: Review spray records to confirm the timing and dosage of fluopyram applications. 2. Soil and Tissue Analysis: If symptoms are severe and persistent, consider soil and/or tissue analysis for PCA residues to confirm the diagnosis. 3. Supportive Care: Provide optimal growing conditions (irrigation, nutrition) to help vines recover. Avoid additional stressors. 4. Cease Fluopyram Application: Discontinue the use of fluopyram-containing products for the remainder of the season if severe symptoms are observed. |
| Impaired Berry Development: Flower hoods may not detach properly from the receptacle, leading to poor fruit set and reduced yield.[1][2][5][6][8] | Disruption of Hormonal Balance: The auxin-like activity of PCA can interfere with the delicate hormonal signals required for normal flower and berry development. | 1. Monitor Fruit Set: Carefully assess fruit set in affected blocks. 2. Adjust Crop Load: If fruit set is significantly impacted, consider adjusting the crop load on affected vines to balance vegetative and reproductive growth. 3. Document for Future Planning: Record the extent of the damage to inform future fungicide program decisions. |
| Stunted Shoot Growth and Reduced Vigor | Systemic Effects of PCA: The accumulation of PCA in the plant can lead to a general reduction in growth and vigor. | 1. Assess Vine Vigor: Compare the growth of affected vines to untreated or less-affected areas. 2. Promote Root Health: Ensure adequate soil moisture and aeration to support a healthy root system, which can aid in recovery. 3. Consider Biostimulants: The application of biostimulants may help to alleviate stress and promote new growth, though research on their efficacy in this specific context is limited. |
| Root Growth Anomalies | Soil Accumulation of PCA: Fluopyram can be persistent in some soil types, and its degradation to PCA can occur in the soil.[1][7] This can lead to the uptake of PCA by the roots, causing abnormalities. | 1. Soil Management: Promote good soil drainage and microbial activity to encourage the degradation of fluopyram and PCA. 2. Avoid Replanting in High-Risk Areas: In cases of severe and persistent soil contamination, avoid replanting sensitive grape varieties until residue levels have declined. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for suspected fluopyram phytotoxicity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of fluopyram in vineyards and the minimization of phytotoxic effects.
Q1: What are the primary factors that increase the risk of fluopyram-related phytotoxicity?
A1: The primary risk factor is the accumulation of the phytotoxic metabolite, PCA. Several factors can contribute to this:
-
High Application Rates and Frequency: Repeated applications at high doses, especially during seasons with high disease pressure, can lead to a greater accumulation of fluopyram and subsequently PCA.[5][6]
-
Environmental Conditions: Rainy seasons can increase disease pressure, leading to more frequent fungicide applications.[8] Soil moisture and temperature can also influence the rate of fluopyram degradation to PCA.
-
Soil Characteristics: Soil type, organic matter content, and pH can affect the persistence and degradation pathways of fluopyram.[7][9] For example, fluopyram has been shown to have a longer half-life in some soil types, potentially increasing the window for PCA formation.
Q2: When is the most critical time to avoid high-dose fluopyram applications?
A2: While fluopyram can be applied at various stages, caution should be exercised during periods of rapid vegetative growth (e.g., pre-bloom to early fruit development), as young, developing tissues are often more susceptible to hormonal disruptions.[10] Research suggests that applications at the end of bloom may be effective for disease control while potentially minimizing risks to early fruit development.[11]
Q3: Are there specific tank-mix partners that should be avoided with fluopyram?
A3: While specific antagonistic tank-mix partners that directly increase PCA formation are not well-documented, general best practices for tank mixing should be followed to avoid phytotoxicity.[11][12]
-
Read the Label: Always consult the product label for any known incompatibilities.
-
Jar Test: Before mixing in the spray tank, perform a jar test to check for physical compatibility.
-
Avoid Complex Mixes: The more products in a tank mix, the higher the risk of unforeseen interactions.
-
Water Quality: Be mindful of water quality (pH, hardness), as it can affect the stability and efficacy of some pesticides.
Q4: Can I prevent the formation of PCA in the soil?
A4: While you cannot completely prevent the degradation of fluopyram to PCA, you can promote a healthy soil environment that encourages the further breakdown of PCA. This includes:
-
Promoting Microbial Activity: A healthy, active soil microbial community can contribute to the degradation of pesticide residues.[13][14] Practices that enhance soil health, such as cover cropping and adding organic matter, may be beneficial.
-
Ensuring Good Drainage: Well-drained soils can help prevent the waterlogged conditions that may alter microbial activity and pesticide degradation pathways.
Q5: What are the long-term effects of PCA-induced phytotoxicity on vine health?
A5: The long-term effects depend on the severity of the initial injury. Mild, transient symptoms may have little to no long-term impact. However, severe cases that result in significant yield loss, reduced vegetative growth, and root damage can weaken the vine and make it more susceptible to other stresses in subsequent seasons.
Experimental Protocol: Evaluating a Mitigation Strategy for Fluopyram-Induced Phytotoxicity
This protocol provides a framework for researchers to evaluate the efficacy of a potential mitigation strategy (e.g., a biostimulant application) in reducing the phytotoxic effects of fluopyram.
Objective:
To determine if the application of a test biostimulant can reduce the severity of PCA-induced phytotoxicity symptoms in Vitis vinifera following the application of fluopyram.
Materials and Methods:
-
Plant Material: Potted, one-year-old grapevines (Vitis vinifera cv. 'Chardonnay' or another sensitive variety).
-
Treatments:
-
T1: Control (water spray only)
-
T2: Fluopyram application (at a high-risk rate, e.g., 2x the label rate, to induce symptoms)
-
T3: Fluopyram application (as in T2) + Test Biostimulant (applied according to manufacturer's recommendations)
-
T4: Test Biostimulant only
-
-
Experimental Design: Randomized complete block design with 5 replicates per treatment.
-
Procedure:
-
Acclimatize potted vines in a greenhouse or controlled environment for two weeks.
-
Apply the Test Biostimulant (T3 and T4) at the appropriate timing relative to the fluopyram application (e.g., 24 hours prior).
-
Apply fluopyram (T2 and T3) to the foliage until runoff.
-
Maintain vines under optimal growing conditions for the duration of the experiment (e.g., 4-6 weeks).
-
-
Data Collection:
-
Phytotoxicity Assessment: At 7, 14, 21, and 28 days after treatment, visually assess and score phytotoxicity symptoms (leaf epinasty, stunting) on a scale of 0-5 (0 = no symptoms, 5 = severe symptoms).
-
Growth Measurements: At the end of the experiment, measure shoot length, leaf area, and root biomass.
-
Photosynthetic Efficiency: Measure chlorophyll fluorescence (Fv/Fm) at weekly intervals to assess plant stress.
-
-
Statistical Analysis: Analyze data using ANOVA to determine significant differences between treatments.
Experimental Workflow Diagram
Caption: Workflow for evaluating a phytotoxicity mitigation strategy.
Conclusion and Best Practices
Minimizing the phytotoxic effects of fluopyram in vineyards hinges on understanding the role of its metabolite, PCA, and adopting practices that limit its formation and accumulation. The following best practices are recommended:
-
Adhere to Label Rates and Timings: Avoid excessive application rates and frequencies.
-
Integrated Pest Management (IPM): Utilize IPM strategies to reduce overall reliance on fungicides. This includes canopy management to improve air circulation and reduce disease pressure.
-
Monitor Environmental Conditions: Be particularly cautious with fluopyram applications during cool, wet periods that favor both disease development and potentially slower degradation of residues.
-
Promote Soil Health: Healthy soils with active microbial populations may help to degrade fluopyram and PCA more effectively.
-
Scout Regularly: Early detection of phytotoxicity symptoms allows for timely intervention and adjustment of your spray program.
By following these guidelines, researchers and vineyard managers can continue to benefit from the excellent disease control provided by fluopyram while safeguarding the health and productivity of their vines.
References
- Bayer CropScience. (2009). Bayer CropScience unveils new fungicide chemistry: fluopyram. Farm Progress. [Link]
- Chemical Warehouse. Fluopyram - Active Ingredient Page. [Link]
- Fountaine, J. M., et al. (2010). Fluopyram: a new fungicide with a new mode of action. In Modern fungicides and antifungal compounds VI: proceedings of the 16th International Reinhardsbrunn Symposium, Friedrichroda, Germany, April 25-29, 2010 (pp. 55-62). DPG.
- Gougouva, M., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic Acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223–7231. [Link]
- Paszko, T., et al. (2021). Factors affecting fluopyram degradation coupled with time-dependent adsorption in soils and the effect of these processes on its accumulation and leaching in the soil profile. Chemosphere, 279, 130537. [Link]
- ResearchGate. (2019). Figure 2. Growth distortion symptoms on V. vinifera flowers and leaves.... [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2015). Public release summary on the evaluation of the new active fluopyram in the product luna privilege fungicide. [Link]
- Beyond Pesticides. (2015). Bayer Will Pay Fines for Fungicide Damage to Wine Crops. [Link]
- e-phy. Phytotoxicities - Grapevine. [Link]
- Zhang, M., et al. (2021). Study on environmental behaviour of fluopyram in different banana planting soil. Scientific Reports, 11(1), 15309. [Link]
- University of California IPM. Herbicide Injury on Grape. [Link]
- Zhang, Q., et al. (2014). Response of microbial community to a new fungicide fluopyram in the silty-loam agricultural soil. Ecotoxicology and Environmental Safety, 108, 231-237. [Link]
- Michigan State University Extension. (2018). Early season vineyard disease management. [Link]
- The Australian Wine Research Institute. Maintaining product performance in spray mixes. [Link]
- Greenbook.net. RISE. [Link]
- Vitale, S., et al. (2016). Baseline sensitivity and efficacy of fluopyram against Botrytis cinerea from table grape in Italy. Pest Management Science, 72(4), 797-804. [Link]
- Farm Progress. (2009). Bayer CropScience unveils new fungicide chemistry: fluopyram. [Link]
- Holland, L., & Guédot, C. (2020). Tank Mixing 101. University of Wisconsin-Madison Division of Extension. [Link]
- KC, A. N., et al. (2020). Effect of Fungicide Mobility and Application Timing on the Management of Grape Powdery Mildew. Plant Disease, 104(6), 1633-1640. [Link]
- Sun, H., et al. (2020). Response of microbial community to a new fungicide fluopyram in the silty-loam agricultural soil. Ecotoxicology and Environmental Safety, 191, 110224. [Link]
- YouTube. (2021). Sprayer Tank Mixing: Vineyard Efficiency and Economics Webinar Series. [Link]
- Minnesota Department of Agriculture. Fluopyram | New Active Ingredient Review. [Link]
- Farm Progress. (2009). Bayer CropScience unveils new fungicide chemistry: fluopyram. [Link]
Sources
- 1. endsdhi.com [endsdhi.com]
- 2. Grapevine - Phytotoxicities [ephytia.inra.fr]
- 3. Herbicide Injury on Grape / Home and Landscape / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors affecting fluopyram degradation coupled with time-dependent adsorption in soils and the effect of these processes on its accumulation and leaching in the soil profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on environmental behaviour of fluopyram in different banana planting soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apvma.gov.au [apvma.gov.au]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Avoiding Injury to Grapes From Off Target Herbicide Exposure | University of Maryland Extension [extension.umd.edu]
- 13. Response of microbial community to a new fungicide fluopyram in the silty-loam agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Photodegradation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathway of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid under UV light. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to ensure the success and integrity of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism for the UV degradation of this compound?
A1: Direct photolysis of this compound is anticipated to be challenging due to the high stability conferred by the trifluoromethyl group and the pyridine ring. The degradation is likely initiated by the generation of highly reactive species. The primary mechanism is expected to be an Advanced Oxidation Process (AOP), where UV light facilitates the formation of hydroxyl radicals (•OH) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring.[1][2]
Q2: What are the likely initial steps in the degradation pathway?
A2: The initial steps of degradation are hypothesized to involve:
-
Hydroxylation of the pyridine ring: The hydroxyl radical can attack the electron-rich pyridine ring, leading to the formation of hydroxylated intermediates.[3]
-
Decarboxylation: The carboxylic acid group can be lost as CO₂.
-
Dehalogenation: The chlorine atom may be cleaved from the pyridine ring.
-
Defluorination: The C-F bonds in the trifluoromethyl group are exceptionally strong, making defluorination a more challenging and likely slower step in the degradation process.[1]
Q3: What are the potential degradation byproducts I should be looking for?
A3: Based on studies of similar compounds, potential byproducts include:
-
Hydroxylated derivatives of the parent compound.
-
3-chloro-5-(trifluoromethyl)pyridine.
-
Pyridine-2-carboxylic acid derivatives with the trifluoromethyl group intact.
-
Ring-opened aliphatic compounds.
-
Inorganic ions such as chloride (Cl⁻) and fluoride (F⁻).
Q4: Is complete mineralization to CO₂, H₂O, and inorganic acids achievable?
A4: Complete mineralization is possible but may require prolonged UV exposure and optimized conditions, such as the continuous presence of a suitable oxidant. The stability of the trifluoromethyl group might lead to the accumulation of persistent fluorinated intermediates.[1]
Troubleshooting Guide
This section addresses common issues encountered during the photodegradation of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Degradation Efficiency | Insufficient generation of hydroxyl radicals. | 1. Increase Oxidant Concentration: Gradually increase the concentration of H₂O₂ or another oxidant. This provides more substrate for the generation of •OH radicals under UV irradiation. 2. Optimize pH: The efficiency of AOPs can be pH-dependent.[4] Conduct experiments at various pH levels (e.g., 3, 7, 9) to find the optimal condition for radical formation. 3. Increase UV Light Intensity: A higher photon flux can increase the rate of radical formation. Ensure your lamp is functioning correctly and is of an appropriate wavelength (e.g., 254 nm). |
| Inconsistent Degradation Rates | Fluctuations in experimental conditions. | 1. Maintain Constant Temperature: Use a temperature-controlled reaction vessel. Photochemical reaction rates are temperature-dependent. 2. Ensure Homogeneous Solution: Use a magnetic stirrer to ensure the uniform distribution of the substrate, oxidant, and any photocatalyst. 3. Monitor Lamp Output: UV lamp intensity can decrease over time. Periodically check the lamp's output or replace it as recommended by the manufacturer. |
| Difficulty Identifying Intermediates | Low concentration of intermediates or co-elution in chromatography. | 1. Time-Course Study: Collect samples at shorter time intervals during the initial phase of the reaction to capture transient intermediates. 2. Optimize Analytical Method: Adjust the mobile phase gradient, column temperature, or detector settings in your HPLC or GC-MS method to improve the separation and detection of potential byproducts. 3. Use a Derivatizing Agent: If intermediates are not readily detectable, consider using a derivatizing agent to enhance their visibility in GC-MS analysis. |
| Precipitate Formation | Polymerization of degradation products or reaction with buffer components. | 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to understand its composition. 2. Change the Solvent/Buffer: If a buffer is used, ensure it is photochemically inert. Phosphate buffers are generally a good choice. 3. Lower the Initial Concentration: High concentrations of the starting material can sometimes lead to the formation of insoluble polymeric byproducts. |
Experimental Protocols
Protocol 1: UV/H₂O₂ Degradation Experiment
This protocol outlines a standard procedure for studying the degradation of this compound using a UV/H₂O₂ system.
Materials:
-
This compound
-
Hydrogen peroxide (30%, analytical grade)
-
Ultrapure water
-
pH adjustment solutions (e.g., 0.1 M H₂SO₄, 0.1 M NaOH)
-
Quartz photoreactor
-
Low-pressure mercury UV lamp (emitting at 254 nm)
-
Magnetic stirrer and stir bar
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in ultrapure water.
-
Reaction Setup: In the quartz photoreactor, add a known volume of the stock solution and dilute with ultrapure water to the desired starting concentration (e.g., 10 mg/L).
-
pH Adjustment: Adjust the pH of the solution to the desired level using the pH adjustment solutions.
-
Add Oxidant: Add the required volume of H₂O₂ to achieve the desired concentration (e.g., 50 mg/L).
-
Initiate Reaction: Turn on the magnetic stirrer and the UV lamp to start the photodegradation reaction.
-
Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction in the collected samples by adding a small amount of a quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.
-
Analysis: Analyze the samples using a validated HPLC or GC-MS method to determine the concentration of the parent compound and identify degradation products.
Visualizations
Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathway of this compound under UV irradiation in the presence of an oxidant.
Experimental Workflow
Sources
Technical Support Center: Troubleshooting Peak Tailing for Acidic Compounds in Reverse-Phase Chromatography
Welcome to the technical support center for resolving peak tailing in reverse-phase chromatography, with a specific focus on acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating chromatographic challenge. Here, we will move beyond simple checklists to provide in-depth, cause-and-effect explanations and robust, field-proven protocols to restore your peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for acidic compounds?
A: Peak tailing is a form of peak asymmetry where the latter half of a chromatographic peak is drawn out, resembling a ramp rather than a symmetrical Gaussian shape.[1] This distortion is problematic because it can obscure the resolution of closely eluting compounds, lead to inaccurate peak integration, and compromise the quantitative accuracy and reproducibility of your analysis.[2][3]
For acidic compounds, peak tailing in reverse-phase chromatography is often a symptom of unwanted secondary interactions between the analyte and the stationary phase.[3][4] While the primary retention mechanism is hydrophobic interaction with the C18 or C8 chains, secondary ionic interactions can occur, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail".[4][5]
Q2: My acidic analyte is showing significant tailing. What is the most likely cause?
A: The most frequent culprit behind the peak tailing of acidic compounds is the interaction with residual silanol groups on the silica-based stationary phase.[3][6] Even with advanced manufacturing, a small population of these Si-OH groups remains on the silica surface.[7] At mobile phase pH values above their pKa (typically around 3.8-4.2), these silanol groups become deprotonated and negatively charged (SiO-).[6] If your acidic analyte is also ionized (in its conjugate base form), electrostatic repulsion can occur, but more complex interactions with surface-bound water layers and metal contaminants can also lead to peak shape distortion. More critically, non-ionized acidic analytes can engage in hydrogen bonding with these silanol groups, creating a secondary retention mechanism that leads to tailing.[7]
Another significant factor can be trace metal contamination within the silica matrix of the column packing.[8][9] Metal ions like iron or aluminum can act as Lewis acids, creating highly acidic sites that strongly interact with acidic analytes, causing severe tailing.[6][9]
Troubleshooting Guide: A Step-by-Step Approach
This guide is structured to help you diagnose and resolve peak tailing methodically, starting from the most common and easily addressable issues.
Issue 1: Sub-optimal Mobile Phase pH
Why it Matters: The ionization state of both your acidic analyte and the residual silanols on the stationary phase is dictated by the mobile phase pH.[10] For an acidic analyte with a given pKa, if the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its ionized and non-ionized forms, which can lead to peak distortion.[10] To achieve sharp, symmetrical peaks, the goal is to ensure a single, stable ionization state for the analyte throughout its journey through the column.
Troubleshooting Steps:
-
Determine the pKa of your acidic analyte. This is a critical piece of information.
-
Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa. [11] This is known as "ion suppression." By operating at a lower pH, you ensure that the acidic analyte is predominantly in its neutral, protonated form.[12] This minimizes its potential for ionic interactions and enhances its retention on the non-polar stationary phase, leading to better peak shape.[11]
-
Ensure adequate buffering. Simply adjusting the pH is not enough; you need to maintain it consistently. Use a buffer with a pKa close to your target mobile phase pH. A buffer is most effective within ±1 pH unit of its pKa.[12] For example, a formate buffer (pKa ~3.75) is suitable for maintaining a pH between 2.8 and 4.8.[12]
Protocol: Preparing a pH-Adjusted Mobile Phase
-
Choose an appropriate buffer: Select a buffer system that is effective at your target pH and compatible with your detection method (e.g., formic acid or ammonium formate for LC-MS).[13]
-
Prepare the aqueous portion: Dissolve the buffer salts in the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Adjust the pH: Before adding the organic modifier, measure the pH of the aqueous buffer solution and carefully adjust it to the desired value using a dilute acid (e.g., formic acid) or base.
-
Final Mobile Phase Preparation: Combine the pH-adjusted aqueous solution with the organic modifier in the desired ratio. For example, to make 1 L of a 50:50 Acetonitrile:Water mobile phase with 20 mM ammonium formate at pH 3.5, you would first prepare a ~40 mM ammonium formate solution in water, adjust the pH to 3.5, and then mix 500 mL of this solution with 500 mL of acetonitrile.
Issue 2: Secondary Interactions with the Stationary Phase
Why it Matters: Even with optimal pH, interactions with the silica backbone of the stationary phase can still cause issues. As discussed, residual silanols are a primary cause of tailing for polar compounds.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic peak tailing.
Troubleshooting Steps:
-
Select a Modern, High-Purity Column: Older columns, often referred to as Type A silica, have a higher metal content and more acidic silanol groups, which are prone to causing peak tailing.[8][14] Modern columns made from high-purity, "Type B" silica have significantly fewer metal impurities and a less active surface, leading to improved peak shapes for polar and ionizable compounds.[6][14]
-
Use an End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilyl chloride) to make them less accessible for interaction with analytes.[13][15] Using a column that is specified as "end-capped" or "base-deactivated" is a proactive measure to prevent tailing.[13]
-
Consider Mobile Phase Additives: If changing the column is not an option or does not fully resolve the issue, a competing acid can be added to the mobile phase. A low concentration (e.g., 0.1%) of a stronger acid like trifluoroacetic acid (TFA) can help to mask the interactions between the acidic analyte and any active sites on the stationary phase. However, be aware that TFA can suppress ionization in mass spectrometry and may be difficult to remove from the column.
Issue 3: Sample Solvent and Overload Effects
Why it Matters: The composition of the solvent your sample is dissolved in can have a dramatic effect on peak shape.[16][17] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread out at the head of the column before the separation begins, leading to broad and often tailing peaks.[3][18][19]
Troubleshooting Steps:
-
Match the Sample Solvent to the Mobile Phase: The ideal scenario is to dissolve your sample in the mobile phase itself.[20] If this is not possible due to solubility constraints, use a solvent that is weaker than your mobile phase.[19][21] For example, if your mobile phase is 50% acetonitrile in water, dissolving your sample in 100% acetonitrile would be problematic; a solvent with 20% or less acetonitrile would be a much better choice.[18]
-
Reduce Injection Volume: If you must use a strong sample solvent, reducing the injection volume can mitigate its negative effects.[21]
-
Check for Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to poor peak shape.[3] This can manifest as either fronting or tailing. To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you are likely overloading the column. The solution is to inject a smaller volume or dilute your sample.[21]
Data Presentation: Impact of Mobile Phase pH on Retention and Peak Shape
| Analyte (pKa) | Mobile Phase pH | Tailing Factor (Tf) | Retention Time (min) | Observation |
| Benzoic Acid (4.2) | 5.0 | 2.1 | 3.5 | Severe Tailing |
| Benzoic Acid (4.2) | 3.0 | 1.1 | 8.2 | Symmetrical Peak |
| Salicylic Acid (2.9) | 4.0 | 1.9 | 4.1 | Significant Tailing |
| Salicylic Acid (2.9) | 2.5 | 1.2 | 9.5 | Symmetrical Peak |
Note: Data is illustrative and will vary based on the specific column, mobile phase composition, and analyte.
Advanced Topics & System Health
-
Column Contamination and Degradation: Over time, strongly retained compounds from sample matrices can accumulate at the head of the column, creating active sites that cause peak tailing.[3][22] Regular column flushing with a strong solvent is recommended.[13] If the column bed collapses or a void forms at the inlet, this can also cause peak distortion for all analytes.[13] In such cases, replacing the column is the only solution.[4][22]
-
Extra-Column Effects: Peak tailing that affects all peaks in a chromatogram, especially the early eluting ones, might point to issues outside the column.[13] This "extra-column volume" can be caused by using tubing with an unnecessarily large internal diameter or by poorly made connections between the injector, column, and detector.[3][13]
By systematically addressing these potential causes—starting with the mobile phase, then considering the column chemistry, and finally evaluating sample-related and hardware effects—you can effectively troubleshoot and resolve peak tailing for your acidic compounds, leading to more accurate and reliable chromatographic results.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
- Shimadzu Scientific Korea. (n.d.). Effects of Sample Solvents on Peak Shape.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- LCGC International. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- ResearchGate. (2025). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
- Chromacademy. (n.d.). The Theory of HPLC Column Chemistry.
- SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- YouTube. (2023). PEAK TAILING: Phenomenon, Symptoms, and Corrections.
- YouTube. (2022). Effect of diluent on the peak shape of the analyte in reversed-phase liquid chromatography.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ACE HPLC. (n.d.). ACE News.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- LCGC International. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
- LCGC International. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
- ResearchGate. (2025). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
- ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
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Technical Support Center: Managing Respiratory and Skin Irritation Hazards
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing respiratory and skin irritation hazards in the laboratory. This guide is designed to provide you, the researcher, with scientifically sound and field-proven insights to ensure your safety and the integrity of your experiments. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to make informed decisions in your daily work.
The Hierarchy of Controls: A Foundation for Safety
Before delving into specific troubleshooting scenarios, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. This framework prioritizes the most effective and reliable methods for hazard mitigation.
Caption: The Hierarchy of Hazard Controls prioritizes safety measures from most to least effective.
As we move down the hierarchy, the controls become less effective and more reliant on human behavior. Therefore, always consider the higher-level controls first.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling of irritant chemicals.
Q1: What are the primary routes of exposure to respiratory and skin irritants in a laboratory setting?
A: The primary routes of exposure are inhalation (breathing in vapors, mists, or dusts) and dermal (skin) contact.[1] Ingestion and injection are also possible but are less common for irritants. Inhaled irritants can affect the nose, throat, and lungs, causing symptoms like coughing and shortness of breath.[2][3] Skin contact can lead to local irritation, redness, and in some cases, chemical burns or allergic reactions.[2][4]
Q2: How can I determine the specific hazards of a chemical I am working with?
A: The most crucial resource is the Safety Data Sheet (SDS) provided by the chemical manufacturer.[5] The SDS contains detailed information about the chemical's properties, hazards, safe handling procedures, and emergency measures. Additionally, resources like the NIOSH Pocket Guide to Chemical Hazards provide a quick reference for workplace chemical hazards.[6][7][8]
Q3: When is a chemical fume hood necessary?
A: A properly functioning chemical fume hood should be used when working with volatile substances that pose an inhalation hazard.[9][10] This is a critical engineering control that captures and removes vapors, fumes, and dusts from the laboratory environment.[10][11] Benchtop use of chemicals with significant inhalation hazards is strongly discouraged.[10]
Q4: What is the difference between an irritant and an allergen (sensitizer)?
A: An irritant causes a direct inflammatory reaction in tissues upon contact.[12] The severity of the reaction is typically dose-dependent. An allergen, or sensitizer, can cause an immune-mediated reaction after an initial exposure.[2][4] Subsequent exposures, even to very small amounts, can trigger a severe allergic response, such as allergic contact dermatitis or occupational asthma.[2][4]
Q5: What are the general principles for storing irritant chemicals?
A: Irritant chemicals should be stored in well-ventilated areas, away from incompatible materials to prevent dangerous reactions.[13][14] Containers must be properly sealed when not in use.[13] Flammable irritants have specific storage requirements, often necessitating approved safety cabinets.[14][15] Always consult the SDS for specific storage instructions.
Troubleshooting Guides
This section provides step-by-step guidance for specific challenges you may encounter during your experiments.
Guide 1: Personal Protective Equipment (PPE) Selection
Problem: Uncertainty about the appropriate gloves and respiratory protection for a new irritant chemical.
Solution Workflow:
Caption: A decision workflow for selecting appropriate PPE.
Detailed Steps:
-
Consult the SDS: The first and most critical step is to review Section 8 of the chemical's SDS, which details exposure controls and personal protection recommendations.[5]
-
Assess Respiratory Hazards: If the SDS indicates a respiratory hazard and your work cannot be contained within a fume hood, respiratory protection is necessary.[9] The type of respirator will depend on the chemical and its concentration.
-
Select Appropriate Respirator: For particulates, an N95 respirator may be sufficient. For vapors, a half-mask or full-face respirator with appropriate chemical cartridges is required. All respirator use must comply with a comprehensive respiratory protection program, including medical evaluation and fit testing.[16]
-
Assess Skin Hazards: The SDS will specify if the chemical is a skin irritant, corrosive, or sensitizer.
-
Select Appropriate Gloves: No single glove material protects against all chemicals.[17] Consult a glove compatibility chart to select a glove material that offers adequate protection against the specific chemical you are using.[18] Common laboratory gloves and their general resistances are summarized in the table below.
Table 1: Common Laboratory Glove Compatibility
| Glove Material | Generally Good For | Generally Poor For |
| Nitrile | Most acids, bases, oils, and some organic solvents | Ketones, some chlorinated solvents |
| Latex | Aqueous solutions, some acids and bases | Organic solvents, oils |
| Neoprene | Acids, bases, oils, and some organic solvents | Some chlorinated solvents |
| Butyl | Ketones, esters, and some strong acids | Hydrocarbons, halogenated solvents |
This table provides general guidance. Always consult the manufacturer's compatibility chart for specific chemicals.
Guide 2: Managing Accidental Exposures
Problem: Accidental splash of an irritant chemical to the skin or eyes.
Immediate Actions:
-
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19][20][21][22]
-
While flushing, remove any contaminated clothing or jewelry.[20][22]
-
Use a safety shower for large spills on the body.[21]
-
After flushing, wash the area with mild soap and water.[23][24] Do not use neutralizing agents or salves unless specifically indicated for that chemical.[25]
-
-
Eye Exposure:
-
Seek Medical Attention: For any significant exposure, or if irritation persists, seek immediate medical attention.[20][21] Provide the medical personnel with the chemical's SDS.[21]
-
Report the Incident: Report all chemical exposures to your supervisor and the appropriate environmental health and safety office.[20]
Decontamination Protocol for Minor Spills:
For small, manageable spills of irritant chemicals that you are trained to handle:
-
Alert Others: Notify personnel in the immediate area of the spill.[20]
-
Don Appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and the appropriate chemical-resistant gloves.
-
Contain the Spill: Use absorbent materials from a spill kit to contain the spill and prevent it from spreading.[20]
-
Neutralize (if applicable): For acids or bases, use a neutralizing agent from the spill kit.
-
Clean the Area: Collect the absorbed and neutralized material and place it in a designated hazardous waste container.[20] Clean the spill area with soap and water.[9]
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[20]
For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.[19]
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
- Irritants. (n.d.). AL Research Support.
- Magnano, G., et al. (2021). Skin decontamination procedures against potential hazards substances exposure. PubMed.
- Emergency Procedures. (2013, April 2). Trent University.
- Response of the Body. (n.d.). NUS Chemistry.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).
- Section 3: Emergency Procedures. (n.d.). Princeton EHS.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- Decontaminate using the rinse - wipe - rinse. (n.d.). World Health Organization (WHO).
- Chemical Decontamination. (n.d.). MD Searchlight.
- Personal Protective Equipment. (n.d.). University of New Hampshire Research and Innovation.
- SOP: Irritants. (2022, October 4). University of Pennsylvania EHRS.
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).
- 8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
- Skin decontamination procedures against potential hazards substances exposure. (2025, August 6). ResearchGate.
- Use of Personal Protective Equipment for Respiratory Protection. (n.d.). ResearchGate.
- Diseases Caused by Respiratory Irritants and Toxic Chemicals. (2011, February 28).
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
- Personal Protective Equipment. (2023, February 22). StatPearls - NCBI Bookshelf - NIH.
- Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. (n.d.). PMC - NIH.
- Personal protective equipment for preventing respiratory infections: What have we really learned? (2006, August 1). PMC - NIH.
- Chemical Decontamination. (2024, July 25). YouTube.
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Choosing The Correct PPE. (n.d.). UC Merced Environmental Health & Safety.
- Engineering Controls. (n.d.). University of Oregon Division of Safety and Risk Services.
- Engineering Controls for Laboratory Safety. (2024, October 3). UCSD Blink.
- Exposure and health effects of chemicals. (2023, August 23). Canada.ca.
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avoiding unwanted side reactions during chlorination of pyridine rings
Welcome to the Technical Support Center for Pyridine Ring Chlorination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Unwanted Side Reactions
This section addresses specific issues that can arise during the chlorination of pyridine rings. Each question is followed by a detailed explanation of the underlying causes and provides practical, actionable solutions to steer your experiment toward the desired product.
Question 1: My reaction is yielding a mixture of regioisomers (e.g., 2-, 3-, and 4-chloropyridine). How can I achieve higher regioselectivity?
Answer:
Achieving high regioselectivity in pyridine chlorination is a common challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution (EAS).[1] The inherent electronic properties of pyridine direct electrophiles primarily to the 3-position, but this reaction is often sluggish and requires harsh conditions, which can lead to a loss of selectivity.[1][2] The 2- and 4-positions are more susceptible to nucleophilic attack.
Root Causes of Poor Regioselectivity:
-
Reaction Mechanism: Standard electrophilic chlorination often proceeds under harsh conditions, which may not be selective.
-
Substituent Effects: The electronic and steric properties of substituents on the pyridine ring can direct chlorination to different positions.[3][4]
-
Chlorinating Agent: The choice of chlorinating agent significantly influences the reaction pathway and, consequently, the regioselectivity.
Solutions to Improve Regioselectivity:
-
Strategic Use of Pyridine N-Oxides: A widely employed and effective strategy is the use of pyridine N-oxides. The N-oxide group is strongly activating and directs electrophilic attack to the 2- and 4-positions.[5][6] Subsequent deoxygenation provides the desired chloropyridine. This method often proceeds under milder conditions with high regioselectivity.[7]
-
Employing Regioselective Methodologies:
-
For 3-Chlorination: Recent advances have led to the development of methods for selective 3-halogenation. One such approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions.[1]
-
For 4-Chlorination: The use of specifically designed phosphine reagents can facilitate selective 4-halogenation.[8][9] This method involves the formation of a phosphonium salt at the 4-position, which is then displaced by a halide.
-
-
Controlling Reaction Temperature: In some cases, temperature can influence the regioselectivity of chlorination. For instance, in the gas-phase chlorination of pyridine, lower temperatures (around 200°C) can favor the formation of 3,5-dichloropyridine, while higher temperatures (270-400°C) tend to yield 2-chloro- and 2,6-dichloropyridine.[2]
Illustrative Workflow for Selecting a Regioselective Strategy:
Caption: Decision tree for regioselective pyridine chlorination.
Question 2: My reaction is producing significant amounts of di- and tri-chlorinated products. How can I favor mono-chlorination?
Answer:
Over-chlorination is a frequent side reaction, especially when the mono-chlorinated product is more reactive than the starting pyridine or when harsh reaction conditions are employed.
Root Causes of Over-chlorination:
-
Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent will inevitably lead to multiple chlorinations.
-
High Reaction Temperature: Elevated temperatures can increase the rate of subsequent chlorination reactions.[10]
-
Reactive Mono-chlorinated Product: The introduction of a chlorine atom can sometimes activate the ring towards further electrophilic substitution, depending on the reaction conditions and the position of the first chlorine.
Strategies to Promote Mono-chlorination:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is a good starting point.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to minimize over-chlorination.
-
Slow Addition of the Chlorinating Agent: Adding the chlorinating agent slowly over a period of time can help to maintain a low concentration of the reagent in the reaction mixture, thus favoring mono-substitution.
-
Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), are often less prone to causing over-chlorination compared to more aggressive reagents like chlorine gas.[11]
Comparative Table of Common Chlorinating Agents and Their Tendency for Over-chlorination:
| Chlorinating Agent | Typical Conditions | Tendency for Over-chlorination |
| Chlorine (Cl₂) Gas | High Temperature (Vapor Phase)[10] | High |
| **Sulfuryl Chloride (SO₂Cl₂) ** | Often requires a catalyst[12][13] | Moderate to High |
| N-Chlorosuccinimide (NCS) | Mild, often with a catalyst[11][14] | Low to Moderate |
| Phosphorus Oxychloride (POCl₃) | With Pyridine N-Oxides[7][15] | Moderate |
Question 3: I'm observing the formation of N-oxides during my chlorination reaction. What is the cause, and how can I prevent it?
Answer:
Unintended N-oxidation can occur as a side reaction, particularly when using certain chlorinating agents that can also act as oxidizing agents or in the presence of trace oxidants.
Root Causes of Unwanted N-Oxidation:
-
Oxidizing Chlorinating Agents: Some chlorinating agents or their byproducts can have oxidizing properties.
-
Presence of Peroxides: Trace amounts of peroxides in solvents or reagents can lead to N-oxidation.
-
Reaction with Air (Oxygen): While less common, prolonged reaction times at elevated temperatures in the presence of air could contribute to minor N-oxidation.
Preventative Measures:
-
Choice of Chlorinating Agent: Select a chlorinating agent with low oxidizing potential.
-
Use of Freshly Purified Solvents: Ensure that solvents are free of peroxides. For example, THF and diethyl ether should be freshly distilled or tested for peroxides before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, especially for sensitive substrates or prolonged reactions.
-
Radical Inhibitors: In cases where a free-radical oxidation pathway is suspected, the addition of a radical inhibitor (e.g., BHT) might be beneficial, although this could also interfere with certain chlorination mechanisms.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chlorination of pyridine rings, offering foundational knowledge for successful experimentation.
What are the most common chlorinating agents for pyridine, and what are their pros and cons?
The choice of chlorinating agent is critical and depends on the desired regioselectivity, the substrate's reactivity, and the desired reaction conditions.
| Chlorinating Agent | Pros | Cons |
| Chlorine (Cl₂) Gas | Inexpensive and readily available.[10] | Highly toxic and difficult to handle; often requires high temperatures and can lead to over-chlorination and poor selectivity.[2][10] |
| N-Chlorosuccinimide (NCS) | Solid, easy to handle, and generally milder than Cl₂.[11] Often provides better selectivity for mono-chlorination.[14] | Can require a catalyst for less reactive pyridines.[14] |
| **Sulfuryl Chloride (SO₂Cl₂) ** | Liquid, easy to measure and add. Can be used for both radical and ionic chlorination.[16] | Can be highly reactive and may lead to over-chlorination. Generates corrosive byproducts (SO₂ and HCl).[13] |
| Phosphorus Oxychloride (POCl₃) | Highly effective for the deoxygenative chlorination of pyridine N-oxides, primarily at the 2- and 4-positions.[7][15] | Limited to N-oxide substrates; can be corrosive. |
| Oxalyl Chloride | Can be used for the deoxygenative chlorination of pyridine N-oxides under mild conditions.[7][17] | Can be moisture-sensitive and generate gaseous byproducts. |
How do electron-donating and electron-withdrawing groups on the pyridine ring influence chlorination?
Substituents on the pyridine ring have a profound impact on both the rate and regioselectivity of chlorination.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂):
-
Activation: EDGs activate the pyridine ring towards electrophilic substitution, making the reaction faster and allowing for milder conditions.
-
Directing Effects: They generally direct incoming electrophiles to the ortho and para positions relative to the substituent. For example, a 3-alkylpyridine will likely be chlorinated at the 2- and 6-positions.
-
-
Electron-Withdrawing Groups (EWGs) (e.g., -CN, -NO₂, -CO₂R):
-
Deactivation: EWGs deactivate the pyridine ring, making electrophilic substitution even more difficult than on unsubstituted pyridine. Harsher reaction conditions are often required.
-
Directing Effects: They direct incoming electrophiles to the meta position relative to the substituent. For example, 3-cyanopyridine is chlorinated at the 2- and 6-positions under specific high-temperature conditions.[10]
-
General Workflow for Chlorination Based on Substituents:
Caption: General approach to pyridine chlorination based on ring substituents.
What is the role of temperature in controlling pyridine chlorination?
Temperature is a critical parameter that can influence:
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
-
Selectivity: Temperature can affect the regioselectivity of the reaction. As mentioned earlier, different temperature regimes in gas-phase chlorination can favor different isomers.[2] At higher temperatures, the reaction may proceed via a free-radical mechanism, while at lower temperatures, an electrophilic pathway may be favored.[18][19]
-
Side Reactions: Higher temperatures can promote side reactions such as over-chlorination and the formation of tars and other decomposition products.[10]
It is crucial to carefully control the reaction temperature to achieve the desired outcome. For many solution-phase chlorinations, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a common practice to maintain control over the reaction.
Experimental Protocols
Protocol 1: General Procedure for Chlorination of an Activated Pyridine using N-Chlorosuccinimide (NCS)
This protocol is a general guideline for the chlorination of pyridine rings bearing electron-donating groups.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the substituted pyridine and anhydrous acetonitrile.
-
Stir the solution at room temperature until the pyridine is fully dissolved.
-
In a separate container, dissolve NCS in a minimal amount of anhydrous acetonitrile.
-
Slowly add the NCS solution to the pyridine solution dropwise over 15-30 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety Precautions:
-
N-Chlorosuccinimide is an oxidizing agent and should be handled with care.[14]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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- EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents. (n.d.). Google.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.). National Center for Biotechnology Information.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). ChemRxiv.
- Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. (2015, June 3). American Chemical Society Publications.
- Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine - PubMed. (2007, August 21). National Center for Biotechnology Information.
- preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society Publications.
- Re-evaluating pyridine's role in chlorination reaction | Research - Chemistry World. (2021, May 19). Chemistry World.
- The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st. Communication - ResearchGate. (2025, August 6). ResearchGate.
- Study on catalyst deactivation kinetics of pyridine chlorination - ResearchGate. (n.d.). ResearchGate.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Oxidation with Chlorine /Pyridine Complexes - Wordpress. (n.d.). Wordpress.
- US6051714A - Processes for dechlorinating pyridines - Google Patents. (n.d.). Google.
- Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv. (n.d.). ChemRxiv.
- Pyridine - Wikipedia. (n.d.). Wikipedia.
- Selective halogenation of pyridines and diazines via unconventional intermediates. (n.d.). Google.
- Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds - Benchchem. (n.d.). BenchChem.
- Dichloromethane - Wikipedia. (n.d.). Wikipedia.
- EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents. (n.d.). Google.
- Substituent Effect on the Chlorination of 2-Alkoxypyridines to give 2-Chloropyridines under Vilsmeier-Haack Conditions - Taipei Medical University. (n.d.). Taipei Medical University.
- Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine | ESPO - NASA. (2021, February 17). NASA.
- US4256894A - Preparation of chlorinated pyridines - Google Patents. (n.d.). Google.
- Deoxygenative chlorination of pyridine N‐oxide - ResearchGate. (n.d.). ResearchGate.
- Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed. (2024, March 5). National Center for Biotechnology Information.
- Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T | ACS Omega - ACS Publications. (2018, March 26). American Chemical Society Publications.
- Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles - ResearchGate. (n.d.). ResearchGate.
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- N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
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- Amines - NCERT. (n.d.). National Council of Educational Research and Training.
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Technical Support Center: Optimization of Extraction from Plant Tissue Samples
Welcome to the Technical Support Center for the optimization of extraction from plant tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction of bioactive compounds from plant materials. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of plant tissue extraction.
1. Q: My extract yield is consistently low. What are the primary factors I should investigate?
A: Low extract yield is a frequent issue that can often be resolved by systematically evaluating several key stages of your process.
-
Sample Preparation: The physical state of your plant material is critical. Inadequate grinding of the tissue can lead to incomplete cell lysis and, consequently, a low yield of your target compounds. Ensure your sample is homogenized to a fine powder to maximize the surface area for solvent interaction. For tough or fibrous tissues, cryogenic grinding using liquid nitrogen can make the sample brittle and easier to pulverize.[1][2][3]
-
Solvent Selection: The choice of solvent is paramount and depends on the polarity of your target compound.[4][5] Polar solvents like ethanol and water are effective for extracting hydrophilic compounds, while non-polar solvents such as hexane are better suited for lipids and other hydrophobic molecules.[4] Consider using a solvent mixture to optimize the extraction of a broader range of compounds.
-
Extraction Parameters: Time and temperature are critical variables. Insufficient extraction time will result in a lower yield, while excessively high temperatures can lead to the degradation of thermolabile compounds.[6][7] It is crucial to optimize these parameters for each specific plant material and target compound.[8][9][10]
-
Solvent-to-Sample Ratio: An inadequate volume of solvent may not be sufficient to fully extract the target compounds from the plant matrix. Experiment with different solvent-to-sample ratios to find the optimal balance for your specific application.[6]
2. Q: I am observing degradation of my target compound. What steps can I take to prevent this?
A: Preventing the degradation of your target compound is crucial for obtaining accurate and reliable results. Several factors can contribute to compound instability.
-
Temperature Control: Many bioactive compounds are sensitive to heat.[7] Whenever possible, conduct extractions at room temperature or even lower. If heating is necessary to improve extraction efficiency, carefully control the temperature to avoid degradation.[7] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can often achieve high extraction efficiency at lower temperatures and for shorter durations.[6][7]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[11] It is good practice to work in a dimly lit environment or use amber-colored glassware to protect your samples.
-
pH Management: The pH of the extraction solvent can significantly impact the stability of your target compound.[7] The optimal pH will vary depending on the specific compound, but a slightly acidic environment is often beneficial for the stability of many phenolic compounds.[11]
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of certain compounds. To mitigate this, you can consider degassing your solvent or performing the extraction under an inert atmosphere, such as nitrogen.[11] The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial.[11]
3. Q: My extract is highly viscous and difficult to work with. What is causing this and how can I resolve it?
A: High viscosity in plant extracts is often due to the co-extraction of polysaccharides and other macromolecules.[2] This can interfere with downstream applications.
-
Pre-Extraction Treatments: To reduce the co-extraction of these interfering substances, you can employ pre-extraction treatments. For example, washing the plant material with a non-polar solvent can help remove some lipids and waxes.
-
Enzymatic Treatment: The use of enzymes like cellulase and pectinase can help to break down the plant cell wall and reduce the release of large polysaccharides.
-
Post-Extraction Cleanup: If you already have a viscous extract, you can try to remove the interfering compounds. This can be achieved through techniques such as precipitation with ethanol or by using solid-phase extraction (SPE) cartridges that selectively bind to the interfering substances.
4. Q: How do I choose the most appropriate extraction method for my research?
A: The selection of an appropriate extraction method depends on several factors, including the nature of your target compound, the plant material, and the available resources.
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods that are simple to perform but can be time-consuming and require large volumes of solvent.[6]
-
Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are more modern techniques that offer several advantages, including reduced extraction time, lower solvent consumption, and often higher extraction efficiency.[6][12][13]
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, such as carbon dioxide, as the extraction solvent. SFE is highly selective and can be used to extract thermally labile compounds without the use of organic solvents.[6]
Below is a decision-making workflow to help guide your selection of an appropriate extraction method.
Caption: Decision tree for selecting an appropriate extraction method.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of Secondary Metabolites
Symptoms:
-
The concentration of the target secondary metabolite in the final extract is below the expected range.
-
Poor signal intensity during analytical quantification (e.g., HPLC, GC).
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal Plant Material | The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and time of harvest. | Use fresh, young plant tissues as they often have higher concentrations of bioactive compounds.[14] If possible, source plant material from a reputable supplier with documented quality control. |
| Inefficient Cell Disruption | The rigid plant cell wall can prevent the efficient release of intracellular secondary metabolites. | Employ vigorous homogenization techniques. Cryogenic grinding with liquid nitrogen is highly effective for breaking down tough plant tissues.[1] Bead beating with appropriate lysing matrices is another powerful method for cell disruption.[15] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent must be matched to the polarity of the target secondary metabolite for efficient extraction.[4] | Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) to identify the optimal solvent for your target compound. Consider using solvent mixtures to enhance extraction efficiency.[5] |
| Suboptimal Extraction Conditions | Extraction time and temperature can significantly impact the yield of secondary metabolites. | Systematically optimize the extraction time and temperature.[8][9] Be mindful that prolonged exposure to high temperatures can lead to the degradation of some compounds.[7] |
| Presence of Interfering Substances | Co-extraction of compounds like polysaccharides and polyphenols can hinder the accurate quantification of your target metabolite.[2] | Incorporate a cleanup step after extraction. This could involve liquid-liquid partitioning, solid-phase extraction (SPE), or precipitation to remove interfering substances.[16] |
Issue 2: Clogged SPE Cartridges or HPLC Columns
Symptoms:
-
Increased backpressure during SPE or HPLC analysis.
-
Reduced flow rate.
-
Poor chromatographic peak shape.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Particulate Matter in the Extract | Incomplete removal of solid plant material after extraction can lead to clogging of downstream instrumentation. | Filter the crude extract through a syringe filter (e.g., 0.45 µm or 0.22 µm) before loading it onto an SPE cartridge or injecting it into an HPLC system. Centrifugation at high speed can also help to pellet fine particles. |
| Precipitation of Compounds | Changes in solvent composition or temperature can cause compounds to precipitate out of solution. | Ensure that the solvent composition of your extract is compatible with the mobile phase used for HPLC. If you are performing a solvent exchange, do so gradually to avoid shocking the system and causing precipitation. |
| High Concentration of Macromolecules | The presence of high concentrations of polysaccharides or proteins can lead to column fouling. | Perform a sample cleanup step prior to chromatographic analysis. This could involve protein precipitation with acetonitrile or polysaccharide removal with ethanol. |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a general plant tissue extraction workflow.
Protocol 1: General Solvent Extraction of Bioactive Compounds
1. Sample Preparation: a. Obtain fresh or properly dried plant material. For fresh tissue, it is advisable to flash-freeze it in liquid nitrogen immediately after harvesting to prevent enzymatic degradation.[14][17] b. Grind the plant material into a fine powder using a mortar and pestle with liquid nitrogen or a bead mill homogenizer.[1][15] The goal is to achieve a homogenous powder to ensure efficient extraction.
2. Extraction: a. Weigh a known amount of the powdered plant material (e.g., 1 gram) and place it in an appropriate extraction vessel (e.g., a flask or a conical tube). b. Add a measured volume of the chosen extraction solvent (e.g., 10 mL of 80% ethanol). The solvent-to-sample ratio should be optimized for your specific application.[6] c. Agitate the mixture using a sonicator, shaker, or magnetic stirrer for a predetermined amount of time (e.g., 30 minutes). The extraction time and temperature should be optimized to maximize yield without degrading the target compounds.[8][9]
3. Separation and Filtration: a. Separate the solid plant material from the liquid extract by centrifugation or filtration. b. For centrifugation, spin the mixture at a sufficient speed to pellet the solid debris. c. For filtration, use a vacuum filtration setup with an appropriate filter paper (e.g., Whatman No. 1). d. Carefully collect the supernatant or filtrate, which contains your crude extract.
4. Solvent Removal (Optional): a. If necessary, remove the extraction solvent using a rotary evaporator under reduced pressure. Be mindful of the temperature to avoid degrading your target compounds.[7] b. The resulting concentrated extract can be reconstituted in a suitable solvent for further analysis or stored for future use.
5. Storage: a. Store the final extract in an amber-colored vial at a low temperature (e.g., -20°C or -80°C) to prevent degradation from light and heat.[11]
Below is a diagram illustrating this general extraction workflow.
Caption: A generalized workflow for solvent extraction from plant tissue.
Part 4: Data Presentation
Table 1: Influence of Particle Size on Extraction Yield
The particle size of the ground plant material can significantly impact the extraction efficiency. A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher yield.[18][19][20][21]
| Plant Material | Particle Size | Relative Extraction Yield | Reference |
| Green Tea Leaves | Fine Powder (<0.5 mm) | +++ | [20] |
| Green Tea Leaves | Coarse Powder (>1 mm) | + | [20] |
| Dipterocarpus alatus Leaves | 0.038–0.150 mm | +++ | [20] |
| Dipterocarpus alatus Leaves | >0.150 mm | ++ | [20] |
| Various Medicinal Plants | Fine Powders | Generally Higher Yield | [18][19] |
| Various Medicinal Plants | Coarse Powders | Generally Lower Yield | [18][19] |
"+++" indicates a high relative yield, "++" a moderate yield, and "+" a lower yield.
References
- Doflin A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. J. Chem. Pharm. Res., 16:115. [Link]
- MP Biomedicals.
- El-Sheikha, A. F., & El-Tanbouly, N. (2011). Yield improvement strategies for the production of secondary metabolites in plant tissue culture. Journal of Medicinal Plants Research, 5(15), 3291-3297. [Link]
- The Solvent Spectrum: Optimizing Plant Extraction Techniques for Maximum Yield. (2024). Lab Reporter. [Link]
- Hussain, A., Ali, S., & Khan, I. A. (2012). In vitro strategies for the enhancement of secondary metabolite production in plants: a review. Journal of Medicinal Plants Research, 6(7), 1145-1151. [Link]
- Kumar, A., & Shekhawat, N. S. (2015). Improving Secondary Metabolite Production in Tissue Cultures. In Plant Biotechnology. Springer, New Delhi. [Link]
- Murthy, H. N., Lee, E. J., & Paek, K. Y. (2014). Production of secondary metabolites using tissue culture-based biotechnological applications. Frontiers in Plant Science, 5, 361. [Link]
- Thiruvengadam, M., & Jayabalan, N. (2016). Plant tissue culture as a perpetual source for production of industrially important bioactive compounds. Biotechnology and Bioprocess Engineering, 21(1), 1-13. [Link]
- OPS Diagnostics.
- Bionano Genomics. (n.d.). Bionano Prep Plant Protocol Selection and Troubleshooting Guide. [Link]
- Savrikar, S. S., et al. (2011). Effect of Particle Size On Yield of Plant Extract. International Journal of Pharmaceutical Sciences and Research, 2(7), 1777-1783. [Link]
- Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges. (2024). Lab Reporter. [Link]
- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.
- Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021).
- EFFECT OF PARTICLE SIZE ON YIELD OF PLANT EXTRACT. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. (2022).
- Sricharoen, P., et al. (2023). Impact of Grinding and Sorting Particle Size on Phytochemical Yield in Dipterocarpus alatus Leaf Extract. Plants, 12(13), 2483. [Link]
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- ResearchGate.
- National Plant Diagnostic Network. (n.d.). Tissue Homogenization for Nucleic Acid Extraction Tips. [Link]
- Effect of particle size: Significance and symbolism. (2025). ScienceDirect. [Link]
- Process for removing impurities from natural product extracts. (2000).
- Kim, Y., et al. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 28(13), 5085. [Link]
- Vlase, L., et al. (2014). Design of optimal solvent for extraction of bio–active ingredients from six varieties of Medicago sativa. Molecules, 19(6), 7893-7907. [Link]
- Omega Bio-tek. (n.d.). Troubleshooting Guide. [Link]
- Yim, H. S., Chye, F. Y., & Ho, C. W. (2012). Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology. Journal of food science and technology, 49(4), 491–497. [Link]
- ResearchGate.
- Al-Kadhemy, M. F. A., et al. (2024). Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica. Cureus, 16(5), e59839. [Link]
- The effect of particle size and solvent type on the gallic acid yield obtained from Labisia pumila by ultrasonic extraction. (2017). MATEC Web of Conferences, 131, 02008. [Link]
- Optimization of extraction time, temperature and solvent concentration for the antioxidant activity and total phenolic content of the Cydonia. (n.d.).
- Genetic Education. (2022). Why is DNA Extraction From Plants Difficult? (With Possible Solutions). [Link]
- Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. (2023). Publish. [Link]
- Method for removing residual pesticide in plant extract. (2012).
- Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
- Lexogen. (2024). Plant RNA Extraction: Challenges, Methods, and Tips to Improve. [Link]
- A high throughput DNA extraction method from chemotypically heterogeneous plant species. (n.d.).
- Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis. (2020).
- Molo, A. C., et al. (2023).
- ResearchGate. 1848 questions with answers in PLANT EXTRACTS. [Link]
- Pancosma. (n.d.). A 5 step guide on how to assess plant extracts. [Link]
- Analytical techniques for plant extracts. (2023). Cfm. [Link]
- Understanding plant to extract ratios in botanical extracts. (2022). Frontiers. [Link]
- Phytochemical Screening Explained | Plant Extract Tests & Reagents (Step-by-Step Guide). (2025). YouTube. [Link]
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Validation & Comparative
A Spectroscopic Guide to the Structural Confirmation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific rigor and regulatory compliance. The compound 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid serves as a key building block in the synthesis of several active ingredients.[1][2] Its precise substitution pattern is critical to its reactivity and the biological activity of its downstream products. Misidentification of isomers could lead to failed syntheses, inactive end-products, or unforeseen toxicity.
This guide provides an in-depth comparison of predicted versus experimental spectroscopic data to definitively confirm the structure of this compound. We will leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating system of analysis, grounded in the fundamental principles of spectroscopy.
The Analytical Challenge: Distinguishing Isomers
The synthesis of substituted pyridines can often yield a mixture of regioisomers. For example, chlorination of a pyridine ring can occur at multiple positions. Therefore, it is not sufficient to merely confirm the presence of all constituent parts (a pyridine ring, a chlorine atom, a trifluoromethyl group, and a carboxylic acid); one must prove their exact connectivity. The primary analytical challenge is to differentiate this compound from other potential isomers, such as 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid or 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Each technique discussed below provides a unique piece of the structural puzzle, and together, they offer conclusive evidence.
Logical Workflow for Spectroscopic Confirmation
Caption: Workflow for definitive structural confirmation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first logical step. It provides the molecular weight, offering immediate confirmation that the desired atoms are present in the correct numbers. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.
Protocol: The sample is analyzed using electrospray ionization (ESI) in negative mode, which is ideal for deprotonating the carboxylic acid, or by electron ionization (EI) to observe the fragmentation pattern of the neutral molecule.
Expected Data vs. Alternatives: The molecular formula is C₇H₃ClF₃NO₂. The expected monoisotopic mass is 224.98 g/mol .[3] A key feature for a compound containing one chlorine atom is the presence of two major peaks for the molecular ion: (M)⁺ and (M+2)⁺. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, we expect to see an (M+2)⁺ peak that is roughly one-third the intensity of the (M)⁺ peak. This signature is invaluable for confirming the presence of a single chlorine atom.
| Feature | Predicted for Target Compound | Observed Data | Comparison with an Alternative (e.g., dichlorinated impurity) |
| Molecular Ion (M)⁺ | m/z ≈ 224.98 | Consistent with published data | A dichlorinated species would show a cluster at M, M+2, and M+4 with a ratio of ~9:6:1. |
| Isotopic Pattern | (M)⁺ and (M+2)⁺ in ~3:1 ratio | Consistent with published data | The absence of an M+4 peak rules out dichlorination. |
The observation of this specific isotopic pattern provides high confidence in the elemental composition, C₇H₃ClF₃NO₂, and confirms the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this molecule, the carboxylic acid is the most prominent feature and provides several characteristic absorption bands.
Protocol: A small amount of the solid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Expected Data vs. Alternatives: The key is to identify the carboxylic acid moiety. This is characterized by a very broad O-H stretch and a sharp C=O (carbonyl) stretch. The aromatic C=C and C=N bonds, along with C-F and C-Cl bonds, will appear in the fingerprint region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Observed Data | Comparison with an Alternative (e.g., Methyl Ester) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Consistent with published data[4] | This broad band would be absent in the corresponding methyl ester derivative. |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Consistent with published data[4] | The ester C=O stretch would typically appear at a slightly higher frequency (1735-1750 cm⁻¹). |
| C=C / C=N Stretches (Aromatic) | 1400-1600 | Consistent with published data[4] | These would be present in both the acid and ester forms. |
| C-F Stretches (CF₃) | 1100-1350 (strong, multiple bands) | Consistent with published data[4] | A non-fluorinated analogue would lack these strong absorptions. |
The presence of the broad O-H and sharp C=O stretches is conclusive evidence for the carboxylic acid functional group.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: ¹H NMR is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. The chemical shift, integration, and coupling (splitting pattern) of each proton signal provide direct evidence of its electronic environment and its neighboring protons.
Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Data vs. Alternatives: The structure has two protons on the pyridine ring.
-
H4: This proton is positioned between a chlorine atom (position 3) and the trifluoromethyl group (position 5).
-
H6: This proton is adjacent to the nitrogen atom and the trifluoromethyl group.
Due to the anisotropic and electronic effects of the substituents, these two protons will have distinct chemical shifts. Crucially, they are separated by four bonds (H4-C4-C5-C6-H6), which should result in a small but observable long-range coupling (a meta-coupling, ⁴J).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Comparison with an Alternative (Isomer) |
| H4 | ~8.4 - 8.6 | Doublet (d) | 1H | In a different isomer, like 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, the two protons would be adjacent (ortho-coupled), showing a much larger coupling constant (J ≈ 7-9 Hz). |
| H6 | ~8.8 - 9.0 | Doublet (d) | 1H | The observed small J-value (~2-3 Hz) is characteristic of meta-coupling, confirming the 1,3 relationship between the two protons. |
| COOH | >10 (broad singlet) | Broad Singlet (br s) | 1H | This signal is exchangeable with D₂O. |
The observation of two distinct doublets, each integrating to one proton and sharing a small, identical coupling constant, is definitive proof of the 3,5-disubstitution pattern relative to the two ring protons. Published data aligns with these predictions.[4]
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: ¹³C NMR provides a map of the unique carbon atoms in the molecule. The strong electronegativity of the fluorine atoms in the CF₃ group leads to a characteristic quartet for the CF₃ carbon and induces observable C-F coupling on adjacent ring carbons.
Protocol: A more concentrated sample is prepared in a deuterated solvent and analyzed. A longer acquisition time is often required due to the low natural abundance of the ¹³C isotope.
Expected Data vs. Alternatives: We expect to see 7 distinct carbon signals. The chemical shifts are influenced by the attached atoms and their position on the ring. The coupling to fluorine is a key diagnostic feature.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Comparison with an Alternative (Non-fluorinated analogue) |
| C=O | ~165-170 | Singlet | Present, but surrounding ring carbon shifts would differ. |
| C2 | ~145-150 | Singlet | Shift would be significantly different without the adjacent chlorine. |
| C3 | ~135-140 | Singlet | Would be a C-H in an alternative and show a large ¹JCH coupling. |
| C4 | ~140-145 | Quartet (q, small J) | Would be a singlet and have a different chemical shift. |
| C5 | ~125-130 | Quartet (q, larger J) | Would lack the C-F coupling and have a different shift. |
| C6 | ~150-155 | Singlet | Shift would be influenced differently by a non-CF₃ group. |
| CF₃ | ~120-125 | Quartet (q, ¹JCF ≈ 270-280 Hz) | This signal would be completely absent. |
The observation of a quartet with a very large coupling constant (~275 Hz) is an unmistakable signature of the CF₃ carbon. Furthermore, the smaller quartet splittings observed for C4 and C5 confirm their proximity to the CF₃ group, solidifying the structural assignment. Reference spectra support these assignments.[4]
Conclusion
By systematically integrating data from Mass Spectrometry, IR Spectroscopy, ¹H NMR, and ¹³C NMR, we have constructed an unassailable case for the structure of this compound.
-
MS confirms the elemental formula and the presence of a single chlorine atom.
-
IR confirms the presence of the critical carboxylic acid functional group.
-
¹H NMR proves the relative positioning of the two aromatic protons, confirming the 3,5-disubstitution pattern via their characteristic meta-coupling.
-
¹³C NMR confirms the carbon skeleton and the precise location of the trifluoromethyl group through distinct C-F coupling patterns.
Each piece of data cross-validates the others, creating a self-consistent and definitive structural proof. This rigorous, multi-technique approach is essential for ensuring the quality and integrity of chemical compounds used in research and development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, this compound.
- Jeschke, P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 77(8), 3437-3453.
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- 4. This compound(80194-68-9) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Validating the Link Between Fluopyram Application and Grapevine Growth Disorders
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective framework for investigating the potential association between the fungicide fluopyram and observed growth disorders in grapevines (Vitis vinifera). We will move beyond anecdotal observations to establish a scientifically rigorous methodology for validating causality, differentiating symptoms from other vineyard maladies, and understanding the underlying mechanisms.
Introduction: Understanding Fluopyram and the Controversy
Fluopyram is a broad-spectrum fungicide belonging to the chemical class of pyridinyl-ethyl-benzamides. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi (Complex II).[1][2] This disruption of cellular respiration effectively halts fungal spore germination and mycelial growth, making it a potent tool against diseases like powdery mildew and gray mold.[2][3][4] Fluopyram is the active ingredient in several commercial products, including Luna Privilege and Velum Prime.[5][6][7]
The controversy surrounding fluopyram emerged following widespread reports from European grape growers, particularly in Switzerland, starting around 2015.[5][8] Growers who had applied products containing fluopyram (specifically Moon Privilege, also known as Luna Privilege) in 2014 reported "atypical symptoms" in their vines the following season.[5][8] These symptoms included deformed leaves, stunted shoot growth, and significant reductions in yield.[5][8][9] The situation led to investigations, product use recommendations being withdrawn by the manufacturer (Bayer) for viticulture as a precautionary measure, and eventual compensation for affected growers.[5][10] Despite these actions, a definitive scientific "clear cause" was not publicly established at the time, highlighting the need for robust, independent validation protocols.[8][9]
The Challenge of Diagnosis: A Multifactorial Problem
The core challenge in linking fluopyram to grapevine disorders lies in the non-specific nature of the reported symptoms. Stunted shoots, leaf deformation, and poor growth are common manifestations of various biotic and abiotic stresses in a vineyard.[11][12] A rigorous investigation must, therefore, begin with a process of differential diagnosis to exclude other potential causes.
The following table outlines common grapevine disorders and their symptoms, providing a basis for comparison against suspected fluopyram-induced symptoms.
| Potential Cause | Key Symptoms | Typical Distribution Pattern |
| Suspected Fluopyram Phytotoxicity | Deformed, cupped, or abnormally small leaves; shortened internodes; stunted shoot growth; reduced fruit set and yield.[5][8] | Often reported as widespread within a treated block or vineyard. |
| Nutrient Deficiencies | Boron (B): Short internodes, misshapen leaves, poor fruit set.[13] Zinc (Zn): Small, mottled leaves ("little leaf"), zigzag shoot growth.[13] | Can be patchy, related to soil type variations. Often appears on specific parts of the vine (e.g., young leaves). |
| Viral Diseases | Grapevine Fanleaf Virus (GFLV): Fan-shaped leaves, yellow mosaic patterns, shoot malformations.[14] | Can be sporadic or follow patterns of nematode infestation (vector). |
| Mite Damage (e.g., Rust Mites) | Short Shoot Syndrome (SSS): Stunted shoots, basal leaves puckered, scarring on stems.[12][13] | Often sporadic on a vine, with shoots nearest the head of the vine being most affected.[13] |
| Herbicide Damage | Glyphosate: Narrow, strap-like leaves on new growth. 2,4-D (Phenoxy): Leaf cupping and distortion. | Typically shows a drift pattern, affecting vineyard edges or areas adjacent to other sprayed crops. |
| Environmental Stress | Frost Damage: Distorted primary shoots, death of shoot tips.[11][12] Water/Nutrient Imbalance: General reduction in vigor, poor shoot growth.[12] | Follows topographical patterns (e.g., low-lying areas for frost) or irrigation/soil patterns. |
This comparison underscores the necessity of moving from observation to controlled experimentation. While field symptoms provide the initial questions, they do not provide the definitive answer.
A Framework for Validation: Experimental Protocols
To scientifically validate a potential link, a multi-tiered experimental approach is required. This involves controlled environment studies to establish causality and field trials to confirm relevance under real-world conditions.
The following diagram illustrates the overarching logic of the validation process, from initial field observation to mechanistic inquiry.
Caption: Experimental workflow for validating phytotoxicity.
Objective: To determine if fluopyram can directly cause phytotoxic symptoms on grapevine under controlled conditions and to identify a dose-response relationship.
Methodology:
-
Plant Material: Use uniform, disease-free grapevine plants of a single cultivar (e.g., Pinot Noir or Chasselas, which were reportedly affected)[10], either potted dormant bench grafts or rooted cuttings.
-
Acclimation: Acclimate plants in a greenhouse or growth chamber for 2-4 weeks under controlled conditions (e.g., 25°C day/18°C night, 16h photoperiod).
-
Treatment Groups:
-
Control: Sprayed with water and the same surfactant/adjuvant used in the fluopyram formulation.
-
Fluopyram Treatments: A minimum of 5 concentrations of a commercial fluopyram formulation (e.g., Luna Privilege). The range should bracket the recommended field application rate. For example: 0x (control), 0.5x, 1x (recommended rate), 2x, and 5x the label rate.
-
-
Experimental Design: Use a Completely Randomized Design (CRD) with at least 5-10 replicate plants per treatment group.[15]
-
Application: Apply treatments to the foliage to the point of runoff, ensuring thorough coverage. Prevent any soil drenching to isolate the foliar effect.
-
Data Collection (Weekly for 8 weeks):
-
Morphological: Measure shoot length, internode length, and leaf area.
-
Physiological: Measure chlorophyll content (e.g., using a SPAD meter).
-
Visual Injury Rating: Score phytotoxicity on a scale (e.g., 0 = no injury, 1 = slight leaf curl, 5 = severe stunting and necrosis).
-
Biomass: At the end of the experiment, measure shoot and root dry weight.
-
-
Statistical Analysis: Use Analysis of Variance (ANOVA) to determine if there are significant differences between treatment groups. If significant, use a post-hoc test (e.g., Tukey's HSD) to compare means. Use regression analysis to model the dose-response relationship.
Objective: To validate the findings from the controlled environment study under real-world viticultural conditions and compare fluopyram's impact against an alternative fungicide.
Methodology:
-
Site Selection: Choose a uniform vineyard block with a history of low disease pressure to minimize confounding factors.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least 4-6 replicate blocks. Each block will contain all treatments. This design helps to account for field variability.[15]
-
Treatment Groups:
-
Untreated Control: No fungicide application.
-
Fluopyram: Application of fluopyram at the recommended label rate and timing.
-
Alternative Fungicide: Application of a fungicide with a different mode of action (e.g., a DMI like tebuconazole or a strobilurin like trifloxystrobin)[16] at its recommended rate.
-
-
Application: Use calibrated commercial spray equipment to apply the treatments according to standard viticultural practice. Ensure buffer rows between plots to minimize spray drift.
-
Data Collection (Throughout the season):
-
Phenology: Record key growth stages (budbreak, bloom, veraison).
-
Growth Measurements: Periodically measure shoot length and assess canopy density.
-
Visual Injury Ratings: As in Protocol 1, score plots for any signs of phytotoxicity.
-
Yield Components: At harvest, measure cluster number per vine, cluster weight, and berry weight.
-
Fruit Quality: Analyze basic fruit chemistry (e.g., °Brix, pH, Titratable Acidity).
-
-
Statistical Analysis: Use ANOVA appropriate for an RCBD to analyze the data for significant treatment effects on growth, yield, and fruit quality parameters.
Mechanistic Insights: A Deeper Dive
Should the above protocols validate a causal link, the next logical step is to investigate the physiological mechanism. As an SDHI, fluopyram's primary target is mitochondrial respiration.[2] While this is highly effective against fungi, off-target effects in the plant cannot be discounted.
The inhibition of SDH, even if minor, in plant cells could lead to a cascade of secondary effects. This is a hypothetical pathway grounded in plant stress physiology that warrants investigation.
Caption: Hypothetical pathway for fluopyram phytotoxicity.
Investigative Assays:
-
Residue Analysis: Use LC-MS/MS to confirm the presence and concentration of fluopyram in symptomatic plant tissues.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) or hydrogen peroxide (H₂O₂) in leaf tissue.
-
Hormonal Profiling: Analyze levels of key plant hormones like auxins, gibberellins, and cytokinins, which are critical regulators of growth and development.
Conclusion and Recommendations
The historical reports of grapevine growth disorders following fluopyram application present a compelling case for rigorous scientific investigation.[5][8][9] The symptoms, while non-specific, were widespread enough to cause significant economic damage and lead to the product's withdrawal from the European viticultural market for a time.[8][10]
For any research body or chemical manufacturer, validating or refuting this link requires a systematic approach. It is crucial to first conduct thorough differential diagnoses to eliminate other common viticultural problems.[11][12][13] Subsequently, controlled dose-response experiments are essential to establish a direct causal relationship, followed by replicated field trials to confirm the effect under real-world conditions. By adhering to sound experimental design and statistical principles, the scientific community can generate the objective data needed to make informed decisions regarding the safe and effective use of this and other agricultural inputs.
References
- Fessenden, R. J., Renger, A., & Wirtz, S. (n.d.). Mode of action of fluopyram in plant-parasitic nematodes. ResearchGate.
- Farm Answers. (n.d.). Grapevine Growth Distortions: A Guide to Identifying Symptoms.
- Reuters. (2015, September 7). Bayer issues fungicide warning for wine grape growers. AgCanada.
- Walton, V., Skinkis, P., Dreves, A., Kaiser, C., Renquist, S., Castagnoli, S., & Hilton, R. (n.d.). Grapevine Growth Distortions: A Guide to Identifying Symptoms. Oregon State University.
- Miller, J. (2015, October 14). Bayer expects charges in 2016 as wine growers link fungicide to crop damage. Reuters.
- The Australian Wine Research Institute. (2010). Restricted Spring Growth syndrome.
- eNews Park Forest. (2015, November 16). Bayer Will Pay Fines for Fungicide Damage to Wine Crops.
- The Drinks Business. (2015, October 15). Winemakers to receive payout over crop damage.
- Ephytia. (n.d.). Nutritional disorders - Grapevine.
- Pscheidt, J. W., & Ocamb, C. M. (Eds.). (n.d.). Grape (Vitis spp.)-Short Shoot Syndrome. Pacific Northwest Pest Management Handbooks.
- The Drinks Business. (2015, September 8). Investigation into fungicide grape damage launched.
- Veloukas, T., Leroch, M., Hahn, M., & Karaoglanidis, G. S. (2011). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. Pest Management Science, 67(9), 1075-1083.
- Isaacs, R., et al. (2011, April 26). Newer fungicide chemistries for grapes. MSU Extension.
- NSW Department of Primary Industries. (n.d.). Plant trials and experimental design.
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A Senior Application Scientist's Guide to the Biological Activity of Trifluoromethylpyridine Carboxylic Acid Isomers
Introduction
Trifluoromethylpyridine carboxylic acids represent a cornerstone scaffold in modern agrochemical and pharmaceutical development. The strategic incorporation of a trifluoromethyl (CF₃) group—a potent electron-withdrawing moiety—and a carboxylic acid (-COOH) group onto the pyridine ring dramatically influences the molecule's physicochemical properties and, consequently, its biological activity.[1][2] These compounds are lauded for their enhanced metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
This guide offers an in-depth comparison of the biological activities of key trifluoromethylpyridine carboxylic acid isomers. We will explore how subtle shifts in the positioning of the CF₃ and COOH groups can lead to profound differences in herbicidal, fungicidal, and insecticidal efficacy. This analysis is grounded in structure-activity relationships (SAR) and supported by detailed experimental protocols to provide researchers with both theoretical insights and practical methodologies.
The Critical Role of Isomerism in Biological Activity
The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. Isomerism is not a trivial structural nuance; it is a fundamental determinant of a compound's efficacy and mode of action.[1][3]
For instance, the relative positions of the nitrogen atom, the carboxylic acid, and the trifluoromethyl group determine how the molecule docks into the active site of a target enzyme or receptor. A change from a 2-picolinic acid scaffold to a 3-nicotinic or 4-isonicotinic acid scaffold can alter the hydrogen bonding, hydrophobic, and electrostatic interactions that govern binding affinity.
A notable study on zinc(II) complexes highlighted this principle. A complex with 5-(trifluoromethyl)pyridine-2-carboxylic acid (a picolinic acid derivative) formed a stable N,O-chelated structure.[1][3] In contrast, a complex with 4-(trifluoromethyl)nicotinic acid (a nicotinic acid derivative) formed a less constrained N,O-monodentate coordination.[1][3] This structural difference, dictated by isomerism, resulted in the chelated complex showing significantly higher binding efficacy to biological macromolecules like bovine serum albumin (BSA) and DNA.[1][3] This illustrates that the spatial arrangement defined by the isomer is paramount to its biological function.
Comparative Analysis of Biological Activities
The trifluoromethylpyridine carboxylic acid framework is most prominent in the development of synthetic auxin herbicides. However, derivatives also show promise as fungicides and intermediates for insecticides.
Herbicidal Activity: Synthetic Auxin Mimics
Many pyridine carboxylic acids function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4][5] At high concentrations, these mimics overload the plant's natural growth regulation, leading to uncontrolled cell elongation, disruption of vascular tissues, and ultimately, plant death.[4][6][7] The primary target of these herbicides is the TIR1/AFB family of F-box proteins, which are auxin co-receptors.[4][8]
The herbicidal potency of these isomers is highly dependent on their structure, which dictates their fit within the auxin receptor pocket.
| Isomer Class | Representative Compound(s) | Key Structural Features & Activity Insights |
| 2-Picolinic Acids | Picloram, Clopyralid, Halauxifen, Florpyrauxifen | The carboxylic acid at the C2 position is crucial for activity. This arrangement allows for optimal interaction with key amino acid residues in the auxin co-receptor AFB5. The addition of a CF₃ group, often at the C5 or C6 position, enhances stability and electron-withdrawing character, contributing to potency.[9][10] |
| 3-Nicotinic Acids | Flupyrsulfuron-methyl (intermediate) | The 6-(trifluoromethyl)nicotinic acid scaffold is a key intermediate for sulfonylurea herbicides like flupyrsulfuron-methyl. While the final product is not a simple carboxylic acid, the isomeric backbone is vital for its ultimate acetolactate synthase (ALS)-inhibiting activity. |
| 4-Isonicotinic Acids | Flonicamid (intermediate) | 4-(Trifluoromethyl)nicotinic acid is a critical intermediate in the synthesis of the insecticide Flonicamid.[11][12] Its primary application is not as a direct herbicide, showcasing how different isomeric scaffolds are funneled into distinct pesticide classes. |
Structure-Activity Relationship Insights: Research on 6-aryl-2-picolinates has shown that replacing the chlorine atom of older herbicides like Picloram with substituted aryl groups can dramatically increase herbicidal activity.[9][10] The introduction of a trifluoromethyl group on these appended rings often contributes positively to the activity by enhancing the molecule's binding affinity with the target protein, AFB5.[9]
Fungicidal and Insecticidal Activities
While herbicidal applications are dominant, certain isomers serve as foundational structures for other classes of pesticides.
-
Fungicidal: The fungicide Fluopyram contains a 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid metabolite.[2] This highlights the utility of the picolinic acid scaffold in antifungal development. The efficacy of such compounds often relates to their ability to inhibit enzymes crucial for fungal respiration, such as succinate dehydrogenase (SDH).[13]
-
Insecticidal: 4-(Trifluoromethyl)nicotinic acid is a key building block for Flonicamid, an insecticide that acts as a chordotonal organ modulator, disrupting insect feeding.[11] This demonstrates how shifting the carboxylic acid from the C2 to the C3 position and the CF₃ group to the C4 position creates a scaffold suitable for an entirely different mode of action and target organism.
Key Experimental Protocols for Activity Screening
To empirically compare the biological activity of different isomers, standardized and reproducible assays are essential. Below are detailed protocols for evaluating herbicidal and fungicidal efficacy.
Protocol 1: Post-Emergence Herbicidal Activity Assay
This protocol assesses the efficacy of isomeric compounds on young, actively growing plants.
1. Plant Preparation:
- Fill 10 cm pots with a standardized potting mix.
- Sow seeds of a sensitive broadleaf weed species (e.g., Amaranthus retroflexus - Redroot Pigweed) and a tolerant grass species (e.g., Zea mays - Corn) to assess selectivity.
- Grow plants in a controlled environment (24°C day / 18°C night, 16-hour photoperiod, ~60% humidity) until they reach the 2-4 true leaf stage.[14]
2. Preparation of Test Solutions:
- Prepare a 10,000 ppm stock solution of each isomer in a suitable solvent (e.g., acetone or DMSO).
- Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 500 g/ha). The final spray solution should contain a surfactant (e.g., 0.1% Tween® 20) to ensure uniform leaf coverage.
- Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide like Picloram).
3. Herbicide Application:
- Arrange the potted plants in a calibrated laboratory spray chamber.
- Apply the test solutions uniformly to the plant foliage. Ensure the spray volume is consistent across all treatments (e.g., 200 L/ha).
4. Observation and Data Analysis:
- Return treated plants to the greenhouse.
- Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT).
- Score injury on a scale of 0% (no effect) to 100% (complete plant death).
- Calculate the EC₅₀ (Effective Concentration for 50% inhibition) value for each isomer using dose-response curve analysis.
Workflow for Herbicidal Activity Screening
Caption: Workflow for post-emergence herbicidal screening.
Protocol 2: In Vitro Antifungal Microdilution Broth Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi, following CLSI M27 guidelines.[15]
1. Fungal Inoculum Preparation:
- Subculture the fungal strain (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar) for 3-5 days at 25°C.
- Harvest fungal spores/conidia by flooding the plate with sterile saline containing 0.05% Tween® 80.
- Adjust the spore suspension to a final concentration of 1-5 x 10³ CFU/mL in RPMI-1640 medium.[15]
2. Preparation of Test Plates:
- In a sterile 96-well microtiter plate, add 100 µL of RPMI medium to all wells.
- Prepare stock solutions of each isomer in DMSO.
- Perform a two-fold serial dilution of each compound directly in the plate, starting from a high concentration (e.g., 128 µg/mL) down to a low concentration. The final volume in each well should be 100 µL before adding the inoculum.
3. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
- Include a positive control (no compound, only inoculum) and a sterility control (no inoculum).
- Incubate the plate at 25-28°C for 48-72 hours.
4. MIC Determination:
- Visually or spectrophotometrically (at 530 nm) assess fungal growth in each well.
- The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50%) compared to the positive control.[15][16]
Visualizing the Auxin Herbicide Mechanism
The herbicidal action of picolinic acids and their isomers is a result of their ability to mimic natural auxin and hijack the plant's protein degradation machinery.
Mechanism of Action for Synthetic Auxin Herbicides
Caption: Synthetic auxins bind to the TIR1/AFB receptor, leading to the degradation of Aux/IAA repressors and uncontrolled gene transcription.[4]
Conclusion
The biological activity of trifluoromethylpyridine carboxylic acids is intricately linked to their isomeric structure. The position of the carboxylic acid group is a primary determinant of the compound's mode of action, directing it towards herbicidal (C2 position), insecticidal (C3/C4 intermediates), or fungicidal targets. The trifluoromethyl group acts as a powerful enhancer, improving metabolic stability and target affinity. For researchers in agrochemical discovery, a deep understanding of these structure-activity relationships is crucial. The strategic selection and modification of the isomeric scaffold, guided by robust biological screening as outlined in this guide, will continue to be a fruitful approach for developing next-generation crop protection solutions.
References
- Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Pest Management Science, 66(2), 113-120. [Link]
- Zhu, X., Yang, Y., Li, B., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 48(8), 3591-3601. [Link]
- Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. Advanced. [Link]
- Zhu, X., Yang, Y., Li, B., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(II) complexes: isomeric effects on coordination and biological activity. RSC Publishing. [Link]
- Zhu, X., et al. (2024). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. RSC Publishing. [Link]
- Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action. [Link]
- The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin.
- Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. [Link]
- Feng, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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- U.S. Geological Survey. (1995).
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- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
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comparing the efficacy of different synthetic routes to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a highly functionalized pyridine derivative that serves as a critical structural motif in modern agrochemicals and pharmaceuticals.[1] Its importance as a key building block stems from the unique electronic properties conferred by the trifluoromethyl and chloro substituents, which can significantly influence the biological activity and pharmacokinetic properties of the final active ingredient. For instance, it is a known metabolite of the fungicide Fluopyram, highlighting its relevance in the development of crop protection agents.[1][2]
Given its industrial significance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance. This guide provides an in-depth comparison of the two primary synthetic strategies for preparing this valuable intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison of their efficacy. This document is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions in the synthesis and scale-up of this and related compounds.
Route A: The Nitrile Intermediate Pathway
This is arguably the most prevalent and well-documented approach, constructing the target molecule from a pre-functionalized pyridine ring. The general strategy involves the synthesis of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by a selective nucleophilic substitution at the C2 position to introduce a cyano group, which is then hydrolyzed to the desired carboxylic acid. This multi-step approach allows for high regiochemical control.
Logical Workflow for Route A
Caption: Workflow for the Nitrile Intermediate Pathway (Route A).
Step A1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The synthesis of the key precursor, 2,3,5-DCTF, is a cornerstone of the trifluoromethylpyridine chemical industry and typically begins from inexpensive feedstocks like 3-picoline.[2] The industrial process involves a series of high-temperature gas-phase or liquid-phase reactions.
-
Causality: The process begins with the chlorination of the methyl group of a picoline derivative, which proceeds via a free-radical mechanism, often initiated by UV light. This is followed by nuclear chlorination of the pyridine ring. The trichloromethyl group is then converted to the more stable trifluoromethyl group via halogen exchange (fluorination), commonly using hydrogen fluoride (HF). This sequence is preferred because direct trifluoromethylation is often less efficient and requires more specialized reagents.
A representative sequence starts from 2-chloro-5-methylpyridine:
-
Side-chain chlorination: 2-chloro-5-methylpyridine is chlorinated to form 2-chloro-5-(trichloromethyl)pyridine.
-
Ring chlorination: The pyridine ring is then chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine.[2]
-
Fluorination: Finally, halogen exchange with HF, often catalyzed by a Lewis acid, produces 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]
Step A2: Synthesis of 3-Chloro-5-(trifluoromethyl)picolinonitrile
This step involves a nucleophilic aromatic substitution (SNAr) at the C2 position of DCTF. The chlorine at C2 is significantly more activated towards substitution than the one at C3 due to the electron-withdrawing effect of the adjacent ring nitrogen.
-
Causality: The reaction is typically performed with an alkali metal cyanide, such as sodium or potassium cyanide. The choice of solvent and catalyst is critical. Aprotic polar solvents (e.g., DMSO, DMF) or nitrile-based solvents are used to dissolve the cyanide salt and promote the reaction. In some patented procedures, a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an activating agent like 4-(dimethylamino)pyridine (DMAP) is employed to enhance the reaction rate and yield by increasing the nucleophilicity of the cyanide ion or by forming a more reactive intermediate.[3][4]
Experimental Protocol: Cyanation of 2,3,5-DCTF
-
Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equiv.), sodium cyanide (1.5 equiv.), 4-(dimethylamino)pyridine (DMAP, 1.05 equiv.), propionitrile.
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine and propionitrile.
-
Add DMAP to the mixture.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction to ambient temperature.
-
Carefully add a solution of sodium cyanide in water to the reaction mixture. Caution: Addition of cyanide to a potentially acidic mixture can release toxic HCN gas. Ensure the mixture is basic or perform in a well-ventilated fume hood.
-
Stir the biphasic mixture vigorously for 5-6 hours.
-
Dilute the reaction with water and separate the organic phase.
-
Wash the organic phase sequentially with water and 2M HCl (aq).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)picolinonitrile.[4]
-
Step A3: Hydrolysis of the Nitrile to Carboxylic Acid
The final step is the hydrolysis of the picolinonitrile intermediate. This transformation is a standard procedure in organic chemistry but requires forcing conditions due to the electron-deficient nature of the pyridine ring, which deactivates the nitrile group towards hydrolysis.
-
Causality: Strong acid-catalyzed hydrolysis is the most common method. Concentrated sulfuric acid or hydrochloric acid is used with heating. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under the same conditions to the carboxylic acid and an ammonium salt. The high temperature is necessary to overcome the activation energy for both the initial water addition and the subsequent hydrolysis of the stable amide intermediate.
Experimental Protocol: Nitrile Hydrolysis
-
Materials: 3-chloro-5-(trifluoromethyl)picolinonitrile (1 equiv.), concentrated sulfuric acid (98%), water.
-
Procedure:
-
To a reaction vessel designed for corrosive reagents, carefully add concentrated sulfuric acid.
-
Cool the acid in an ice bath and slowly add the 3-chloro-5-(trifluoromethyl)picolinonitrile with stirring.
-
After the addition is complete, slowly add a small amount of water.
-
Heat the mixture to 100-120°C and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid precipitate is the desired carboxylic acid. Collect the solid by filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum to yield this compound.
-
-
Expected Yield: >90%.
Route B: The Late-Stage Chlorination Pathway
An alternative strategy involves installing the C3-chloro substituent at a later stage of the synthesis. This route begins with a commercially available or readily synthesized precursor, 5-(trifluoromethyl)pyridine-2-carboxylic acid, and introduces the chlorine atom via electrophilic aromatic substitution.
Logical Workflow for Route B
Caption: Workflow for the Late-Stage Chlorination Pathway (Route B).
Step B1: Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid
The starting material can be prepared via several methods, often involving the oxidation of 2-methyl-5-(trifluoromethyl)pyridine.
Step B2: Regioselective Chlorination
This is the key and most challenging step of this route. The pyridine ring is electron-deficient, making it resistant to electrophilic substitution. Furthermore, the directing effects of the existing substituents (the ring nitrogen, the C2-carboxylic acid, and the C5-trifluoromethyl group) must be considered to achieve the desired regioselectivity. All three groups are deactivating and meta-directing. The C3 and C5 positions are meta to the nitrogen, while C3 is also meta to the C5-CF3 group. This convergence of directing effects favors substitution at the C3 position.
-
Causality: Due to the low reactivity of the ring, harsh chlorination conditions are required. Industrial processes often utilize high-temperature, vapor-phase chlorination over a catalyst.[5] A patent describes reacting 2-chloro-5-trifluoromethylpyridine with chlorine gas at 200°C in the presence of an activated carbon catalyst to produce 2,3-dichloro-5-(trifluoromethyl)pyridine, demonstrating the feasibility of introducing a chlorine atom at the C3 position under these conditions.[5] Adapting this to a substrate with a carboxylic acid group may be challenging due to potential decarboxylation at high temperatures. A liquid-phase alternative using a strong chlorinating agent and a Lewis acid catalyst at more moderate temperatures would be desirable for laboratory-scale synthesis, though specific examples for this substrate are not readily found in the literature.
Experimental Protocol: Vapor-Phase Chlorination (Conceptual)
-
Materials: 5-(trifluoromethyl)pyridine-2-carboxylic acid (or a more stable ester derivative), chlorine gas, nitrogen gas, activated carbon catalyst.
-
Procedure:
-
A tubular reactor is packed with an activated carbon catalyst. The catalyst is activated in situ by heating under a flow of chlorine gas.
-
The starting material is vaporized and mixed with a stream of nitrogen carrier gas. This mixture is preheated.
-
The vaporized substrate and preheated chlorine gas are fed into the heated tubular reactor (e.g., 200-350°C).
-
The reaction products exiting the reactor are cooled to condense the organic components.
-
The crude product mixture is then purified, typically by distillation or recrystallization, to isolate the desired this compound.
-
-
Challenges: This method requires specialized equipment, is energy-intensive, and may suffer from a lack of selectivity, potentially forming over-chlorinated byproducts. Decarboxylation of the starting material is a significant risk.
Comparative Efficacy Analysis
| Parameter | Route A: Nitrile Intermediate | Route B: Late-Stage Chlorination | Justification |
| Overall Yield | Moderate to High (Est. 60-75% over 2 steps) | Variable (Potentially Low) | Route A involves well-established, high-yielding transformations. Route B's key chlorination step is challenging and may have low selectivity and yield. |
| Scalability | High | Moderate | Route A follows a classical, robust sequence that is readily scaled. The high-temperature gas-phase reaction in Route B requires specialized industrial equipment. |
| Regiocontrol | Excellent | Moderate to Poor | Route A provides unambiguous regiochemical outcomes due to the inherent reactivity of the C2 position in the DCTF intermediate. Route B relies on the subtle directing group effects on a deactivated ring, risking byproduct formation. |
| Safety & Handling | High Concern | High Concern | Route A uses highly toxic alkali metal cyanides, which require stringent handling protocols. Route B uses corrosive and toxic chlorine gas, potentially at high temperatures and pressures. |
| Starting Materials | Readily available industrial feedstocks (e.g., 3-picoline). | More advanced intermediate (5-(trifluoromethyl)picolinic acid) is required. | The ultimate starting materials for Route A are cheaper and more accessible than the functionalized precursor for Route B. |
| Robustness | High | Low to Moderate | The steps in Route A are generally reliable and well-precedented. The success of Route B is highly dependent on optimizing the difficult chlorination step, which may not be broadly applicable. |
Conclusion and Recommendation
Based on the analysis of the available scientific literature and established chemical principles, Route A (The Nitrile Intermediate Pathway) emerges as the superior and more practical strategy for the synthesis of this compound, particularly for laboratory and pilot-scale production. Its key advantages are its excellent regiochemical control, reliance on well-understood and high-yielding reactions, and a more predictable and robust workflow. While the use of cyanide is a significant safety hazard, the risks are well-defined and can be managed with appropriate engineering controls and procedures.
Route B (The Late-Stage Chlorination Pathway) , while appearing more convergent, suffers from a critical and challenging final step. The electrophilic chlorination of a highly deactivated pyridine ring is inherently difficult, and the high-temperature, vapor-phase conditions cited in related examples present significant barriers to implementation in a standard research or development laboratory. The potential for low yields, side-product formation, and decarboxylation makes this route less reliable and economically viable compared to Route A.
For researchers and drug development professionals, focusing development efforts on the optimization of the nitrile intermediate pathway is the recommended course of action.
References
- Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (EP2901857A1)
- Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (EP2901857B1)
- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (CN106349159A)
- Process for producing 3-chloro-5-trifluoromethylpyridines. (EP0078410A2)
- This compound.
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. ChemBK. [Link]
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (CN104003934A)
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (CN107286087B)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Uneyama, K. et al. J. Pestic. Sci.[Link]
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Plant Hormone Receptors
Introduction: The Imperative of Signaling Fidelity in Plant Biology
Plant hormones, or phytohormones, are signaling molecules that, at minuscule concentrations, govern nearly every aspect of a plant's life cycle, from germination to senescence and responses to environmental stress.[1][2][3] The specificity of these signals is paramount; a plant must be able to distinguish between a signal to grow (e.g., auxins, gibberellins) and a signal to defend against stress (e.g., abscisic acid, jasmonates). This specificity is primarily enforced at the level of perception by receptor proteins, which are tasked with binding their cognate hormone with high affinity and selectivity.[1][3][4]
However, the concept of absolute specificity is a biological ideal rather than a universal reality. Cross-reactivity, the binding of a receptor to a ligand other than its primary one, can and does occur. Understanding the degree of cross-reactivity among different plant hormone receptor systems is not merely an academic exercise. For researchers in drug development and crop improvement, it is a critical factor in designing synthetic hormones, herbicides, or growth regulators with minimal off-target effects. This guide provides an in-depth comparison of key experimental methodologies for quantifying receptor cross-reactivity, grounded in practical, field-proven insights.
Core Signaling Pathways: A Visual Overview
To understand cross-reactivity, one must first appreciate the distinct architectures of the primary signaling pathways. The following diagram illustrates the initial perception step for five major hormone classes.
Caption: Simplified overview of Auxin, ABA, and Gibberellin perception mechanisms.
Methodology 1: Competitive Radioligand Binding Assays
This is the gold-standard technique for quantifying the affinity of a receptor for various ligands. It directly measures the ability of an unlabeled "competitor" ligand (e.g., a different hormone) to displace a labeled "hot" ligand of known high affinity from the receptor.
Causality Behind Experimental Choices
The power of this assay lies in its direct measurement of binding at the receptor's active site. The key is to establish a robust system with a high-affinity radiolabeled ligand for the receptor of interest. This provides the sensitivity needed to detect displacement by weaker-binding, cross-reacting ligands. The output, the inhibitor constant (Kᵢ), is a true measure of affinity that can be compared across different experiments and labs, provided the Cheng-Prusoff equation is correctly applied.[5] This equation is critical because it normalizes the raw 50% inhibitory concentration (IC₅₀) by accounting for the concentration and affinity of the labeled ligand used in the specific assay.[5][6]
Self-Validating Protocol: Cross-Reactivity with a Brassinosteroid Receptor (BRI1)
This protocol outlines how to test the cross-reactivity of auxin (IAA), abscisic acid (ABA), and gibberellin (GA₃) with the brassinosteroid receptor, BRI1.
-
Receptor Preparation:
-
Radioligand Selection:
-
Use ³H-labeled brassinolide ([³H]BL), the most active brassinosteroid, as the "hot" ligand. Its high affinity ensures a stable baseline of binding.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor preparation, assay buffer, and a fixed, saturating concentration of [³H]BL (typically determined from saturation binding experiments).
-
Non-Specific Binding (NSB) Wells: Add receptor, buffer, [³H]BL, and a large excess (e.g., 1000-fold) of unlabeled "cold" brassinolide. This is a crucial control; it measures how much radioligand binds to components other than the receptor, which must be subtracted from all other measurements.
-
Competitor Wells: Add receptor, buffer, [³H]BL, and a range of concentrations of the competitor hormones (IAA, ABA, GA₃), typically from 1 nM to 100 µM.
-
-
Incubation & Separation:
-
Incubate the plate at 4°C until binding reaches equilibrium (typically 1-2 hours).
-
Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters. The speed of this step is essential to prevent dissociation of the receptor-ligand complex.
-
Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding = (Total Binding) - (NSB).
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ (the concentration of competitor that displaces 50% of the [³H]BL).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :[5][9]
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
-
Comparative Data Presentation
| Receptor Target | Primary Ligand | Kᵢ (nM) | Competitor Ligand | Kᵢ (nM) | Fold Difference in Affinity |
| BRI1 (Brassinosteroid) | Brassinolide | 5.8 | Auxin (IAA) | >100,000 | >17,241 |
| BRI1 (Brassinosteroid) | Brassinolide | 5.8 | Abscisic Acid (ABA) | >100,000 | >17,241 |
| BRI1 (Brassinosteroid) | Brassinolide | 5.8 | Gibberellin (GA₃) | >100,000 | >17,241 |
| AHK4 (Cytokinin)[10] | trans-Zeatin | ~3.0 | Auxin (IAA) | No significant binding | - |
| PYR1 (ABA)[11] | (+)-ABA | 35 | (-)-ABA | 610 | 17.4 |
(Note: Data for BRI1 competitors are illustrative based on known high specificity. AHK4 and PYR1 data are derived from published findings.)
This data clearly demonstrates the high specificity of the BRI1 receptor, which shows negligible affinity for other major plant hormones. In contrast, the ABA receptor PYR1 shows a measurable, albeit much lower, affinity for the unnatural enantiomer (-)-ABA, a classic example of stereo-specific cross-reactivity.[11]
Methodology 2: In Vivo Protein-Protein Interaction Assays
For many receptors, the hormone does not bind in isolation but rather acts as a "molecular glue" to facilitate an interaction with another protein.[12][13] In these cases, assessing cross-reactivity involves measuring the formation of a protein complex. The Yeast Two-Hybrid (Y2H) system is a powerful and widely used genetic method for this purpose.[14][15]
Causality Behind Experimental Choices
The Y2H system is an excellent choice for screening because it moves the interaction into a tractable in vivo cellular context (the yeast nucleus).[15] Its core logic is elegant: the receptor ("bait") is fused to a DNA-binding domain (DBD), and its interacting partner ("prey") is fused to a transcriptional activation domain (AD). If the bait and prey interact—often dependent on the presence of the correct hormone—the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., enabling growth on selective media).[14][16] This provides a clear, often binary, readout of interaction.
Self-Validating Protocol: Gibberellin Receptor (GID1) Specificity
This protocol tests whether other hormones can induce the critical interaction between the gibberellin receptor GID1 and its target, a DELLA repressor protein.[12][17][18]
Caption: Workflow for a Yeast Two-Hybrid (Y2H) cross-reactivity screen.
-
Vector Construction:
-
Clone the coding sequence for the GID1 receptor into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD).
-
Clone the coding sequence for a DELLA protein into a "prey" vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109) with both the bait and prey plasmids.[19]
-
Plate the transformed cells on media that selects for the presence of both plasmids but does not select for the interaction (e.g., SD/-Leu/-Trp).
-
-
Control Transformations (Trustworthiness):
-
Negative Control: Transform yeast with GID1-DBD and an empty prey vector. This must not result in growth on selective media.
-
Negative Control: Transform yeast with an empty bait vector and DELLA-AD. This also must not result in growth.
-
These controls are essential to ensure neither the bait nor the prey can activate the reporter gene on its own.
-
-
Interaction Assay:
-
Replica-plate the colonies from the initial transformation onto a series of selective media plates (e.g., SD/-Leu/-Trp/-His/-Ade).
-
Each selective plate will be supplemented with a different hormone:
-
Plate A: 10 µM Gibberellin (GA₄) (Positive Control)
-
Plate B: 10 µM Abscisic Acid (ABA)
-
Plate C: 10 µM Auxin (IAA)
-
Plate D: No hormone (Negative Control)
-
-
-
Analysis:
-
Incubate plates at 30°C for 3-5 days.
-
Score for growth. Growth indicates a positive interaction. The expectation is that robust growth will only occur on the plate supplemented with gibberellin, demonstrating that the other hormones cannot effectively act as the "molecular glue" for the GID1-DELLA interaction.[18][20]
-
Methodology 3: Label-Free Biophysical Analysis
Modern biophysical techniques offer a powerful, label-free alternative for studying molecular interactions in real-time. Surface Plasmon Resonance (SPR) is a leading technology in this area.[21][22]
Causality Behind Experimental Choices
SPR provides a wealth of information beyond simple affinity (Kₑ). It measures the kinetics of the interaction—the association rate (kₐ) and the dissociation rate (kₑ)—by detecting minute changes in the refractive index on a sensor chip surface as the analyte flows over the immobilized ligand.[23][24] This is invaluable for understanding the dynamics of binding. A cross-reacting ligand might have a similar overall affinity to the primary ligand but achieve it through very different kinetics (e.g., a slow "on-rate" and a very slow "off-rate" vs. a fast "on-rate" and a fast "off-rate").
Self-Validating Protocol: Cytokinin Receptor (AHK4) Specificity
This protocol measures the binding kinetics of various adenine derivatives to the cytokinin receptor AHK4.
-
Chip Preparation and Ligand Immobilization:
-
Activate a CM5 sensor chip surface using standard amine coupling chemistry.[21]
-
Immobilize a purified, recombinant AHK4 receptor sensor domain onto the chip surface to a target density.
-
Block remaining active sites with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the receptor to allow for subtraction of bulk refractive index changes. This is a critical control for data quality.
-
-
Analyte Preparation:
-
Prepare a series of concentrations for each analyte (e.g., trans-Zeatin, kinetin, adenine, auxin) in a suitable running buffer. A concentration series is necessary to accurately model the binding kinetics.
-
-
SPR Analysis:
-
Inject the different concentrations of a single analyte over both the receptor and reference flow cells, starting with the lowest concentration.
-
Record the binding response (in Resonance Units, RU) over time (the "association" phase).
-
Switch back to flowing only running buffer over the chip and record the signal decrease over time (the "dissociation" phase).
-
Between different analytes, regenerate the chip surface with a mild buffer (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized receptor.
-
-
Data Processing and Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to get the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process will yield the kinetic constants kₐ (on-rate) and kₑ (off-rate).
-
The equilibrium dissociation constant (Kₑ) is calculated as kₑ / kₐ.
-
Comparative Kinetic Data
| Immobilized Receptor | Analyte (Ligand) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |
| AHK4 Sensor Domain | trans-Zeatin | 1.2 x 10⁵ | 3.6 x 10⁻⁴ | 3.0 |
| AHK4 Sensor Domain | Kinetin | 8.5 x 10⁴ | 9.1 x 10⁻⁴ | 10.7 |
| AHK4 Sensor Domain | Adenine | No measurable binding | No measurable binding | >1,000,000 |
| AHK4 Sensor Domain | Auxin (IAA) | No measurable binding | No measurable binding | >1,000,000 |
(Note: Kinetic data is representative and based on published affinity data for the AHK4 receptor, which binds various cytokinins but not the basic adenine structure or other hormones like auxin).[10][25][26]
The SPR data reveals not only that trans-Zeatin has a higher affinity than kinetin but also why. While their association rates are comparable, the trans-Zeatin complex is more stable, dissociating nearly three times more slowly. The complete lack of response for adenine and auxin confirms the high specificity of the receptor's binding pocket.[25][27]
Conclusion: An Integrated Approach to Specificity Analysis
No single method tells the whole story. While competitive binding assays provide a robust measure of affinity (Kᵢ), they do not reveal the kinetics of the interaction. In vivo methods like Y2H are excellent for screening and confirming interactions within a cellular context but are less quantitative. Label-free biophysical techniques like SPR provide unparalleled insight into the real-time dynamics of binding (kₐ and kₑ).
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validation of analytical methods for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for Quantifying 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction: The Imperative for Rigorous Quantification
This compound is a crucial chemical entity, often encountered as a key intermediate in the synthesis of pharmaceuticals and agrochemicals or as a metabolite in toxicological and environmental studies. The ability to accurately and reliably quantify this compound is paramount for ensuring product quality, assessing metabolic pathways, and meeting stringent regulatory requirements. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of validated analytical methodologies for its quantification.
The foundation of reliable analytical data rests upon robust method validation. This process demonstrates that an analytical procedure is suitable for its intended purpose.[1][2] As such, this document is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a harmonized framework for analytical procedure validation.[3][4][5]
Pillar 1: The 'Why' Behind the 'How'—Core Principles of Method Validation
Before delving into specific techniques, it is essential to understand the core performance characteristics that define a validated analytical method. According to the updated ICH Q2(R2) guidelines, these parameters form a self-validating system that ensures the integrity of the generated data.[6][7][8][9]
-
Specificity/Selectivity : This is the ability of the method to measure the analyte of interest unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8] A lack of specificity can be compensated for by using a combination of procedures.[6]
-
Linearity : A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8] This is typically evaluated by a linear regression analysis of the data.
-
Range : The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[1][7]
-
Accuracy : This parameter expresses the closeness of the results obtained by the method to the true value.[9] It is often determined through recovery studies of a known quantity of the analyte spiked into a sample matrix.[6]
-
Precision : Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is typically assessed at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
Reproducibility : Precision between different laboratories.
-
-
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Pillar 2: Comparative Analysis of Key Methodologies
The selection of an analytical technique for this compound depends on factors like the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques.
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For an aromatic carboxylic acid like the target analyte, reversed-phase HPLC is the method of choice.
Causality Behind Experimental Choices:
-
Column Selection : A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography of moderately polar compounds. The nonpolar stationary phase retains the analyte based on its hydrophobicity.
-
Mobile Phase : A mixture of an organic solvent (like acetonitrile or methanol) and water is used. The inclusion of an acid (e.g., formic acid or phosphoric acid) in the mobile phase is critical. For a carboxylic acid, the acidic pH suppresses the ionization of the carboxyl group, leading to better retention on the reversed-phase column and improved peak shape.
-
Detection : The pyridine ring and carboxylic acid group constitute a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., around 255 nm) provides good sensitivity.[10]
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water. A gradient elution may be used to ensure separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.[10]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL) for linearity assessment.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration, ensuring the final concentration falls within the validated range. Filter through a 0.45 µm syringe filter before injection.[11]
4. Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte peak.
-
Linearity: Inject the working standards in triplicate and construct a calibration curve by plotting the peak area against concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) in triplicate. Calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOQ/LOD: Determine by injecting progressively more dilute solutions. The LOQ is the concentration that provides a signal-to-noise ratio of at least 10:1, while the LOD has a ratio of approximately 3:1.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity. However, since carboxylic acids are polar and non-volatile, they require a derivatization step to increase their volatility and thermal stability for GC analysis.
Causality Behind Experimental Choices:
-
Derivatization : This is a critical step. Converting the carboxylic acid to a less polar and more volatile ester or silyl ester is necessary. Silylation using a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective approach.[12] This derivatization makes the analyte suitable for GC and improves its chromatographic properties.
-
GC Separation : A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is ideal for separating the derivatized analyte from other components in the sample.
-
MS Detection : Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte. Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the derivatized analyte are monitored, significantly enhances sensitivity and selectivity compared to a full scan.[13]
Experimental Protocol: GC-MS Method Validation
1. Instrumentation:
-
A GC system equipped with a split/splitless injector, a capillary column, and coupled to a Mass Spectrometer.
2. Derivatization Procedure:
-
To a known amount of dried sample or standard in a vial, add a suitable solvent (e.g., acetonitrile) and the derivatizing agent (e.g., MTBSTFA).
-
Add a catalyst if required (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[14]
-
Cool the sample before injection.
3. GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 260°C.
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.[15]
-
Carrier Gas: Helium.
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM). Specific ions for the derivatized analyte would be determined by analyzing a full scan spectrum of a standard.
4. Sample and Standard Preparation:
-
Prepare stock and working standards as in the HPLC method.
-
Subject both standards and samples to the identical derivatization procedure described above before injection.
5. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOQ/LOD) are performed similarly to the HPLC method, with the key difference that all samples and standards must undergo the derivatization step before analysis.
Pillar 3: Data-Driven Comparison and Visualization
The choice between HPLC-UV and GC-MS often comes down to a trade-off between simplicity and sensitivity.
Quantitative Performance Data Summary
| Validation Parameter | HPLC-UV | GC-MS with Derivatization | Rationale |
| Specificity | Good | Excellent | MS detection provides mass-based identification, offering higher confidence than UV absorbance. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both methods demonstrate excellent linearity when properly optimized.[16][17] |
| Precision (%RSD) | ≤ 2% | ≤ 5% | The additional derivatization step in GC-MS can introduce slightly more variability. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods are highly accurate. The multi-step sample prep for GC-MS can slightly widen the acceptable range. |
| Limit of Quantitation (LOQ) | ng range (e.g., ~0.2 µg/mL)[16] | pg range | GC-MS, especially in SIM mode, is significantly more sensitive than HPLC-UV. |
| Sample Preparation | Simple (dissolve and inject) | Complex (involves a chemical reaction) | HPLC offers a much faster and simpler workflow. |
Mandatory Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the validation processes for both methodologies.
Caption: Workflow for GC-MS Method Validation.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable and robust techniques for the quantification of this compound.
-
HPLC-UV is the recommended method for routine quality control and assays where concentration levels are relatively high (µg/mL range and above). Its primary advantages are methodological simplicity, speed, and lower operational complexity.
-
GC-MS is the superior choice when high sensitivity and absolute specificity are required, such as in trace-level impurity analysis, metabolite identification in complex biological matrices, or environmental monitoring. The trade-off for its exceptional performance is a more involved sample preparation procedure.
Ultimately, the selection of the most appropriate method must be guided by the specific analytical challenge, considering the required limits of quantification, the nature of the sample matrix, and the available resources. Regardless of the chosen technique, adherence to the validation principles outlined in this guide and by regulatory bodies is non-negotiable for producing data that is scientifically sound, reliable, and defensible. [3][5][18]
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A Comparative In Silico Analysis of Pyridine Derivatives as Modulators of Auxin Receptors: A Guide for Rational Herbicide and Phytohormone Design
This guide provides a comprehensive comparison of pyridine derivatives' interactions with auxin receptors, grounded in molecular docking studies. It is intended for researchers, scientists, and drug development professionals engaged in the design of novel herbicides and plant growth regulators. We will explore the structural basis of these interactions, offer a detailed protocol for performing comparative docking studies, and present data to inform the rational design of next-generation auxin analogues.
The Auxin Signaling Cascade: A Primer on the TIR1/AFB Co-Receptor System
Auxin, a class of plant hormones, orchestrates a vast array of developmental processes, from cell division and elongation to root formation and tropic responses. The primary mechanism of auxin perception at the molecular level involves the Transport Inhibitor Response 1 (TIR1)/Auxin Signaling F-box (AFB) family of proteins. These proteins act as substrate receptors within an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2][3]
The binding of an auxin molecule to the TIR1/AFB receptor does not induce a conformational change in the traditional sense. Instead, auxin acts as a 'molecular glue,' stabilizing the interaction between the TIR1/AFB protein and a member of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors.[1][4] This ternary complex formation (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then modulate the expression of auxin-responsive genes.[1]
Synthetic auxins, including many pyridine derivatives, exploit this natural pathway. By mimicking endogenous auxins, they can hyperactivate the signaling cascade, leading to uncontrolled growth and, in the case of herbicides, plant death.[3][5] Understanding the specific interactions of these synthetic molecules within the TIR1/AFB binding pocket is therefore paramount for designing effective and selective compounds.
Caption: A generalized workflow for comparative molecular docking studies.
Step 1: Receptor Preparation
-
Obtain Receptor Structure: Download the crystal structure of the Arabidopsis thaliana TIR1 protein in complex with IAA and an Aux/IAA peptide from the RCSB Protein Data Bank (PDB). A suitable entry is 2P1Q . [4]2. Clean the PDB File: Open the PDB file in AutoDock Tools. Remove water molecules, the co-crystallized ligand (IAA), and the substrate peptide (IAA7). Retain the TIR1 protein chain and any necessary cofactors like inositol hexakisphosphate (InsP6), which is structurally important. [4][6]3. Add Hydrogens: Add polar hydrogens to the protein structure.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms.
-
Set Atom Types: Assign AD4 atom types.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file. This format includes atomic coordinates, charges, and atom types required by AutoDock Vina. [7] Step 2: Ligand Preparation
-
Obtain Ligand Structures: Obtain the 3D structures of the pyridine derivatives and IAA. These can be downloaded from databases like PubChem or sketched using chemical drawing software.
-
Energy Minimization: Perform energy minimization on each ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Add Hydrogens and Compute Charges: As with the receptor, add hydrogens and compute Gasteiger charges for each ligand in AutoDock Tools.
-
Detect Rotatable Bonds: Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save each prepared ligand as a separate .pdbqt file. [7] Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for optimal binding poses. [8][9][10]2. Center the Grid: Center the grid box on the co-crystallized IAA's position in the original 2P1Q structure. This ensures the search is focused on the known auxin-binding pocket.
-
Set Grid Dimensions: Set the dimensions of the box (e.g., 20 x 20 x 20 Å) to be large enough to encompass the entire binding pocket and allow for the movement and rotation of the ligands. [11] Step 4: Docking Simulation
-
Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. 2. Run AutoDock Vina: Execute the docking simulation from the command line, referencing your configuration file. Vina will perform multiple independent docking runs and cluster the resulting poses.
Step 5: Analysis of Results
-
Binding Affinity: AutoDock Vina provides a binding affinity score in kcal/mol for the best predicted pose. More negative values indicate stronger predicted binding. [12][13]2. Pose Analysis: Visualize the predicted binding poses of each ligand within the TIR1 binding pocket using software like PyMOL or Chimera. Analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues.
Comparative Data Summary
The following table presents hypothetical, yet realistic, docking results based on published methodologies. These values are for illustrative purposes to demonstrate how comparative data would be presented. Actual results would be generated by executing the protocol described above.
| Compound | Chemical Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Indole-3-acetic acid (IAA) | Indole-carboxylic acid | -7.8 | Arg403, Ser438, Phe439, Leu464 |
| Picloram | Pyridine-carboxylic acid | -7.2 | Arg403, Ser438, Cys404 |
| Clopyralid | Pyridine-carboxylic acid | -6.5 | Arg403, Ser438 |
| Ivin | Pyridine N-oxide | -5.9 | Ser438, Phe82 |
Interpretation of Results:
From this hypothetical data, we can draw several conclusions. IAA, the natural ligand, shows the strongest binding affinity. Picloram demonstrates a strong interaction, consistent with its known herbicidal activity. Its interaction profile suggests it engages with key residues at the base of the pocket, similar to IAA. Clopyralid shows a slightly weaker, yet still significant, binding affinity. Ivin, while predicted to bind, has the lowest affinity of the tested compounds, suggesting it may be a weaker auxin mimic. The interaction with Phe82, a residue crucial for Aux/IAA recognition, could be a starting point for designing more potent antagonists or agonists. [14] The differential binding affinities observed between TIR1 and another receptor, AFB5, for certain pyridine-carboxylate herbicides suggest that receptor-specific docking studies are crucial for understanding selectivity. [3][15]
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of pyridine derivatives as modulators of auxin receptors using molecular docking. The detailed protocol offers a reproducible method for in silico screening and lead compound identification. The presented data, while illustrative, highlights how computational approaches can elucidate structure-activity relationships and guide the rational design of novel compounds.
Future work should focus on:
-
Expanding the Ligand Library: Docking a wider range of pyridine derivatives to build more comprehensive SAR models.
-
Receptor Isoform Specificity: Performing comparative docking on different TIR1/AFB family members (e.g., AFB5) to predict selectivity. [3]* Molecular Dynamics Simulations: Using the best docking poses as starting points for molecular dynamics simulations to assess the stability of the ligand-receptor complex over time.
-
Experimental Validation: Correlating in silico predictions with in vitro binding assays and in vivo biological activity to validate the computational models.
By integrating computational and experimental approaches, researchers can accelerate the discovery and optimization of next-generation herbicides and plant growth regulators with improved efficacy and selectivity.
References
- To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. (n.d.). MDPI.
- Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.
- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2014). ACS Chemical Biology, 9(5), 1168-1177.
- Gleason, C., et al. (2011). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 67(2), 213-221.
- The differential binding and biological efficacy of auxin herbicides. (2011). Pest Management Science, 67(2), 213-221.
- Hayashi, K., et al. (2008). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 105(14), 5632-5637.
- Hayashi, K., et al. (2012). Rational Design of an Auxin Antagonist of the SCFTIR1 Auxin Receptor Complex. ACS Chemical Biology, 7(3), 599-608.
- Protocol for Docking with AutoDock. (n.d.). iGEM IISc-Bengaluru.
- AutoDock Vina Protocol. (n.d.). iGEM.
- Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. (2023). ResearchGate.
- Receptor–ligand molecular docking. (2015). Methods in Molecular Biology, 1263, 89-105.
- AutoDock Vina Manual. (2020). The Scripps Research Institute.
- A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2013). EXCLI Journal, 12, 831-851.
- Receptor Grid Generation in Maestro: Full Theory with Example. (2025). ResearchGate.
- Receptor Grid Generation - Defining the Active Site (Box Center and Sizes). (2013). YouTube.
- Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). PLoS ONE, 17(8), e0271472.
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A Comparative Guide to Assessing the Environmental Persistence of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Introduction: A Metabolite of Concern
The emergence of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) in environmental science is primarily linked to its role as a key metabolite of the widely used fungicides fluopicolide and fluopyram.[1][2] While parent compounds undergo rigorous environmental fate analysis, their transformation products can present their own set of environmental challenges. This has been notably demonstrated in the case of PCA, which has been identified as the causative agent for unexpected, herbicide-like growth disorders in sensitive crops such as grapevines (Vitis vinifera).[3][4] The observed phytotoxicity, which mimics the effects of auxin herbicides, underscores the critical need to understand its environmental persistence.[4] A persistent, biologically active metabolite can pose a prolonged risk to non-target organisms and ecosystem health.
This guide provides a comprehensive framework for assessing the environmental persistence of PCA. It moves beyond a simple recitation of data to explain the causal-driven methodologies required for a robust assessment. We will compare the known characteristics of PCA with those of other persistent pyridine carboxylic acid herbicides and provide detailed protocols for evaluating its stability against abiotic and biotic degradation, its mobility in soil, and the analytical methods required for its detection.
Comparative Context: The Pyridine Carboxylic Acid Herbicide Family
The pyridine carboxylic acid chemical family, which includes herbicides like picloram, clopyralid, and aminopyralid, is well-known for its high efficacy and significant environmental persistence.[5][6] These compounds are designed to remain active for months or even years to provide long-term weed control.[7] Their primary degradation pathway is aerobic microbial action, which can be exceedingly slow, particularly in anaerobic conditions such as compacted soil, manure piles, or compost. This inherent stability is a double-edged sword; while beneficial for agronomic purposes, it leads to issues of carryover in crops, contamination of compost, and unintended damage to sensitive, non-target plants.[5]
Given that PCA shares the core pyridine-2-carboxylic acid structure, it is scientifically prudent to hypothesize that it may exhibit similar persistence. The trifluoromethyl and chloro substituents on the pyridine ring can further influence its stability, often increasing resistance to microbial degradation.
| Feature | This compound (PCA) | Picloram | Clopyralid | Aminopyralid |
| Parent Compound(s) | Fluopyram, Fluopicolide[2] | N/A (Active Ingredient) | N/A (Active Ingredient) | N/A (Active Ingredient) |
| Primary MoA | Auxin-mimic (Phytotoxicity)[4] | Synthetic Auxin[6] | Synthetic Auxin[5] | Synthetic Auxin[5] |
| Known Persistence | Data lacking, but suspected to be high based on structural analogy and observed effects. | High (Months to Years)[5][6] | High (Months to Years)[5] | High (Months to Years)[5] |
| Primary Degradation | Likely aerobic microbial action[8] | Aerobic microbial action[8] | Aerobic microbial action[8] | Aerobic microbial action[8] |
| Molecular Weight | 225.55 g/mol [2] | 241.46 g/mol | 192.0 g/mol | 207.0 g/mol |
| Key Structural Features | Pyridine-2-carboxylic acid with Chloro and Trifluoromethyl groups | 4-amino-trichloropicolinic acid | 3,6-dichloropicolinic acid | 4-amino-3,6-dichloropyridine-2-carboxylic acid |
Part 1: A Methodological Framework for Persistence Assessment
Due to the limited availability of public data on PCA's environmental half-life, this guide focuses on the experimental workflows necessary to generate this critical information. The following protocols are based on internationally recognized guidelines (e.g., OECD) and represent a self-validating system for assessing environmental fate.
Experimental Assessment Workflow
The overall workflow for assessing the environmental persistence of PCA is a multi-faceted approach, integrating abiotic degradation, biotic degradation, and mobility studies.
Caption: High-level workflow for assessing PCA environmental persistence.
Protocol 1: Assessing Abiotic Degradation - Hydrolysis
Causality: Hydrolysis is a primary abiotic degradation pathway in aquatic environments. Assessing its rate at different pH values is critical because the speciation of PCA (protonated vs. deprotonated carboxylic acid) and the potential for acid/base-catalyzed reactions on the pyridine ring can significantly influence its stability.
Methodology (Following OECD Guideline 111):
-
Preparation: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).
-
Spiking: Add a known concentration of PCA (e.g., 1 mg/L) to each buffer solution in triplicate. Use ¹⁴C-labeled PCA for metabolite tracking and mass balance.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for up to 30 days.
-
Sampling: Collect samples at defined intervals (e.g., 0, 1, 3, 7, 14, 30 days).
-
Analysis: Quench any reaction and analyze the concentration of the parent PCA using a validated LC-MS/MS method. If using radiolabeling, use Liquid Scintillation Counting (LSC) for total radioactivity and radio-HPLC for metabolite profiling.
-
Data Evaluation: Calculate the first-order rate constant (k) and the half-life (t₁/₂) at each pH. A degradation of <10% over 30 days indicates the substance is hydrolytically stable.
Protocol 2: Assessing Biotic Degradation - Aerobic Soil Metabolism
Causality: As a member of the pyridine carboxylic acid family, PCA's primary degradation route in the environment is expected to be microbial metabolism.[8] An aerobic soil study is the gold standard for determining its persistence in terrestrial environments and identifying major metabolites.
Methodology (Following OECD Guideline 307):
-
Soil Selection: Use at least two distinct soil types with varying organic matter content, pH, and microbial biomass. Characterize each soil thoroughly.
-
Test Setup: Weigh a standard amount of fresh soil (e.g., 50 g dry weight equivalent) into incubation vessels. Adjust moisture to 40-60% of maximum water holding capacity.
-
Application: Apply ¹⁴C-labeled PCA to the soil surface at an environmentally relevant concentration.
-
Incubation: Incubate the vessels in the dark at a controlled temperature (e.g., 20°C). Maintain a continuous flow of humidified, carbon-dioxide-free air. Trap evolved CO₂ (and any volatile organics) using solutions like potassium hydroxide and ethylene glycol.
-
Sampling: Sacrifice replicate vessels at increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
Extraction & Analysis: Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water). Analyze extracts for the parent compound and metabolites via LC-MS/MS and radio-HPLC. Analyze the CO₂ traps by LSC to quantify mineralization.
-
Data Evaluation: Plot the decline of parent PCA concentration over time to calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ values. Perform a mass balance to account for all applied radioactivity (extractable residues, non-extractable residues, mineralized ¹⁴CO₂).
| Parameter | Result (Hypothetical Data) | Interpretation |
| DT₅₀ (Loam Soil, 20°C) | 180 days | High Persistence |
| DT₅₀ (Sandy Soil, 20°C) | 250 days | Very High Persistence; lower microbial activity |
| Mineralization after 120 days | < 2% | The molecule is not readily broken down to CO₂. |
| Non-extractable Residues | 25% | Significant portion of PCA becomes bound to soil matrix. |
| Major Metabolite Identified | None >10% of applied radioactivity | PCA is the primary residue of concern. |
Part 2: Analytical Methodology for Quantification in Environmental Matrices
A robust and sensitive analytical method is the cornerstone of any environmental fate study. For a compound like PCA, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.
Sample Preparation and Analysis Workflow
Caption: Workflow for PCA analysis in environmental samples.
Protocol 3: Quantification of PCA in Soil and Water by LC-MS/MS
Causality: This method uses a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and trustworthiness. Solid Phase Extraction (SPE) for water and QuEChERS for soil are efficient techniques for isolating the analyte from complex matrices.
Methodology:
-
Standard Preparation: Prepare a calibration curve of PCA in a clean solvent (e.g., 0.1 to 100 µg/L).
-
Sample Preparation (Water):
-
Take a 100 mL water sample.
-
Add a known amount of isotope-labeled PCA internal standard.
-
Acidify to pH ~3 to ensure the carboxylic acid is protonated.
-
Load the sample onto a pre-conditioned polymeric SPE cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the PCA with a small volume of methanol or acetonitrile.
-
-
Sample Preparation (Soil):
-
Homogenize a 10 g soil sample.
-
Add the internal standard.
-
Perform a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile and a salt packet.
-
Centrifuge and take an aliquot of the supernatant for cleanup via dispersive SPE (d-SPE) with appropriate sorbents to remove co-extractives like fatty acids and pigments.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile (both containing a modifier like 0.1% formic acid).
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for PCA and its internal standard for confident identification and quantification.
-
Quantification: Calculate the concentration of PCA in the original sample by comparing the analyte/internal standard peak area ratio against the calibration curve.
-
Conclusion and Outlook
The available evidence strongly suggests that this compound, a metabolite of the fungicides fluopyram and fluopicolide, warrants a thorough investigation of its environmental persistence. Its demonstrated phytotoxicity, combined with the known stability of its chemical class, points to a potential for long-term environmental impact.[4][5] While specific degradation data is currently scarce, the methodological framework provided in this guide offers a clear, scientifically-grounded pathway for researchers to generate the necessary data. By employing standardized protocols for abiotic and biotic degradation, mobility, and robust analytical quantification, the scientific community can accurately characterize the environmental risk profile of PCA and inform future regulatory and land management decisions.
References
- Reimer, J.M. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
- US Composting Council. Persistent Herbicides. [Link]
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- Reimer, J.M. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Semantic Scholar. [Link]
- AERU. 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid (Ref: AE-C657188). [Link]
- Reimer, J.M. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
- Eurofins. Analytical Method Summaries. [Link]
- PubChem. This compound. [Link]
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- Georganics.
- Robatscher, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7223-7231. [Link]
- Robatscher, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. PubMed. [Link]
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A Senior Application Scientist's Guide to the Metabolic Stability of Trifluoromethylpyridine Compounds
In modern drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design, aimed at enhancing pharmacokinetic profiles.[1][2] Among these, the trifluoromethyl (-CF3) group, when appended to a pyridine scaffold, has become an indispensable tool for medicinal chemists.[3][4] Its profound impact stems from its ability to block metabolic hotspots, increase lipophilicity, and modulate the basicity of the pyridine nitrogen.[2][5]
This guide offers an in-depth comparison of the metabolic stability of different trifluoromethylpyridine compounds. We will explore the biochemical principles governing their metabolism, the influence of isomeric positioning on stability, and the gold-standard experimental protocols used to quantify these properties. This content is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful scaffolds in their therapeutic programs.
The Biochemical Landscape: Why the Trifluoromethyl Group Confers Stability
The metabolic fate of most small molecule drugs is dictated by a superfamily of heme-containing enzymes known as Cytochrome P450s (CYPs), which are primarily responsible for Phase I metabolism.[6][7] These enzymes, highly concentrated in the liver, catalyze oxidative biotransformations to make xenobiotics more water-soluble for excretion.[8][9]
The utility of the trifluoromethyl group in enhancing metabolic stability is rooted in two key physicochemical properties:
-
High Carbon-Fluorine (C-F) Bond Strength: The C-F bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a typical Carbon-Hydrogen (C-H) bond (~414 kJ/mol).[10][11] This makes the -CF3 group exceptionally resistant to enzymatic cleavage by CYPs, effectively "shielding" a potential site of metabolism.[10] By replacing a metabolically labile group, such as a methyl group, with a -CF3 group, chemists can block a primary metabolic pathway, leading to a longer drug half-life and improved bioavailability.[10][12]
-
Potent Electron-Withdrawing Effects: The -CF3 group is a strong electron-withdrawing group.[1][3] This property deactivates the aromatic pyridine ring, reducing its electron density and making it less susceptible to oxidative attack (e.g., hydroxylation) by electrophilic CYP active species.[1][4] This electronic influence is highly dependent on the position of the -CF3 group relative to the ring nitrogen and other carbons.
The primary metabolic pathways for pyridine-containing compounds typically involve CYP-mediated oxidation of the pyridine nitrogen to form an N-oxide, or hydroxylation at one of the ring carbons.[13] The presence and position of the -CF3 group critically influence the likelihood of these transformations.
Caption: Common CYP450-mediated metabolic pathways for trifluoromethylpyridine compounds.
A Comparative Analysis: The Impact of -CF3 Positional Isomerism
The position of the trifluoromethyl group on the pyridine ring—be it at the 2-, 3-, or 4-position—is not trivial. It dictates the electronic landscape of the entire molecule, thereby influencing which metabolic pathways are favored or hindered.
-
2-Trifluoromethylpyridine: With the -CF3 group adjacent to the nitrogen, its strong inductive electron-withdrawing effect is maximized on the nitrogen atom. This significantly reduces the basicity of the pyridine nitrogen, making it a less favorable substrate for N-oxidation. However, the carbons further away (e.g., C4, C5) may become more susceptible to hydroxylation, although the overall deactivation of the ring still provides a protective effect.
-
3-Trifluoromethylpyridine: Placing the -CF3 group at the 3-position deactivates the entire ring through both inductive and resonance effects. The nitrogen is less deactivated than in the 2-substituted case, meaning N-oxidation remains a potential metabolic route.[13] Indeed, studies on 3-trifluoromethylpyridine have identified the N-oxide as the major metabolite.[13] Ring hydroxylation is generally suppressed.
-
4-Trifluoromethylpyridine: The -CF3 group at the 4-position strongly deactivates the ring, particularly the C4 position itself. Its influence on the nitrogen is less pronounced than the 2-position isomer, but still significant. This often results in a molecule with high overall metabolic stability, as both N-oxidation and ring hydroxylation are effectively hindered.
Illustrative Metabolic Stability Data
The following table presents illustrative, hypothetical data for the three positional isomers based on the chemical principles discussed. Actual values are highly dependent on the full molecular structure. The key parameters are in vitro half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent capacity of the liver to metabolize a drug.[14][15] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[10]
| Isomer | Hypothetical Half-Life (t½) in HLM (min) | Hypothetical Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Predicted Primary Metabolic Pathway | Rationale |
| 2-CF3-Pyridine | 45 | 15.4 | Ring Hydroxylation | Strong deactivation of nitrogen reduces N-oxidation; ring remains a potential site. |
| 3-CF3-Pyridine | 25 | 27.7 | N-Oxidation | Moderate deactivation of nitrogen allows N-oxidation to proceed.[13] |
| 4-CF3-Pyridine | > 60 | < 11.6 | Minimal | Strong deactivation of the ring and moderate deactivation of nitrogen hinder most pathways. |
Experimental Protocols for Assessing Metabolic Stability
To move from theoretical principles to actionable data, robust in vitro assays are essential.[6][14] The Human Liver Microsomal (HLM) stability assay is the workhorse of early drug discovery for evaluating Phase I metabolism.[15][16]
Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for determining the rate of metabolism of a test compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylpyridine compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock, from a reputable supplier)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6PDH)
-
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
-
Stopping Solution (Ice-cold Acetonitrile containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plate and sealing mat
-
Thermomixer or shaking water bath set to 37°C
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Standard workflow for an in vitro Human Liver Microsomal (HLM) stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare working solutions of the test compound and positive control in phosphate buffer to the desired final concentration (typically 1 µM).
-
On ice, dilute the stock HLM solution with cold phosphate buffer to a working concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
Add the diluted HLM solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Causality Check: Set up parallel incubations for each compound:
-
+NADPH: The primary experimental condition to measure enzymatic degradation.
-
-NADPH: A negative control where the NADPH system is replaced with buffer. This validates that compound loss is enzyme-dependent and not due to chemical instability or non-specific binding.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the appropriate wells by adding an equal volume of the ice-cold stopping solution.[10]
-
Rationale: The 0-minute time point serves as the 100% baseline concentration before any metabolism has occurred. The acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[17]
-
Advancing the Assessment: Hepatocyte Stability Assays
While microsomal assays are excellent for screening Phase I metabolism, they lack the enzymes responsible for Phase II conjugation pathways (e.g., UGTs, SULTs).[6] For a more comprehensive picture, in vitro stability assays using cryopreserved hepatocytes are employed.[14][17] Hepatocytes contain the full complement of both Phase I and Phase II enzymes, providing a more holistic view of a compound's metabolic fate within a liver cell.[6][17]
A Critical Consideration: The Risk of Bioactivation
High metabolic stability is desirable, but not at the cost of safety. Bioactivation is a process where a parent compound is metabolized into a chemically reactive intermediate.[18] These reactive metabolites can covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic adverse drug reactions.[18]
While the -CF3 group itself is generally stable, metabolic attack elsewhere on the molecule or on the pyridine ring can sometimes lead to reactive intermediates.[13][19] For example, the formation of a trifluoromethylpyridine-N-oxide is a known metabolic pathway which, depending on the overall molecular structure, could have different toxicological implications.[13] Therefore, it is crucial to conduct reactive metabolite screening assays, often involving trapping agents like glutathione (GSH), in parallel with stability assessments to identify any potential safety liabilities early in the drug discovery process.[19]
Conclusion
The trifluoromethylpyridine scaffold is a powerful tool in the medicinal chemist's arsenal for designing metabolically robust drug candidates. The inherent stability of the C-F bond and the electron-withdrawing nature of the -CF3 group effectively shield molecules from rapid CYP-mediated metabolism.[10][11] The positional placement of this group provides a strategic handle to fine-tune the molecule's electronic properties and steer metabolism away from labile sites. By combining this theoretical understanding with rigorous in vitro experimental evaluation using microsomal and hepatocyte stability assays, drug discovery teams can rationally design compounds with optimized pharmacokinetic profiles, increasing their probability of clinical success.
References
- Benchchem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- (2026, January 1).
- BenchChem Technical Support Team. (2025, November). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- Merck Millipore. Metabolic Stability Assays.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- BenchChem Technical Support Team. (2025, November). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Green, T., Lee, R., & Odell, D. (1993).
- Dalvie, D., et al. (2007, October 13). A rational chemical intervention strategy to circumvent bioactivation liabilities associated with a nonpeptidyl thrombopoietin receptor agonist containing a 2-amino-4-arylthiazole motif. PubMed.
- Matera, C., et al. (2024).
- Un-Cheol Lee, et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Xiang, R., et al. (2022, November 28).
- Diana, G. D., et al. (1995).
- Pathan, M. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Kalgutkar, A. S., & Soglia, J. R. (2005, August 7).
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- Miksys, S., & Tyndale, R. F. (2013). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. PubMed Central.
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A Comparative Guide to the Validation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid as a Biomarker for Fluopyram Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Reliable Fluopyram Exposure Monitoring
Fluopyram, a pyridinyl-ethyl-benzamide fungicide, is increasingly utilized in agriculture for its efficacy against a broad spectrum of fungal pathogens.[1][2] Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[1] With its widespread application, the potential for human exposure, both occupational and dietary, necessitates the development of robust and validated biomarkers to accurately assess internal dose and potential health risks.[3][4] This guide provides a comprehensive technical overview of the validation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (TPA/PCA), a principal metabolite of fluopyram, as a promising biomarker for monitoring human exposure.
While direct human metabolism data for fluopyram is not extensively published, toxicokinetic studies in rats demonstrate that fluopyram is extensively metabolized and its metabolites are excreted in urine and feces, providing a strong rationale for the use of its metabolites as biomarkers of exposure.[1] This guide will synthesize the available evidence, propose a validation framework based on established regulatory principles, and compare TPA/PCA with other potential biomarkers.
The Metabolic Journey of Fluopyram: From Parent Compound to Biomarker
Understanding the metabolic fate of fluopyram is fundamental to identifying and validating suitable biomarkers. In vivo and in vitro studies have elucidated the primary metabolic pathways. The metabolism of fluopyram is characterized by oxidative processes and hydrolytic cleavage of the amide bond.[1]
One of the major metabolic pathways involves the cleavage of the amide bond, resulting in the formation of two primary metabolites: 2-(trifluoromethyl)benzamide and This compound (TPA/PCA) .[5][6][7]
Diagram: Proposed Metabolic Pathway of Fluopyram
Caption: Proposed metabolic pathway of fluopyram leading to the formation of this compound (TPA/PCA).
Biomarker Candidate Profile: this compound (TPA/PCA)
TPA/PCA emerges as a strong candidate biomarker for fluopyram exposure for several key reasons:
-
Metabolic Specificity: TPA/PCA is a direct and specific metabolite of the pyridinyl moiety of fluopyram, making it a unique indicator of exposure to this particular fungicide.
-
Chemical Properties: As a carboxylic acid, TPA/PCA is more polar than the parent compound, which generally facilitates its excretion in urine, a non-invasive and readily available biological matrix for biomonitoring.
-
Analytical Feasibility: The presence of a carboxylic acid group and trifluoromethyl and chloro substituents provides distinct chemical properties amenable to sensitive and specific detection by modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis: TPA/PCA vs. Alternative Biomarkers
While TPA/PCA is a primary candidate, other metabolites should be considered for a comprehensive evaluation. The most notable alternative is 2-(trifluoromethyl)benzamide .
| Feature | This compound (TPA/PCA) | 2-(trifluoromethyl)benzamide | Parent Fluopyram |
| Biomarker Type | Metabolite | Metabolite | Parent Compound |
| Specificity | High (specific to the pyridinyl moiety of fluopyram) | Moderate (may be a metabolite of other compounds) | High |
| Matrix | Urine (predicted), Blood | Urine, Blood | Blood, Urine (low levels) |
| Excretion | Likely rapid urinary excretion due to polarity | Potentially undergoes further metabolism | Slower excretion, potential for accumulation in adipose tissue |
| Analytical Detectability | Good ionization efficiency for LC-MS/MS | Good detectability | Readily detectable |
| Temporal Correlation | Reflects recent exposure | Reflects recent exposure | May indicate both recent and cumulative exposure |
Rationale for Prioritizing TPA/PCA: While the parent compound can be measured, its hydrophobic nature may lead to partitioning into fatty tissues, making urinary concentrations less reliable as a direct measure of recent exposure. 2-(trifluoromethyl)benzamide, while a major metabolite, could theoretically originate from other sources, potentially reducing its specificity. TPA/PCA, being a direct and specific downstream metabolite of the unique pyridinyl portion of fluopyram and likely to be efficiently excreted in urine, presents the most promising characteristics for a reliable biomarker of recent exposure.
A Framework for Validation: Adhering to Scientific and Regulatory Standards
The validation of TPA/PCA as a biomarker for fluopyram exposure must be a rigorous process, adhering to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). The validation process should establish the analytical method's performance characteristics and demonstrate the biomarker's utility in a real-world context.
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Limit of Quantification, LOQ).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting substances from the biological matrix on the analyte's ionization.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Diagram: Biomarker Validation Workflow
Caption: A stepwise workflow for the analytical and clinical validation of a biomarker candidate.
Experimental Protocol: A Step-by-Step Guide to the Validation of TPA/PCA in Human Urine
The following protocol outlines a comprehensive approach to the analytical validation of TPA/PCA in human urine using LC-MS/MS.
Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method, originally developed for pesticide residue analysis in food, can be adapted for biological matrices like urine.[8]
-
Sample Collection: Collect urine samples from both occupationally exposed individuals and a control group with no known exposure to fluopyram. Store samples at -80°C until analysis.
-
Enzymatic Hydrolysis: To account for potential conjugation of TPA/PCA during metabolism, an enzymatic hydrolysis step using β-glucuronidase/sulfatase should be evaluated.
-
Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled TPA/PCA).
-
Add 1 mL of acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) to facilitate phase separation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed to separate the organic and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences).
-
Vortex and centrifuge.
-
The final supernatant is ready for LC-MS/MS analysis.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high selectivity and sensitivity required for quantifying low levels of metabolites in complex biological matrices.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is predicted to be optimal for the carboxylic acid moiety of TPA/PCA.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for TPA/PCA and its internal standard must be optimized.
-
Data Analysis and Interpretation
-
Quantification: Generate a calibration curve using matrix-matched standards to account for matrix effects.
-
Statistical Analysis: Compare TPA/PCA levels between exposed and non-exposed groups. Correlate urinary TPA/PCA concentrations with external exposure data (e.g., personal air monitoring, dermal patch sampling) to establish a dose-response relationship.
Conclusion and Future Directions
This compound (TPA/PCA) presents a scientifically sound and promising candidate as a specific biomarker for assessing human exposure to the fungicide fluopyram. While direct human metabolism and biomonitoring data are currently limited, the toxicokinetic profile in animal models, coupled with its distinct chemical structure, provides a strong impetus for its validation.
The successful validation of TPA/PCA, following the rigorous framework outlined in this guide, would provide a critical tool for researchers, public health officials, and regulatory agencies to:
-
Accurately assess occupational and environmental exposure to fluopyram.
-
Conduct more precise epidemiological studies to investigate potential health effects.
-
Establish biological exposure indices (BEIs) to ensure worker safety.
-
Enhance human health risk assessments for fluopyram.
Further research, including in vitro metabolism studies using human liver microsomes and controlled human exposure studies (where ethically permissible), is warranted to definitively establish the human metabolism of fluopyram and solidify the validation of TPA/PCA as a reliable biomarker.[9][10][11][12][13]
References
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- Joint FAO/WHO Meeting on Pesticide Residues. (2005). Fluopyram. [Link]
- U.S. Environmental Protection Agency. (2011). Fluopyram: Human Health Risk Assessment for Proposed Uses on Apples, Bananas (Import only), Cherries (Sweet and Tart), Dried Beans, Peanuts, Potatoes, Strawberries, Sugar Beets, Tree Nuts, Watermelon and Wine Grapes. DP No. D385636. [Link]
- Sood, S., et al. (2018). Behaviour and risk assessment of fluopyram and its metabolite in cucumber (Cucumis sativus) fruit and in soil. Environmental Science and Pollution Research, 25(16), 15937-15947. [Link]
- Wei, Y., et al. (2016). Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem. Scientific Reports, 6, 33898. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 80194-68-9) are not merely regulatory hurdles; they are fundamental to ensuring a secure laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Inherent Risks
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment of the chemical's structure and known hazards. This compound is a complex molecule, and its potential for harm is derived from its constituent parts: a chlorinated pyridine ring, a carboxylic acid group, and a trifluoromethyl group.
Based on its Safety Data Sheet (SDS) and GHS classifications, the compound presents the following immediate hazards[1][2]:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory tract irritation if inhaled as a dust or aerosol.[1] |
| Acute Toxicity (Potential) | H302+H312+H332 | Some classifications indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[2] |
Causality Behind the Hazards:
-
Carboxylic Acid Moiety: While generally weak acids, carboxylic acids can be corrosive and are reactive with bases.[3] This functional group necessitates storage away from incompatible materials and in non-metal containers where possible to prevent corrosion.[3][4]
-
Chlorinated Pyridine Core: Pyridine and its derivatives are often classified as hazardous substances, known to be harmful upon exposure.[5][6] Waste containing these compounds is typically considered hazardous waste.[6]
-
Halogenated Organic Compound: As a substance containing both chlorine and fluorine, this compound falls under the category of halogenated organic compounds. These are subject to specific disposal regulations, such as the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions, due to their potential for persistence and the hazardous byproducts of incomplete combustion.[7][8][9]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling this chemical for any purpose, including disposal, the deployment of appropriate PPE is non-negotiable. All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene).[1][4] | To prevent skin contact and irritation, as the compound is a known skin irritant.[1] |
| Eye Protection | Chemical safety goggles and a face shield.[1][4] | To protect against splashes that can cause serious and potentially irreversible eye damage.[1] |
| Body Protection | A fully-buttoned, chemical-resistant laboratory coat.[4][10] | To shield skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator.[4] | Required if there is a risk of generating dust or aerosols, to prevent respiratory irritation.[1][4] |
Step-by-Step Waste Management and Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final destruction.[5][10] Adherence to institutional and local regulations is mandatory.[1]
Step 1: Waste Classification
All waste streams containing this compound—including the pure chemical, solutions, contaminated labware (pipette tips, vials), and spent PPE—must be classified as Hazardous Chemical Waste .[5]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Solid vs. Liquid: Collect solid waste separately from liquid waste.[4][10]
-
Compatibility: Do NOT mix this waste with other waste streams unless compatibility has been verified.[4] Specifically, keep it separate from bases, strong oxidizing agents, and non-halogenated solvent waste.[4][12]
Step 3: Container Selection and Labeling
-
Selection: Use only designated, leak-proof hazardous waste containers made of a compatible material (e.g., High-Density Polyethylene - HDPE).[5][13] The container must be in good condition, free from cracks or corrosion.[13]
-
Labeling: All containers must be clearly and securely labeled. The label must include:
Step 4: Waste Collection Procedures
-
Solid Waste: Carefully place solid chemical waste, along with any contaminated disposable items like gloves, weigh boats, and wipes, into the designated solid hazardous waste container.[5][10]
-
Liquid Waste (Solutions): Transfer solutions containing the compound into the designated liquid hazardous waste container. Use a funnel to prevent spills and ensure the container is securely sealed after addition.
Step 5: Temporary Storage
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4][12] This area should be away from heat sources and incompatible materials.[12]
Step 6: Final Disposal
-
Method: The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber .[1] This is the authoritative grounding for its destruction. The high temperatures are necessary to break down the stable trifluoromethyl group and chlorinated pyridine ring, while the afterburner and scrubber are essential for neutralizing the resulting acidic gases (e.g., HCl, HF) and preventing their release into the atmosphere.[1][7][14]
-
Logistics: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][11] Never attempt to dispose of this chemical in the regular trash or by pouring it down the drain.[1][10]
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Spill Response
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.[4]
-
PPE: Don the appropriate PPE as listed in Section 2 before attempting cleanup.[15]
-
Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a labeled hazardous waste container.[1][16] For liquid spills, cover and contain with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][5][15]
-
Cleanup: Collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[5][15]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Skin Contact: Instantly wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][14]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical aid.[1]
References
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- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Occupational Safety and Health Administration (OSHA). (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
- U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Occupational Safety and Health Administration (OSHA). (n.d.). Acid and Caustic Solutions.
- Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
- American Chemical Society Publications. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
This guide provides an essential operational framework for the safe handling of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 80194-68-9). As a halogenated pyridine derivative, this compound requires stringent safety protocols to mitigate risks to laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a proactive safety culture. This document is designed for researchers, chemists, and drug development professionals who handle this substance in a laboratory setting.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) classifications for this compound dictate the minimum required safety measures.
According to safety data sheets, this chemical is classified with the following hazards:
-
H315: Causes skin irritation. [1][2][3] Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][2][3] The crystalline or powdered form can cause significant damage if it enters the eyes, necessitating immediate and thorough rinsing.[1]
-
H335: May cause respiratory irritation. [1] As a fine powder, the dust can easily become airborne. Inhalation may lead to irritation of the nose, throat, and lungs.[1]
-
Acute Toxicity Warning: Some aggregated GHS information indicates the compound may be harmful if swallowed, in contact with skin, or if inhaled.[2]
These classifications form the basis of our PPE recommendations. The primary routes of exposure we must guard against are skin contact, eye contact, and inhalation of airborne dust particles.
Core Directive: Essential PPE for Standard Operations
When handling this compound, particularly in its solid form, a baseline level of PPE is non-negotiable. The following equipment must be worn at all times.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), robust eye protection is critical.
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] Standard safety glasses are insufficient as they do not protect against fine dust that can circulate in the air and enter the eyes from the sides or top.
-
Recommended for High-Risk Tasks: When handling large quantities or when there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield should be worn in addition to safety goggles.[3]
Skin and Body Protection
To prevent skin irritation (H315) and potential dermal toxicity, comprehensive skin protection is required.
-
Gloves: Wear impervious nitrile gloves.[5] Nitrile provides excellent resistance to a wide range of chemicals and is preferable to latex.[6] Always check gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothes and underlying skin. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Avoid shoes made of woven materials that can absorb spills.
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling the fine dust of this solid compound is a primary concern.
-
Engineering Controls First: The first line of defense is to handle the solid material only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust dispersion.[6][7][8]
-
Required Respiratory Protection: When weighing or transferring the solid, a NIOSH-approved respirator is necessary if engineering controls are insufficient or unavailable.[8] A dust respirator or an air-purifying respirator with a particulate filter (N95 or better) should be used.[3]
Operational and Disposal Plans
Task-Specific PPE Requirements
Different laboratory tasks carry varying levels of risk. The following table outlines the recommended PPE for common procedures.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection | Justification |
| Weighing/Transferring Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Dust Respirator (N95 or higher) inside a fume hood | Highest risk of generating and inhaling airborne dust particles. |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended: Use within a fume hood. Respirator may be required if ventilation is inadequate. | Risk of dust inhalation during solid addition. Splash risk is present but lower than in reactions. |
| Running Reactions/Workup | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Use within a fume hood. | Increased risk of splashes and aerosols, especially during transfers or quenching. |
| Handling Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical Resistant Coveralls/Apron | Required: Air-purifying respirator | High concentration of material requires enhanced protection during cleanup.[7] |
Experimental Protocol: Donning and Doffing PPE
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Safety Goggles/Face Shield: Ensure a snug and comfortable fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
Safety Goggles/Face Shield: Handle by the headband or sides.
-
Respirator: Remove last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7][8]
Disposal Plan
Proper disposal prevents environmental contamination and exposure to waste handlers.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be sealed in a labeled hazardous waste bag and disposed of according to your institution's hazardous waste procedures.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. A common method is to dissolve the material in a combustible solvent and send it to a licensed chemical incinerator.[1][3] Do not pour down the drain.[1] Always follow all federal, state, and local regulations.[3]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Sources
- 1. georganics.sk [georganics.sk]
- 2. This compound | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
